trans-4-Decen-1-al
Description
The exact mass of the compound 4-Decenal is 154.135765193 g/mol and the complexity rating of the compound is 105. The solubility of this chemical has been described as soluble in alcohol and most fixed oils; insoluble in water. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-dec-4-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,10H,2-5,8-9H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRKZMLUDFBPAO-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052338, DTXSID0067555 | |
| Record name | 4-Decenal, (4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Decenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with an orange-like, fatty odour | |
| Record name | 4-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol and most fixed oils; insoluble in water | |
| Record name | 4-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.843-0.850 | |
| Record name | 4-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
65405-70-1, 30390-50-2 | |
| Record name | trans-4-Decen-1-al | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65405-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Decenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030390502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decenal, (4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065405701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Decenal, (4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Decenal, (4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Decenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-4-decenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DECENAL, (4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ74B5801J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
trans-4-Decen-1-al chemical properties and structure
An In-depth Technical Guide to trans-4-Decen-1-al
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound, also known as (E)-4-Decenal, is a monounsaturated fatty aldehyde that commands significant interest across the flavor, fragrance, and chemical synthesis sectors.[1][2] Its distinct chemical structure, featuring a ten-carbon chain with a trans-configured double bond and a terminal aldehyde group, imparts a unique and powerful organoleptic profile often described as aldehydic, citrus-like (specifically orange and mandarin), and green.[3][4][5][6] This guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and analytical characterization of this compound for researchers, chemists, and professionals in drug development and chemical industries.
Chemical Identity and Structure
The fundamental identity of this compound is established by its unique structural features and identifiers. The molecule consists of a ten-carbon aliphatic chain with a double bond between carbons 4 and 5 in the trans or (E) configuration, and an aldehyde functional group at the C1 position.[7]
The trans configuration of the double bond is a critical determinant of its physical properties and biological activity compared to its cis isomer.[7]
Caption: 2D Structure of this compound.
Physicochemical and Organoleptic Properties
This compound is a colorless to pale yellow liquid.[7][10] Its hydrophobic carbon chain results in limited solubility in water, but it is soluble in organic solvents like alcohol.[7][11]
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [7][10] |
| Boiling Point | 90-100 °C (at 15 torr/mmHg) | [8][10] |
| Density | 0.835 - 0.845 g/cm³ @ 25°C | [5][8] |
| Refractive Index | 1.440 - 1.450 @ 20°C | [5][8] |
| Flash Point | 78 - 85 °C | [5][8] |
| Vapor Pressure | 0.119 mmHg @ 25°C | [5] |
| LogP | 3.102 | [8] |
| Odor Profile | Powerful, aldehydic, orange, mandarin, green, floral | [3][4][5][6] |
| Taste Profile | Strong overripe citrus, fatty, waxy notes | [5] |
Synthesis and Mechanistic Considerations
A reliable and common method for the preparation of this compound is through the selective oxidation of the corresponding primary alcohol, trans-4-Decen-1-ol.
Expertise & Causality: The choice of an oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to avoid isomerization of the double bond. Reagents like Pyridinium chlorochromate (PCC) or conditions used in Swern or Dess-Martin periodinane oxidations are preferred due to their mildness and high selectivity for converting primary alcohols to aldehydes.
A representative synthetic pathway involves a cross-coupling reaction to form the carbon skeleton, followed by deprotection and oxidation. A method has been described involving the coupling of n-pentyl magnesium bromide with a protected 5-bromo-trans-4-pentenal derivative, followed by deprotection to yield the target aldehyde.[12]
Example Protocol: Grignard Coupling and Deprotection
This protocol is conceptualized based on a patented synthesis method.[12]
Step 1: Protection of Aldehyde
-
Reaction: 5-bromo-trans-4-pentenal is reacted with trimethyl orthoformate and an acid catalyst in methanol to form 5-bromo-trans-4-pentenal dimethanol acetal.
-
Rationale: The aldehyde group is highly reactive towards Grignard reagents. Protecting it as an acetal prevents unwanted side reactions during the coupling step.
Step 2: Grignard Cross-Coupling
-
Reaction: The protected bromo-alkene is coupled with n-pentyl magnesium bromide in an anhydrous ether solvent (like methyltetrahydrofuran) using a nickel catalyst (e.g., [1,3-Bis(diphenylphosphino)propane]dichloronickel(II)).
-
Rationale: This organometallic cross-coupling reaction efficiently forms the C-C bond, extending the carbon chain to the desired ten-carbon length. The nickel catalyst is crucial for facilitating this transformation.
Step 3: Deprotection (Hydrolysis)
-
Reaction: The resulting trans-4-decenal dimethanol acetal is treated with a dilute acid to hydrolyze the acetal and regenerate the aldehyde functional group.
-
Rationale: This final step unmasks the aldehyde, yielding the target product, this compound. The reaction is typically straightforward and high-yielding.
Caption: High-level workflow for the synthesis of this compound.
Analytical Characterization for Validation
To ensure the identity, purity, and stereochemistry of synthesized this compound, a combination of spectroscopic methods is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR (in CDCl₃): Key diagnostic signals confirm the structure.[12]
-
Aldehyde Proton (CHO): A distinct singlet or triplet around δ 9.76 ppm.[12]
-
Olefinic Protons (CH=CH): A multiplet between δ 5.31-5.47 ppm. The large coupling constant (J value, typically >14 Hz) for these protons confirms the trans geometry.[12]
-
Aliphatic Protons: A series of multiplets between δ 0.90-2.45 ppm corresponding to the various CH₂ and CH₃ groups.[12]
-
-
¹³C NMR (in CDCl₃): Provides a carbon backbone map.[12]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to confirm the molecular weight and analyze fragmentation patterns, which serves as a molecular fingerprint.[1]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 154.25) should be observable.
-
Fragmentation: Common fragmentation patterns for aliphatic aldehydes include McLafferty rearrangement and cleavage at bonds alpha and beta to the carbonyl and double bond, providing structural confirmation.
Applications and Biological Relevance
This compound is highly valued for its sensory properties and reactivity.
-
Flavor and Fragrance: It is a potent ingredient used to impart fresh, natural, and powerful citrus (orange, tangerine) top notes in perfumes, cosmetics, and a variety of food products.[2][4][5][10] It is found naturally in coriander leaf and yuzu.[13]
-
Chemical Intermediate: The aldehyde functionality makes it a versatile starting material for the synthesis of other valuable chemicals, including alcohols, esters, and other derivatives for various industrial applications.[2][7]
-
Uremic Toxin: It has been identified as a uremic toxin, which are compounds that accumulate in the body during renal failure.[1] This is an area of interest for clinical and toxicological research.
Safety and Handling
As an aldehyde, this compound requires careful handling. It is listed as an irritant to the eyes, skin, and respiratory system.[8][10] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[2][8] The material is a combustible liquid and should be stored away from ignition sources in a cool, well-ventilated area.[8]
References
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Chemsrc. (2025). trans-4-Decenal | CAS#:65405-70-1. Retrieved from Chemsrc. [Link]
-
The Good Scents Company. (n.d.). (E)-4-decenal, 65405-70-1. Retrieved from The Good Scents Company. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
- Google Patents. (n.d.). CN107011136B - Synthesis method of trans-4-decenal.
-
The Fragrance Conservatory. (n.d.). This compound. Retrieved from The Ingredient Directory. [Link]
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biosynthetic pathway of trans-4-Decen-1-al
An In-depth Technical Guide to the Biosynthetic Pathway of trans-4-Decen-1-al
Abstract
This compound is a C10 unsaturated aldehyde that contributes a powerful and characteristic fresh, citrus, and orange-like aroma to various natural products.[1] While its presence is noted in citrus fruits and other plants, its specific biosynthetic pathway is not as clearly elucidated as that of the more common C6 and C9 "green leaf volatiles." This guide synthesizes current biochemical knowledge to propose a comprehensive, multi-step enzymatic and non-enzymatic pathway for the formation of this compound, originating from the oxidative degradation of linoleic acid. We will delve into the core enzymatic families involved—lipoxygenases (LOXs) and hydroperoxide lyases (HPLs)—and explore the plausible intermediacy of (E,E)-2,4-decadienal. This document provides the causal biochemistry behind the proposed steps, detailed experimental protocols for pathway validation, and visual diagrams to clarify complex molecular transformations, serving as a foundational resource for researchers in natural product chemistry, flavor science, and metabolic engineering.
Introduction: The Significance of Unsaturated Aldehydes
Volatile aldehydes are pivotal components of the chemical language of plants, acting as defense compounds, signaling molecules, and the primary constituents of characteristic aromas.[2] Among these, this compound is a high-impact aroma compound prized in the food and fragrance industries for its potent citrus and green odor profile.[1] Understanding its biosynthesis is critical not only for elucidating fundamental plant biochemistry but also for developing biotechnological methods for its sustainable production.
The biosynthesis of most volatile aldehydes in plants is rooted in the lipoxygenase (LOX) pathway , a metabolic cascade that transforms polyunsaturated fatty acids (PUFAs) into a diverse array of bioactive oxylipins.[3] This guide will first establish the canonical LOX pathway and then build upon it to construct a scientifically grounded hypothesis for the specific formation of a C10 aldehyde, a non-canonical product.
The Core Machinery: The Lipoxygenase (LOX) Pathway
The LOX pathway is initiated in response to tissue damage or other stresses, which triggers the release of PUFAs from cell membranes. The primary substrates are linoleic acid (C18:2) and α-linolenic acid (C18:3).[4] The pathway proceeds via two principal enzymatic steps.
Step 1: Dioxygenation via Lipoxygenase (LOX)
Lipoxygenases (EC 1.13.11.12) are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene system.[5] The key mechanistic choice at this step is the positional specificity of oxygenation. Depending on the specific LOX isoform and reaction conditions, oxygen is added to either end of the pentadiene system.[4]
-
13-LOX : Inserts oxygen at the C-13 position of linoleic acid, yielding 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) .
-
9-LOX : Inserts oxygen at the C-9 position, yielding 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) .
This initial hydroperoxidation is the foundational step, creating a reactive, unstable intermediate that is poised for further transformation.
Step 2: Carbon-Carbon Bond Cleavage via Hydroperoxide Lyase (HPL)
The fatty acid hydroperoxides are subsequently cleaved by hydroperoxide lyases (HPLs) , a specialized subfamily of cytochrome P450 enzymes (CYP74B and CYP74C).[6] HPLs catalyze the cleavage of the C-C bond adjacent to the hydroperoxide group, generating a short-chain volatile aldehyde and a corresponding oxo-acid.[7] The product profile is strictly dependent on the initial hydroperoxide isomer:
-
Cleavage of 13-HPODE yields a C6 aldehyde (e.g., hexanal) and a C12 oxo-acid (12-oxo-(9Z)-dodecenoic acid).[4]
-
Cleavage of 9-HPODE yields a C9 aldehyde (e.g., (Z)-3-nonenal) and a C9 oxo-acid (9-oxononanoic acid).[7]
This canonical pathway efficiently explains the biogenesis of the ubiquitous C6 and C9 aldehydes that define the "green leaf volatile" profile. However, it does not directly account for the formation of C10 aldehydes like this compound.
Proposed Biosynthetic Pathway to this compound
The formation of a C10 aldehyde from a C18 precursor necessitates a different cleavage pattern or a multi-step modification of an initial product. Based on evidence of secondary lipid peroxidation products, we propose a pathway proceeding through a C10 dienal intermediate, (E,E)-2,4-decadienal . This compound is a known auto-oxidation and enzymatic breakdown product of linoleic acid hydroperoxides.[8][9][10]
The proposed pathway is as follows:
-
Linoleic Acid Hydroperoxide Formation : As per the canonical pathway, linoleic acid is converted to a mixture of 9-HPODE and 13-HPODE by lipoxygenases.
-
Formation of (E,E)-2,4-Decadienal : The unstable hydroperoxides (HPODEs) undergo further decomposition. While the precise enzymatic mechanism is not fully defined, this degradation, potentially aided by HPL or other enzymatic/non-enzymatic processes, leads to the formation of (E,E)-2,4-decadienal.[8][9]
-
Enzymatic Reduction to this compound : The crucial final step is the selective reduction of the C2=C3 double bond of (E,E)-2,4-decadienal. This transformation would be catalyzed by an ene-reductase or a similar dehydrogenase capable of reducing a conjugated double bond, leaving the C4=C5 double bond intact to yield this compound. Enzymatic reduction of dienals has been observed in various biological systems, such as during microbial fermentation.[11]
This proposed pathway provides a chemically and biologically plausible route from a common precursor to the target molecule.
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- 2. researchgate.net [researchgate.net]
- 3. Lipid oxidation driven olefinic aldehyde biosynthesis shapes aged aroma in Qingzhuan tea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
biological role of trans-4-Decen-1-al in insects
An In-Depth Technical Guide to the Biological Role of trans-4-Decen-1-al and its Analogs in Insect Chemical Ecology
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of insect chemical communication, aldehydes derived from fatty acids represent a crucial class of semiochemicals that mediate a vast array of behaviors essential for survival and reproduction. This technical guide delves into the biological significance of the C10 unsaturated aldehyde, this compound. While direct research on this specific isomer within entomology is limited, its chemical properties and the well-documented roles of its structural analogs provide a strong foundation for postulating its functions. This document synthesizes the current understanding of closely related compounds, particularly (E)-2-decenal and other C10 aldehydes, which serve as potent defensive allomones, alarm pheromones, and antimicrobial agents in orders such as Hemiptera. We will explore the critical nature of isomeric specificity in receptor-ligand interactions, delineate the probable biosynthetic and olfactory pathways, and provide detailed, field-proven experimental protocols for the identification and functional characterization of such molecules. This guide serves as a foundational resource, bridging existing knowledge on analogous compounds with a forward-looking perspective on the research required to elucidate the specific roles of this compound, and its potential applications in next-generation pest management strategies and antimicrobial drug discovery.
Part 1: A Chemical Profile of this compound
Chemical and Physical Properties
This compound (CAS: 65405-70-1) is an unsaturated aldehyde known for its powerful and diffusive odor, often described as aldehydic, with notes of orange, green, and butter.[1] These organoleptic properties have led to its use as a fragrance and flavoring agent in various consumer products.[2] For the chemical ecologist, however, these properties—particularly its volatility—are key indicators of its potential as an airborne semiochemical.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O | [3] |
| Molecular Weight | 154.25 g/mol | [4] |
| CAS Number | 65405-70-1 | [5] |
| Appearance | Colorless to pale yellow liquid | |
| Odor Profile | Aldehydic, orange, green, floral, fatty | [6][7] |
| Boiling Point | 90-100 °C (at 15 mmHg) | |
| Flash Point | 85 °C (185 °F) | [7] |
| Vapor Pressure | 0.119 mmHg (at 25 °C) | [7] |
| Solubility | Soluble in organic solvents; limited in water |
The Doctrine of Specificity: Isomerism in Insect Communication
The biological activity of a semiochemical is exquisitely dependent on its precise molecular structure. In insects, olfactory receptors have evolved to be highly specific, often discriminating between geometric isomers (cis/trans) and the position of a double bond within a carbon chain. A shift in the double bond from the Δ2 to the Δ4 position, as between (E)-2-decenal and this compound, fundamentally alters the molecule's shape and electronic configuration. This difference is often sufficient to change or eliminate its binding affinity to a specific olfactory receptor, thereby altering the behavioral response of the receiving insect. Therefore, while the functions of (E)-2-decenal provide a valuable predictive framework, one cannot assume its roles are directly interchangeable with those of this compound. This isomeric specificity is a cornerstone of chemical ecology and a critical consideration in the development of synthetic pheromone lures and repellents.
Part 2: Biological Roles of C10 Aldehydes in Insects: An Analog-Based Investigation
Given the scarcity of direct research on this compound, this section examines the established roles of its close structural analogs to build a robust, evidence-based hypothesis of its potential functions.
The Defensive Arsenal of Hemiptera
The order Hemiptera, or "true bugs," is notorious for its chemical defenses. Many species, including stink bugs (Pentatomidae) and bed bugs (Cimicidae), produce a blend of volatile compounds from specialized scent glands (metathoracic in adults, dorsal abdominal in nymphs).[8] A recurring theme in the chemical profile of these secretions is the presence of short-chain unsaturated aldehydes.
(E)-2-decenal, along with its shorter-chain cousin (E)-2-octenal, is a primary component of the defensive spray of the brown marmorated stink bug, Halyomorpha halys.[9] These compounds function as allomones —chemicals that benefit the emitter by modifying the behavior of a receiver of a different species. They are highly repellent to vertebrate and invertebrate predators.[8] Furthermore, these same compounds act as alarm pheromones , signaling a threat to nearby conspecifics and inducing dispersal.
Similarly, in the common bed bug, Cimex lectularius, nymphal exuviae (cast skins) retain and passively release a mixture of aldehydes, including (E)-2-octenal and 4-oxo-(E)-2-octenal.[10][11] This chemical signature contributes to the arrestment (aggregation) of bed bugs in harborages, indicating that these aldehydes can mediate aggregation in addition to alarm and defense. The related compound, 4-oxo-(E)-2-decenal, has been identified as a common defensive component in a variety of true bugs.[12]
Antimicrobial and Secondary Functions
The defensive secretions of insects often serve a dual purpose. Beyond repelling predators, the aldehydes released by stink bugs exhibit significant antimicrobial activity. Studies have demonstrated that (E)-2-decenal and (E)-2-octenal possess both antifungal and antibacterial properties, effectively inhibiting the growth of pathogenic microbes. This suggests a role in chemical prophylaxis, protecting the insect from environmental pathogens or those introduced during a predatory attack. This dual functionality underscores the efficiency of an evolved chemical defense system.
Pheromonal Communication in Other Orders
While prominent in Hemipteran defense, C10 aldehydes and their derivatives are also found in the pheromonal communication of other insect orders, particularly Lepidoptera (moths and butterflies). The majority of known lepidopteran sex pheromones are straight-chain hydrocarbons, often with an acetate, alcohol, or aldehyde functional group.[13] For example, (Z)-3-decenyl hexanoate has been identified as a male-produced courtship pheromone in Leucoptera sinuella.[14] In another moth, Batrachedra amydraula, the sex pheromone includes (Z)-4-decen-1-yl acetate—the ester derivative of the alcohol corresponding to cis-4-decenal.[15] This highlights the biosynthetic plausibility and functional precedent for Δ4-decenyl compounds in insect communication, albeit for reproductive rather than defensive purposes.
Postulated Roles for this compound
Based on the functions of its analogs, we can postulate several potential biological roles for this compound:
-
Defensive Allomone: It may be a component of a defensive secretion in an as-yet unstudied insect species, likely contributing to a repellent blend. Its strong, sharp odor profile is consistent with this function.
-
Alarm Pheromone: It could act as an alarm signal, either alone or as part of a multicomponent pheromone.
-
Kairomone: For a predator or parasitoid, this compound released by a host insect could serve as a kairomone, a chemical cue used to locate its prey or host.
-
Synergist/Modulator: It may not be the primary active component but could act as a synergist, enhancing the effect of other pheromones, or as a modulator, altering the behavioral context of a chemical message.
Part 3: From Biosynthesis to Perception
Biosynthetic Pathways
Most insect pheromones derived from fatty acids are synthesized de novo via modified fatty acid metabolism. The biosynthesis of a C10 unsaturated aldehyde like this compound likely originates from common C16 or C18 fatty acids, such as palmitic or oleic acid. The pathway involves a series of chain-shortening steps, followed by the introduction of a double bond by a specific desaturase enzyme, and finally, a reductive step to yield the aldehyde.
Caption: Proposed biosynthetic pathway for this compound from oleoyl-CoA.
Olfactory Reception and Neural Processing
The detection of volatile semiochemicals begins in specialized hair-like structures on the insect's antennae called sensilla. Odorant molecules enter the sensillum through pores and must traverse the aqueous sensillar lymph to reach the dendrites of Olfactory Sensory Neurons (OSNs). This process is facilitated by Odorant-Binding Proteins (OBPs). The odorant then binds to a specific Olfactory Receptor (OR) complex on the OSN membrane. In insects, the OR complex is a ligand-gated ion channel, typically a heterodimer of a specific tuning OR (e.g., ORx) and a highly conserved co-receptor (Orco). Binding of the aldehyde opens the channel, causing an influx of cations, which depolarizes the neuron and generates an action potential. This signal is then sent to the antennal lobe of the insect brain for processing.
Caption: General mechanism of aldehyde reception at an insect olfactory neuron.
Part 4: A Practical Guide to Investigation and Application
Elucidating the role of a novel or uncharacterized compound like this compound requires a systematic, multi-tiered experimental approach.
Caption: Workflow for identifying and characterizing insect semiochemicals.
Methodologies for Identification and Functional Characterization
-
Objective: To identify volatile compounds released by the target insect.
-
Methodology:
-
Collection: Collect volatiles from living insects (e.g., in an aeration chamber) using Solid Phase Microextraction (SPME) or by passing purified air over them and through a sorbent filter (e.g., Porapak Q). Alternatively, for glandular secretions, whole glands can be excised and extracted in a non-polar solvent like hexane.
-
Instrumentation: Analyze the sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Parameters:
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-INNOWax).
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to separate compounds by volatility.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters: Use electron impact (EI) ionization at 70 eV.
-
Identification: Tentatively identify compounds by comparing their mass spectra to libraries (e.g., NIST, Wiley). Confirm identity by comparing the retention time and mass spectrum with those of an authentic synthetic standard of this compound.
-
-
Objective: To determine which of the identified compounds are detected by the insect's antennae.
-
Methodology:
-
Preparation: Carefully excise an antenna from a live insect and mount it between two electrodes using conductive gel.
-
Instrumentation: Use a GC with its effluent split between a Flame Ionization Detector (FID) and an Electroantennographic Detector (EAD) outlet, where the antenna is positioned.
-
Procedure: Inject the insect extract into the GC. The EAD records voltage changes (depolarizations) from the antenna in real-time.
-
Analysis: A compound is considered electrophysiologically active if a peak in the EAD trace consistently aligns with a peak in the FID trace. This provides a direct link between a specific chemical and its detection by the insect's olfactory system.
-
-
Objective: To determine if an electrophysiologically active compound elicits an attractive or repellent behavioral response.
-
Methodology:
-
Apparatus: A Y-shaped glass or Teflon tube with a central arm for insect release and two side arms. Purified, humidified air flows through each arm.
-
Treatment: Introduce a synthetic standard of this compound (dissolved in a solvent and applied to filter paper) into the airstream of one arm (the "treatment" arm). The other arm receives only the solvent control.
-
Procedure: Release an individual insect at the base of the central arm. Record which arm the insect first enters and how long it spends in each arm over a set period (e.g., 5-10 minutes).
-
Analysis: Use statistical tests (e.g., Chi-squared or G-test) to determine if there is a significant preference for the treatment or control arm. A significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repellency.
-
Potential Applications
-
Pest Management: If this compound or its analogs are found to be potent repellents, they could be developed into eco-friendly alternatives to synthetic pesticides for crop protection.[2] Conversely, if they are attractants, they could be used as lures in monitoring traps.
-
Drug Development: The established antimicrobial properties of related aldehydes suggest that this compound should be screened for similar activity. Insect-derived defensive compounds represent a vast, untapped resource for novel antibiotics and antifungals.
Conclusion
This compound stands as a molecule of high potential within the field of insect chemical ecology. While direct evidence of its biological role in insects remains to be uncovered, a comprehensive analysis of its chemical properties and the well-established functions of its isomers, such as (E)-2-decenal, provides a compelling case for its likely involvement in defensive and communicative processes. Its sharp, diffusive odor is characteristic of many insect allomones and alarm pheromones. The methodologies outlined in this guide provide a clear and robust framework for future research aimed at isolating this compound from natural sources and definitively characterizing its function. Such investigations are not merely academic; they hold the key to unlocking new, bio-rational solutions for sustainable pest management and may reveal novel compounds for pharmaceutical development. The study of this compound exemplifies the exploratory nature of chemical ecology, where the vast chemical language of the insect world awaits translation.
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trans-4-Decen-1-al as a semiochemical
An In-depth Technical Guide to trans-4-Decen-1-al as a Semiochemical
Abstract
This technical guide provides a comprehensive overview of this compound, an unsaturated aldehyde with significant roles as a semiochemical in inter- and intra-species communication. We delve into its chemical and physical properties, natural occurrences, and multifaceted functions as a signaling molecule. The guide details its mechanism of action from biosynthesis and release to olfactory perception and the resultant behavioral responses in various organisms. Furthermore, we explore its practical applications, particularly in the realm of integrated pest management, and provide detailed protocols for its chemical synthesis and analysis. This document is intended for researchers, scientists, and drug development professionals working in chemical ecology, entomology, and pest management, offering both foundational knowledge and field-proven insights to stimulate further research and application.
Introduction to Semiochemicals and this compound
Semiochemicals are chemical signals that mediate interactions between organisms, playing a pivotal role in communication.[1][2][3] These compounds are broadly classified into pheromones, which facilitate communication within a single species, and allelochemicals, which mediate communication between different species. Plants and insects have co-evolved complex systems of chemical cues, where volatile organic compounds (VOCs) released by plants can dictate insect behaviors such as feeding, oviposition, and mating.[1][3]
This compound (C₁₀H₁₈O) is an α,β-unsaturated aldehyde that has garnered attention for its potent aroma and its activity as a semiochemical.[4] While widely recognized in the fragrance and food industries for its strong, fatty, and citrus-like odor, its ecological significance is a subject of growing interest.[4][5] It occurs naturally in a variety of plant sources, including coriander leaf and citrus fruits like yuzu, where it contributes to their characteristic scent profiles.[4][6] This guide synthesizes the current understanding of this compound, focusing on its function as a chemical messenger and its potential for practical applications.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a molecular structure characterized by a ten-carbon chain, a terminal aldehyde group, and a trans-configured double bond between the fourth and fifth carbons.[4] This unsaturated nature is crucial to its reactivity and olfactory properties.[4]
| Property | Value | Source |
| IUPAC Name | (E)-dec-4-enal | [7] |
| Molecular Formula | C₁₀H₁₈O | [8] |
| Molecular Weight | 154.25 g/mol | [7][8] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor Profile | Powerful aldehydic, orange, green, citrus, fatty | [4][5][9] |
| CAS Number | 65405-70-1 | [6][8] |
| Specific Gravity | 0.835 to 0.845 @ 25°C | [5] |
| Refractive Index | 1.440 to 1.450 @ 20°C | [5] |
| Flash Point | 85.00 °C (185.00 °F) | [5] |
The Role of this compound as a Semiochemical
As a volatile organic compound, this compound functions as an information-carrying molecule in various ecological contexts. Its role can be categorized based on the sender and receiver of the chemical signal.
Allelochemical Activity (Plant-Insect Interactions)
Plants release a diverse array of VOCs in response to environmental stimuli, including herbivory.[1] These compounds are central to the intricate relationships between plants and insects.[1] this compound, found in plants like coriander and citrus, acts as a kairomone, a chemical cue that benefits the receiver (e.g., an insect) by indicating a potential food source or oviposition site.[4][6] The distinct scent profile can guide herbivorous insects to their host plants. Conversely, for non-adapted insects, it may act as an allomone, repelling them and thus benefiting the emitting plant. The specific behavioral response—attraction or repulsion—is highly dependent on the insect species and its degree of specialization.
Pheromonal Activity (Insect-Insect Interactions)
While specific examples of this compound acting as a primary pheromone are less documented than for similar aldehydes (e.g., trans-2-decenal in stink bugs[10]), its chemical structure is typical of compounds involved in insect communication. Aldehydes are common components of sex, aggregation, and alarm pheromones in many insect orders. The presence of a long carbon chain and a reactive aldehyde group makes it a suitable candidate for a specific, volatile signal. Further research is needed to isolate and identify its precise pheromonal roles in specific insect species that interact with host plants emitting this compound.
Mechanism of Action: From Signal to Response
The function of a semiochemical is a multi-step process involving its synthesis, release, perception by the receiving organism, and the ultimate triggering of a behavioral or physiological response.
Biosynthesis
In plants, volatile aldehydes are typically formed through the hydroperoxide lyase (HPL) pathway, which involves the oxidative cleavage of fatty acids. While the specific biosynthetic pathway for this compound is not detailed in the provided literature, it is likely derived from the degradation of a corresponding fatty acid precursor within the plant's metabolic system.
Olfactory Perception in Insects
Insects detect volatile chemical cues through a sophisticated olfactory system, primarily located on their antennae. This process is fundamental to their perception of the environment and influences behaviors like feeding and mating.[1]
Caption: Generalized Olfactory Signaling Pathway in Insects.
The process begins when volatile molecules like this compound enter the insect's sensilla and are bound by Odorant Binding Proteins (OBPs). These proteins transport the hydrophobic odorant across the aqueous sensillum lymph to the Olfactory Receptors (ORs) housed on the dendritic membrane of Olfactory Receptor Neurons (ORNs). The binding of the semiochemical to a specific OR activates the neuron, which sends an electrical signal to the antennal lobe of the insect's brain. This information is then processed in higher brain centers, such as the mushroom bodies, leading to a specific behavioral response.[11]
Applications in Integrated Pest Management (IPM)
The ability of semiochemicals to manipulate insect behavior makes them powerful and environmentally benign tools for Integrated Pest Management (IPM).[2][12] IPM strategies aim to reduce reliance on broad-spectrum synthetic pesticides by employing targeted, sustainable control methods.[13][14]
Potential applications for this compound in IPM include:
-
Monitoring and Mass Trapping: Lures baited with attractant semiochemicals can be used in traps to monitor pest populations, allowing for precisely timed interventions.[12] If a pest species is strongly attracted to this compound, it could be used in mass trapping strategies to reduce their numbers directly.[2]
-
Push-Pull Strategies: This advanced IPM technique involves using a combination of repellents ('push') and attractants ('pull').[12] this compound could potentially be used as the 'pull' component, luring pests away from a cash crop and towards a trap crop.
Caption: Workflow for Evaluating a Semiochemical in IPM.
Methodologies: Synthesis and Analysis
The practical application of this compound requires reliable methods for its synthesis and analysis.
Chemical Synthesis
Several synthetic routes for this compound have been developed to meet demands from the fragrance and research sectors. One effective method involves a cross-coupling reaction, which offers high yield and stereoselectivity.[15]
Caption: Chemical Synthesis Route for this compound.
Experimental Protocol: Synthesis via Cross-Coupling
Causality: This protocol, adapted from patent literature[15][16], utilizes a Grignard reagent for carbon chain extension. The aldehyde must first be protected as an acetal to prevent the highly nucleophilic Grignard reagent from attacking it directly. The final deprotection step regenerates the aldehyde to yield the target compound.
-
Protection of Aldehyde:
-
In a reaction vessel under an inert atmosphere, mix 5-bromo-trans-4-pentenal, trimethyl orthoformate, a suitable acidic catalyst, and methanol.
-
Stir the mixture to allow for the formation of 5-bromo-trans-4-pentenal dimethanol acetal. The acetal group protects the aldehyde from subsequent reactions.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work up the reaction and purify the intermediate acetal.
-
-
Cross-Coupling Reaction:
-
In a separate flask, prepare the Grignard reagent, n-pentyl magnesium bromide.
-
In an anhydrous organic solvent (e.g., tetrahydrofuran), mix the protected intermediate (5-bromo-trans-4-pentenal dimethanol acetal), the Grignard reagent, and an appropriate organometallic catalyst.
-
Maintain the reaction at a controlled temperature (e.g., 0-5 °C) to ensure selectivity and prevent side reactions.[15]
-
This reaction couples the n-pentyl group to the carbon chain, forming trans-4-decenal dimethanol acetal.
-
-
Deprotection:
-
Mix the resulting trans-4-decenal dimethanol acetal with acetone and an acidic reagent (e.g., dilute hydrochloric acid) to hydrolyze the acetal.[16]
-
This step removes the protecting group and restores the aldehyde functionality.
-
-
Purification and Verification:
-
Purify the final product, this compound, using vacuum distillation.
-
Verify the identity and purity of the product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the correct structure and high stereoselectivity (>99% trans isomer).[16]
-
Analytical Methods
The identification and quantification of this compound in biological and environmental samples are critical for research. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique used for analyzing volatile compounds like semiochemicals.[1]
-
Sample Preparation: Volatiles can be collected from the headspace of plants or insects using solid-phase microextraction (SPME).
-
GC Separation: The GC separates the components of the volatile mixture based on their boiling points and affinity for the column's stationary phase.
-
MS Identification: The MS fragments the eluted compounds and generates a unique mass spectrum, or "fingerprint," which can be compared to spectral libraries for positive identification.
Future Research Directions
While the foundational chemistry of this compound is well-understood, its role in chemical ecology presents many opportunities for further investigation:
-
Pheromonal Roles: Screening studies are needed to identify specific insect species that may use this compound as a primary pheromone component.
-
Receptor Identification: Identifying the specific olfactory receptors (ORs) in pest insects that bind to this compound could pave the way for developing highly specific agonists or antagonists for pest control.
-
Biosynthetic Pathways: Elucidating the precise enzymatic pathways responsible for its production in plants could enable the bio-engineering of crops with enhanced pest-repellent properties.
-
Synergistic Effects: Investigating how this compound interacts with other volatile compounds in natural blends to influence insect behavior.
Conclusion
This compound is a versatile molecule that bridges the gap between industrial fragrance chemistry and the complex world of ecological signaling. Its presence in various plant species and its potent olfactory properties make it a significant semiochemical, influencing the behavior of insects and other organisms. A deeper understanding of its roles as a kairomone and potential pheromone, coupled with efficient synthetic and analytical methodologies, positions this compound as a promising candidate for the development of novel, sustainable pest management solutions. Continued interdisciplinary research will be key to unlocking its full potential in agriculture and beyond.
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Spectroscopic Unveiling of trans-4-Decen-1-al: A Technical Guide for Researchers
This guide provides an in-depth analysis of the spectroscopic data for trans-4-Decen-1-al, a molecule of interest in flavor, fragrance, and pheromone research. Understanding its distinct spectral signature is paramount for its unambiguous identification, quantification, and for elucidating its role in various chemical and biological systems. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established principles and experimental best practices.
The Molecular Blueprint: Structure of this compound
Before dissecting its spectral characteristics, it is essential to visualize the molecular architecture of this compound. The molecule features a ten-carbon aliphatic chain with a terminal aldehyde group and a double bond in the trans configuration between carbons 4 and 5.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound reveals characteristic signals for the aldehyde, olefinic, and aliphatic protons. The data presented here is compiled from authoritative sources.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (-CHO) | 9.76 | t | 1.8 |
| H4, H5 (-CH=CH-) | 5.47-5.31 | m | - |
| H2 (-CH₂CHO) | 2.45 | m | - |
| H3 (-CH₂C=) | 2.20 | m | - |
| H6 (=CCH₂-) | 2.01 | m | - |
| H7-H9 (-(CH₂)₃-) | 1.40-1.20 | m | - |
| H10 (-CH₃) | 0.90 | t | 6.9 |
Interpretation and Causality:
-
Aldehyde Proton (H1): The downfield chemical shift at 9.76 ppm is a hallmark of an aldehyde proton, deshielded by the electronegative oxygen atom. The triplet multiplicity arises from coupling to the adjacent methylene protons (H2).
-
Olefinic Protons (H4, H5): The multiplet between 5.31 and 5.47 ppm is characteristic of protons on a carbon-carbon double bond. The large coupling constant, though not explicitly resolved in the provided data, for trans isomers is typically in the range of 11-18 Hz, which helps distinguish them from their cis counterparts (6-12 Hz).
-
Aliphatic Protons: The methylene protons adjacent to the aldehyde (H2) and the double bond (H3 and H6) are deshielded relative to the other aliphatic protons, appearing at 2.45, 2.20, and 2.01 ppm, respectively. The remaining methylene protons (H7-H9) form a complex multiplet in the typical aliphatic region of 1.20-1.40 ppm.
-
Terminal Methyl Protons (H10): The upfield triplet at 0.90 ppm is characteristic of a terminal methyl group coupled to an adjacent methylene group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (CHO) | 202.7 |
| C4, C5 (C=C) | 131.9, 128.7 |
| C2 (CH₂CHO) | 43.1 |
| C3, C6, C7, C8, C9 | 32.7, 31.8, 31.7, 27.6, 22.4 |
| C10 (CH₃) | 14.1 |
Interpretation and Causality:
-
Carbonyl Carbon (C1): The most downfield signal at 202.7 ppm is unequivocally assigned to the aldehyde carbonyl carbon due to the strong deshielding effect of the oxygen atom.
-
Olefinic Carbons (C4, C5): The signals at 131.9 and 128.7 ppm are characteristic of sp² hybridized carbons in a double bond.
-
Aliphatic Carbons: The remaining signals in the upfield region correspond to the sp³ hybridized carbons of the aliphatic chain. The carbon adjacent to the carbonyl group (C2) is the most deshielded among them.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for the identification of functional groups. For this compound, we expect to see characteristic absorption bands for the aldehyde and the trans-alkene moieties.
Expected Characteristic IR Absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch | 2830-2695 (often two bands) | Medium |
| C=O (Aldehyde) | Stretch | ~1725 | Strong |
| C=C (Alkene) | Stretch | ~1670 | Medium |
| =C-H (trans Alkene) | Out-of-plane bend | ~965 | Strong |
| C-H (sp³) | Stretch | 3000-2850 | Strong |
Expert Insights:
The presence of a strong absorption band around 1725 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde.[2] The C-H stretching of the aldehyde group, appearing as one or two bands between 2830 and 2695 cm⁻¹, is also a key diagnostic feature.[2][3] The trans nature of the double bond is confidently confirmed by the strong out-of-plane bending vibration for the =C-H bond, which is expected around 965 cm⁻¹.[4] The C=C stretching vibration for a trans-alkene is typically of medium intensity.
Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation. For this compound, electron ionization (EI) is a common technique.
Expected Fragmentation Pattern:
The molecular ion peak (M⁺) for this compound is expected at m/z 154, corresponding to its molecular weight. The fragmentation of unsaturated aldehydes is influenced by the aldehyde group and the double bond.[5]
Caption: Plausible mass spectrometry fragmentation pathway for this compound.
Interpretation of Fragmentation:
-
[M-H]⁺ (m/z 153): Loss of a hydrogen radical is a common fragmentation for aldehydes.
-
[M-CHO]⁺ (m/z 125): Loss of the formyl radical is another characteristic fragmentation of aldehydes.
-
McLafferty Rearrangement (m/z 83): A key fragmentation pathway for carbonyl compounds with a γ-hydrogen. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β bond.
-
α-Cleavage (m/z 71): Cleavage of the bond alpha to the carbonyl group can lead to the formation of an acylium ion.
-
Allylic Cleavage: The presence of the double bond can lead to allylic cleavage, resulting in stable carbocations. For instance, cleavage of the C5-C6 bond could lead to a fragment at m/z 69.
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data for this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Instrument Setup (e.g., 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse angle and a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0 to 220 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Use a relaxation delay appropriate for the molecule (e.g., 2-5 seconds).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and pick the peaks for both spectra.
-
FT-IR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of liquid this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of neat this compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically perform the background subtraction.
-
Label the significant peaks in the spectrum.
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.
-
GC-MS Protocol
Objective: To obtain the mass spectrum and confirm the purity of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane or dichloromethane.
-
-
Instrument Setup (GC-MS):
-
Gas Chromatograph (GC):
-
Injector: Set to a suitable temperature (e.g., 250 °C) in split mode.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).
-
Detector: Ensure it is properly tuned.
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
Start the data acquisition.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to assess the purity of the sample.
-
Obtain the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
-
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and reliable basis for the identification and characterization of this compound. By understanding the underlying principles of NMR, IR, and MS, and by adhering to rigorous experimental protocols, researchers can confidently utilize this information in their scientific endeavors. The interplay of these techniques offers a powerful, multi-faceted approach to molecular structure elucidation, ensuring the integrity and validity of research in which this compound plays a role.
References
- CN107011136B - Synthesis method of trans-4-decenal - Google Patents.
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
SpectraBase. trans-4-Decenal. Wiley-VCH GmbH. Available at: [Link]
-
Mass Spectrometry of Fatty Aldehydes - PMC. National Center for Biotechnology Information. Available at: [Link]
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Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]
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University of Colorado Boulder. IR Spectroscopy of Liquids. Available at: [Link]
-
Springer Nature Experiments. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Emory University. NMR Experiment Procedure. Available at: [Link]
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Western University. NMR Sample Preparation. Available at: [Link]
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Table of Characteristic IR Absorptions. Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy. Available at: [Link]
-
The Infrared Spectroscopy of Alkenes. Available at: [Link]
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An In-Depth Technical Guide to trans-4-Decen-1-al: Synthesis, Biological Significance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Decen-1-al (CAS No. 65405-70-1) is an unsaturated aldehyde that has garnered interest in diverse scientific fields. While widely utilized in the flavor and fragrance industry for its potent citrus and orange-like aroma, its identification as an endogenous uremic toxin has significant implications for researchers in nephrology and drug development.[1] Uremic toxins are compounds that accumulate in the body during renal failure and contribute to the pathophysiology of chronic kidney disease (CKD). This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, biological role as a uremic toxin, and relevant experimental protocols for its analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 65405-70-1 | [2] |
| Molecular Formula | C₁₀H₁₈O | [1][2] |
| Molecular Weight | 154.25 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | Givaudan, The Good Scents Company |
| Odor | Powerful, aldehydic, orange, green, citrus | The Good Scents Company[3] |
| Density | ~0.84 g/cm³ at 25°C | The Good Scents Company[3] |
| Boiling Point | 90-100°C at 15 torr | ChemSrc |
| Flash Point | ~85°C (185°F) | The Good Scents Company[3] |
| Refractive Index | ~1.440 - 1.450 at 20°C | The Good Scents Company[3] |
| Solubility | Insoluble in water | Augustus Oils Ltd |
| LogP | 3.102 | ChemSrc |
Synthesis of this compound
Several synthetic routes for this compound have been developed. A common industrial method involves a multi-step process starting from 5-bromo-trans-4-pentenal. This route is advantageous due to the availability of starting materials and high stereoselectivity, ensuring the desired trans configuration of the double bond.
Experimental Protocol: Synthesis via Cross-Coupling Reaction
This protocol is based on the methodology described in Chinese patent CN107011136B.
Step 1: Protection of the Aldehyde Group The initial step involves protecting the reactive aldehyde group of the starting material, 5-bromo-trans-4-pentenal, as a dimethanol acetal to prevent unwanted side reactions during the subsequent coupling step.
-
In a reaction vessel, combine 5-bromo-trans-4-pentenal, trimethyl orthoformate, and methanol.
-
Add an acidic catalyst (e.g., p-toluenesulfonic acid) to the mixture.
-
Stir the reaction at room temperature until the formation of 5-bromo-trans-4-pentenal dimethanol acetal is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Neutralize the catalyst, and perform an aqueous workup followed by extraction with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.
Step 2: Grignard Reagent Formation and Cross-Coupling A Grignard reagent is prepared from n-pentyl bromide, which then undergoes a cross-coupling reaction with the protected bromo-alkenal.
-
In a separate, flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), react n-pentyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form n-pentylmagnesium bromide (the Grignard reagent).
-
In the main reaction vessel, dissolve the 5-bromo-trans-4-pentenal dimethanol acetal from Step 1 in an anhydrous ether solvent.
-
Add an organometallic catalyst suitable for cross-coupling (e.g., a copper or iron-based catalyst).
-
Cool the mixture to 0-5°C and slowly add the prepared n-pentylmagnesium bromide solution.
-
Allow the reaction to proceed for 5-15 hours, maintaining the low temperature.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product, trans-4-decenal dimethanol acetal, with an organic solvent.
Step 3: Deprotection to Yield this compound The final step is the removal of the acetal protecting group to regenerate the aldehyde functionality.
-
Dissolve the crude trans-4-decenal dimethanol acetal from Step 2 in a mixture of acetone and an acidic aqueous solution (e.g., dilute hydrochloric acid, with a pH of 1-3).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or GC).
-
Neutralize the acid and extract the final product, this compound, with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Biological Significance as a Uremic Toxin
This compound is endogenously produced and accumulates in patients with compromised kidney function, classifying it as a uremic toxin.[1] The accumulation of such toxins is a key contributor to the progression of CKD and associated cardiovascular complications.
Proposed Mechanism of Cellular Toxicity
The precise molecular pathways affected by this compound are an active area of investigation. However, based on its classification and data from related compounds, a plausible mechanism of toxicity in the renal and vascular environment can be proposed.
-
Renal Uptake: Uremic toxins are often transported into renal cells. It is suggested that this compound is actively transported into kidney cells via organic ion transporters, particularly OAT3.[1]
-
Induction of Oxidative Stress: Once inside the cell, elevated levels of this compound can stimulate the production of reactive oxygen species (ROS). This is thought to be mediated by the direct interaction with and activation of NADPH oxidase enzymes, with NOX4 being a key isoform in the kidney and heart.[1]
-
Epigenetic Modifications: The resulting oxidative stress can have downstream consequences, including the induction of DNA methyltransferases (DNMTs). These enzymes can lead to hypermethylation of CpG islands in the promoter regions of certain genes, causing their transcriptional silencing.
-
Silencing of Klotho: A critical target of this epigenetic silencing is the anti-aging gene Klotho.[1] Klotho protein has protective roles in the kidney, and its downregulation is a hallmark of CKD progression, leading to accelerated cellular senescence and fibrosis.
While direct studies on this compound are limited, research on the structurally similar aldehyde, trans,trans-2,4-decadienal (tt-DDE), has shown that it induces endothelial cell injury by impairing mitochondrial function, blocking autophagic flux, and triggering apoptosis through the JNK signaling pathway.[4][5] These findings suggest that unsaturated aldehydes, as a class, are potent inducers of cellular stress and dysfunction, providing a strong rationale for further investigation into the specific effects of this compound in the context of uremia.
Caption: Proposed signaling pathway for this compound toxicity.
Experimental Protocols: Quantification in Biological Matrices
Accurate quantification of this compound in biological fluids such as plasma or serum is crucial for studying its role in disease. Due to its volatility and reactivity, a common approach involves derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Representative Protocol: GC-MS Quantification of this compound in Plasma
This protocol is a representative method based on established techniques for aldehyde analysis in biological samples.[5][6]
1. Sample Preparation and Derivatization:
-
Thaw frozen plasma samples on ice.
-
To a 200 µL aliquot of plasma in a glass vial, add an internal standard (e.g., a deuterated analog of this compound or another long-chain aldehyde not present in the sample).
-
Add 50 µL of an aqueous solution of the derivatizing agent, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) (e.g., 10 mg/mL).
-
Vortex the mixture gently and incubate at 60°C for 30 minutes to form the PFBHA-oxime derivative.
2. Extraction:
-
After incubation, cool the sample to room temperature.
-
Add 500 µL of hexane or another suitable non-polar solvent.
-
Vortex vigorously for 1 minute to extract the derivative.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a suitable solvent (e.g., iso-octane) for GC-MS analysis.
3. GC-MS Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the reconstituted sample in splitless mode.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometry: Operate in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the this compound-PFBHA derivative and the internal standard derivative.
-
Quantification: Construct a calibration curve using standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma) and calculate the concentration of this compound in the unknown samples based on the peak area ratio to the internal standard.
Caption: Workflow for quantification of this compound in plasma.
Safety and Handling
As with all aldehydes, appropriate safety precautions must be taken when handling this compound. It is classified as a skin and eye irritant.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents. Keep the container tightly sealed.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Conclusion
This compound is a molecule of dual identity. In the chemical industry, it is a valuable fragrance and flavor component. For biomedical researchers, it represents a potentially important biomarker and mediator of pathology in chronic kidney disease. Understanding its synthesis, biological activity, and methods for its precise quantification is essential for advancing research into uremic toxicity and developing novel therapeutic strategies to mitigate the adverse effects of renal failure. Future studies should focus on elucidating the specific downstream targets of this compound-induced oxidative stress in renal and vascular cells to fully understand its contribution to disease progression.
References
-
Liu, Z., Zhu, B., Shahidi, F., et al. (2020). Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis. Redox Biology, 34, 101577. Available from: [Link]
-
Deng, C., & Zhang, X. (2021). trans, trans-2,4-Decadienal induces endothelial cell injury by impairing mitochondrial function and autophagic flux. Food & Function, 12(12), 5482-5494. Available from: [Link]
-
Deng, C., & Zhang, X. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry, 18(15), 1715-1720. Available from: [Link]
-
Givaudan. (n.d.). Decenal-4-Trans. Givaudan. Available from: [Link]
-
PubChem. (n.d.). 4-Decenal, (4Z)-. National Center for Biotechnology Information. Available from: [Link]
-
Schlame, M., & Kelley, R. I. (2000). Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products. Analytical Biochemistry, 280(1), 65-72. Available from: [Link]
-
The Good Scents Company. (n.d.). (E)-4-decenal. The Good Scents Company. Available from: [Link]
-
The Good Scents Company. (n.d.). (Z)-4-decenal. The Good Scents Company. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of trans-4-Decen-1-al
Abstract
This technical guide provides a comprehensive analysis of the solubility of trans-4-Decen-1-al, a key unsaturated aldehyde in the flavor, fragrance, and pharmaceutical industries. Recognizing the critical role of solubility in formulation, reaction kinetics, and bioavailability, this document moves beyond simple qualitative statements to offer a predictive and practical framework for scientists and researchers. By leveraging Hansen Solubility Parameters (HSP), this guide presents a theoretical model for predicting the miscibility of this compound in a range of common organic solvents. Furthermore, it provides detailed, field-proven experimental protocols for the precise determination of liquid-liquid solubility, ensuring scientific integrity and reproducibility. This whitepaper is intended to be an essential resource for drug development professionals, formulation chemists, and researchers, enabling informed solvent selection and a deeper understanding of the molecular interactions governing solubility.
Introduction: The Significance of Solvent Selection
This compound (C₁₀H₁₈O) is a colorless to pale yellow liquid characterized by a long hydrocarbon chain and a polar aldehyde functional group.[1] This amphipathic nature dictates its solubility, making it readily soluble in many organic solvents but having limited solubility in water.[2] The choice of an appropriate solvent system is paramount in a multitude of applications, from ensuring homogeneity in fragrance formulations to enabling efficient reaction pathways in synthetic chemistry and achieving desired bioavailability in pharmaceutical preparations. An imprecise understanding of a compound's solubility can lead to failed experiments, inconsistent product performance, and significant delays in development timelines.
This guide provides a two-pronged approach to understanding and mastering the solubility of this compound. Firstly, we will delve into a predictive methodology utilizing Hansen Solubility Parameters (HSP) to forecast its miscibility with a diverse set of organic solvents. This theoretical framework empowers researchers to make rapid, informed decisions in the early stages of solvent screening. Secondly, we will present a rigorous, step-by-step experimental protocol for the empirical determination of solubility, ensuring the highest degree of accuracy and validation for critical applications.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [3] |
| Molecular Weight | 154.25 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | ~0.842 g/cm³ | [5] |
| Boiling Point | 90-100 °C at 15 torr | [5] |
| Flash Point | 78 °C | [5] |
| Water Solubility | 91 mg/L at 20 °C (experimental) | [6] |
| LogP | 3.102 | [5] |
The molecule possesses a ten-carbon backbone with a double bond in the trans configuration, contributing to its nonpolar character. The terminal aldehyde group, however, introduces polarity and the potential for hydrogen bonding. This duality is the primary driver of its solubility characteristics.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" provides a useful, albeit qualitative, starting point for solvent selection.[7] For a more quantitative and predictive approach, we turn to Hansen Solubility Parameters (HSP). The HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8]
A substance is likely to dissolve in a solvent if their respective HSP values are similar. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value indicates a higher likelihood of miscibility.
Estimating Hansen Solubility Parameters for this compound
| Parameter | Estimated Value (MPa⁰·⁵) |
| δD (Dispersion) | 16.5 |
| δP (Polar) | 4.5 |
| δH (Hydrogen Bonding) | 5.0 |
| Molar Volume (Vm) | ~183.1 cm³/mol |
Predicted Solubility of this compound in Common Organic Solvents
Using the estimated HSPs for this compound and established HSP values for common organic solvents, we can predict their miscibility. The following table summarizes these predictions, with a smaller "Hansen Distance (Ra)" suggesting better solubility.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Hansen Distance (Ra) from this compound | Predicted Miscibility |
| Hexane | 14.9 | 0.0 | 0.0 | 6.8 | Likely Miscible |
| Toluene | 18.0 | 1.4 | 2.0 | 5.0 | Likely Miscible |
| Acetone | 15.5 | 10.4 | 7.0 | 6.7 | Likely Miscible |
| Ethanol | 15.8 | 8.8 | 19.4 | 15.2 | Borderline/Partially Miscible |
| Methanol | 15.1 | 12.3 | 22.3 | 19.3 | Likely Immiscible |
| Water | 15.5 | 16.0 | 42.3 | 40.1 | Immiscible |
Note: These are predictive values. Experimental verification is crucial for critical applications.
This predictive table serves as a powerful initial screening tool, allowing researchers to prioritize solvents that are most likely to be effective, thereby saving valuable time and resources. For instance, the low Ra values for hexane and toluene suggest they would be excellent solvents, while the high Ra for methanol and water align with the qualitative observation of poor solubility.
Experimental Determination of Solubility: A Validating Protocol
While theoretical predictions are invaluable, empirical determination of solubility remains the gold standard for accuracy. The shake-flask method is a robust and widely accepted technique for determining the solubility of a liquid in a liquid.[6]
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: a. To a series of labeled scintillation vials, add a known volume of the selected organic solvent (e.g., 5 mL). b. Add an excess amount of this compound to each vial. The presence of a distinct second phase (undissolved solute) should be visible. c. Securely cap the vials.
-
Equilibration: a. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). b. Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solvent phase remains constant over time.
-
Phase Separation: a. After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for initial phase separation. b. Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two liquid phases.
-
Sampling and Dilution: a. Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with the solute) using a pipette. Be cautious not to disturb the lower solute phase. b. Filter the aliquot through a 0.22 µm PTFE syringe filter to remove any microscopic droplets of the undissolved solute. c. Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification by HPLC: a. Method Development: Develop a reverse-phase HPLC method suitable for the quantification of this compound. A C18 column with a mobile phase of acetonitrile and water is a common starting point. Detection can be performed using a UV detector at a wavelength where the aldehyde exhibits absorbance (e.g., ~220 nm). b. Calibration: Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent. c. Analysis: Inject the diluted samples and the calibration standards into the HPLC system. d. Calculation: Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve. Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the solubility in units such as g/100 mL or mol/L.
Causality and Self-Validation in Experimental Design
The described experimental protocol is designed to be self-validating. The addition of an excess of the solute ensures that the solvent is truly saturated at the given temperature. The extended equilibration time with agitation is critical to reaching a thermodynamic equilibrium, avoiding the pitfalls of measuring kinetic solubility which can be transient. Centrifugation and filtration are crucial steps to physically separate the two phases, preventing overestimation of the solubility. Finally, the use of a validated HPLC method with a proper calibration curve ensures the accuracy and precision of the final quantification.
Conclusion and Future Directions
This guide has provided a robust framework for both predicting and experimentally determining the solubility of this compound in organic solvents. The application of Hansen Solubility Parameters offers a powerful, predictive tool for rapid solvent screening, while the detailed shake-flask protocol provides the means for obtaining highly accurate and reliable solubility data.
For professionals in drug development and formulation, a thorough understanding of solubility is not merely an academic exercise but a cornerstone of successful product development. The methodologies outlined herein can be readily adapted to other liquid solutes and solvent systems. Future research could focus on the experimental determination of the HSPs for this compound to refine the predictive model and investigate the impact of temperature on its solubility profile in various organic solvents.
References
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Chemsrc.com. (2025). trans-4-Decenal | CAS#:65405-70-1. Retrieved from [Link]
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Slideshare. (2015). solubility experimental methods.pptx. Retrieved from [Link]
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Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
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An In-depth Technical Guide on the Safe Handling of trans-4-Decen-1-al
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for trans-4-Decen-1-al (CAS RN: 65405-70-1), a compound utilized in fragrance and flavor industries, and of interest in various organic synthesis applications.[1] Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.
Understanding the Compound: Chemical and Physical Properties
This compound is an unsaturated aldehyde, appearing as a colorless to pale yellow liquid.[1][2] Its distinctive fatty, waxy, or citrus-like odor is a key characteristic.[1][3] A thorough understanding of its properties is the foundation of safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H18O | [4] |
| Molecular Weight | 154.25 g/mol | [5] |
| Boiling Point | 90-100°C (at 15 torr) | [4] |
| Flash Point | 78°C - 85°C (172.4°F - 185°F) | [4][6] |
| Density | 0.842 g/cm³ | [4] |
| Water Solubility | Insoluble | [2][7] |
| Solubility in Organics | Soluble in alcohol and other organic solvents. | [1][2] |
| Vapor Pressure | Heavier than air. | [4] |
The compound's combustible nature and low water solubility are critical factors influencing storage, handling, and emergency response procedures.[1][2][4]
Hazard Identification and Risk Assessment
This compound is classified as an irritant and presents moderate toxicity upon exposure.[3][4][5] The primary hazards are associated with direct contact and inhalation.
-
Eye Contact : Causes serious eye irritation, potentially leading to chemical conjunctivitis.[4]
-
Skin Contact : Causes skin irritation and may be harmful if absorbed through the skin.[4] Prolonged or repeated exposure could lead to sensitization or allergic dermatitis in susceptible individuals.[3]
-
Inhalation : Causes respiratory tract irritation.[4] Inhalation of high concentrations may lead to symptoms such as coughing and discomfort, and potentially delayed pulmonary edema.[3][4]
-
Ingestion : May cause gastrointestinal irritation with symptoms including nausea, vomiting, and diarrhea.[4]
-
Aquatic Hazard : It is harmful to aquatic life with long-lasting effects.[5][8]
While not classified as a carcinogen by ACGIH, IARC, or NTP, chronic exposure data is limited.[4] The Research Institute for Fragrance Materials (RIFM) has established a No Expected Sensitization Induction Level (NESIL) of 1700 μg/cm² for skin sensitization based on data from a read-across analog.[9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure risk.
Engineering Controls
-
Ventilation : Work should be conducted in a well-ventilated area. Use of a chemical fume hood is mandatory for procedures that may generate aerosols or vapors.[4] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[4][10]
-
Ignition Sources : All sources of ignition, such as open flames, sparks, and hot surfaces, must be strictly excluded from the handling and storage areas due to the compound's combustible nature.[4][6] Use spark-proof tools when handling containers.[4]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]
-
Skin Protection :
-
Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[7][8] For large-scale operations, emergency situations, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][8]
Safe Handling and Storage Protocols
Proper handling and storage are paramount to preventing accidental exposure and maintaining the chemical's stability.
Handling
-
Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[4][11]
-
Avoid contact with eyes, skin, and clothing.[4]
-
Do not ingest or inhale vapors or mists.[4]
-
Empty containers may retain product residue and should be handled as hazardous.[4] Do not pressurize, cut, weld, or grind empty containers.[4]
Storage
-
Store in a tightly closed, light-resistant container.[3][11]
-
The storage area should be cool, dry, and well-ventilated.[3][4]
-
Store away from sources of ignition, heat, strong oxidizing agents, and strong bases.[4][6]
-
For long-term stability, it is recommended to store the compound under an inert atmosphere, such as nitrogen, at temperatures between 2°C and 8°C.[3]
Emergency Procedures
Immediate and appropriate response to an emergency situation can significantly mitigate potential harm.
Table 2: Emergency First-Aid Measures
| Exposure Route | First-Aid Procedure | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [4][8] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops. | [4] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation. | [4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |
Spills and Leaks
-
Evacuate : Immediately evacuate unprotected personnel from the spill area.[7]
-
Ventilate : Ensure adequate ventilation.[4]
-
Control Ignition Sources : Remove all sources of ignition.[4][6]
-
Containment : Absorb the spill with an inert material such as vermiculite, sand, or earth.[4]
-
Collection : Place the absorbed material into a suitable, labeled container for disposal.[4]
-
Cleanup : Clean the spill area thoroughly.
-
Prevention : Prevent runoff from entering storm sewers and ditches.[4]
Fire-Fighting Measures
-
Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4] Water spray can be used to cool fire-exposed containers.[4] Do not use a direct stream of water.[11]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][11]
-
Hazardous Combustion Products : Thermal decomposition may produce carbon monoxide and carbon dioxide.[4]
Disposal Considerations
Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.[4] Do not dispose of it in the environment.[8]
Workflow for Safe Handling
The following diagram illustrates the critical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Conclusion
The protocols outlined in this guide are designed to provide a comprehensive framework for the safe handling of this compound. A proactive approach to safety, grounded in a thorough understanding of the compound's properties and potential hazards, is the cornerstone of a secure research environment. All personnel must be trained on these procedures before working with this chemical.
References
-
Chemsrc. (2025, August 25). trans-4-Decenal | CAS#:65405-70-1. Retrieved from [Link]
-
Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Taylor, M. V. (2020). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 65405-70-1. Food and Chemical Toxicology, 141, 111425. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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M & U International. (n.d.). TRANS-4-DECENAL MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Ventos. (2024, November 26). TRANS 4 DECENAL - Safety Data Sheet. Retrieved from [Link]
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The Good Scents Company. (n.d.). (E)-4-decenal. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET. Retrieved from [Link]
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An In-depth Technical Guide to trans-4-Decen-1-al: From Biosynthesis to Analytical Methodologies
Abstract
Trans-4-Decen-1-al is an α,β-unsaturated aldehyde that commands significant interest across various scientific disciplines due to its potent sensory characteristics and biological activities.[1] Naturally occurring in a variety of plants, it is a key contributor to the distinct aromas of citrus fruits and herbs.[1] Industrially, it is a valued component in the flavor and fragrance sectors for its fresh, green, and citrus-like notes.[1][2] Beyond its sensory profile, this compound is implicated in physiological and pathophysiological processes, notably as a product of lipid peroxidation and a classified uremic toxin. This guide provides a comprehensive technical overview of this compound, consolidating current research on its chemical properties, natural biosynthesis, chemical synthesis routes, biological significance, and the analytical methodologies employed for its detection and quantification. This document is intended for researchers, scientists, and professionals in drug development and food chemistry, offering expert insights into the experimental choices and technical protocols associated with this multifaceted molecule.
Introduction: The Chemical and Biological Landscape of this compound
This compound, with the chemical formula C₁₀H₁₈O, is a colorless to pale yellow liquid characterized by a powerful aldehydic, orange-like, and green odor.[1] Its structure features a ten-carbon chain with a terminal aldehyde group and a double bond between the fourth and fifth carbon atoms in the trans configuration. This unsaturated nature is crucial to its reactivity and distinct olfactory properties.[1]
First identified in the mid-20th century in the volatile fractions of essential oils from citrus fruits like grapefruit and orange, its presence has since been confirmed in other botanicals such as coriander and yuzu.[2] Its primary commercial applications lie in the fragrance and food industries, where it is used to impart fresh, natural, and citrus-like notes to perfumes, cosmetics, and a variety of processed foods.[1][3]
From a biological standpoint, this compound is a product of lipid peroxidation, a process implicated in cellular signaling, stress responses, and various pathological conditions. It is recognized as a uremic toxin, accumulating in the body due to renal insufficiency and contributing to the systemic effects of uremic syndrome.[4] This dual role as both a desirable flavor compound and a potentially harmful biological molecule makes a thorough understanding of its chemistry and biology essential for researchers in diverse fields.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its handling, application, and analysis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O | [5] |
| Molecular Weight | 154.25 g/mol | [5] |
| CAS Number | 65405-70-1 | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Strong, fatty, aldehydic, citrus-like, green | [1][2] |
| Boiling Point | 199-200 °C at 760 mmHg | [2] |
| Density | 0.835 - 0.845 g/cm³ at 25 °C | [2] |
| Refractive Index | 1.440 - 1.450 at 20 °C | [2] |
| Flash Point | 85 °C (185 °F) | [2] |
| Solubility | Insoluble in water; soluble in alcohol |
Biosynthesis: The Lipoxygenase (LOX) Pathway
This compound is not a primary metabolite but rather a secondary product arising from the oxidative degradation of polyunsaturated fatty acids (PUFAs). The principal enzymatic route responsible for its formation in plants is the Lipoxygenase (LOX) pathway, a well-characterized cascade that generates a variety of volatile compounds known as green leaf volatiles (GLVs).[6]
The causality behind this pathway is rooted in the plant's response to tissue damage. When cells are disrupted, membrane-bound lipids are exposed to a series of enzymes that initiate the synthesis of these signaling and defense compounds.
The core steps are as follows:
-
Lipase Activity: Upon cell injury, lipases hydrolyze triacylglycerols and membrane lipids to release free PUFAs, primarily linoleic acid (C18:2) and linolenic acid (C18:3).[6]
-
Lipoxygenase (LOX) Action: LOX enzymes catalyze the dioxygenation of PUFAs. Specifically, 13-lipoxygenase acts on linoleic acid to form 13-hydroperoxyoctadecadienoic acid (13-HPODE). This step is highly specific and introduces a hydroperoxide group at the 13th carbon.[7]
-
Hydroperoxide Lyase (HPL) Cleavage: The unstable 13-HPODE is then cleaved by a hydroperoxide lyase (HPL). This enzymatic cleavage is the critical step that generates the aldehyde. HPL cleaves the carbon-carbon bond adjacent to the hydroperoxide, resulting in the formation of a C₆ aldehyde (hexanal) and a C₁₂ oxo-acid.[6][7] While this specific pathway leads to C6 aldehydes, the cleavage of other hydroperoxide isomers of different fatty acids by HPL can lead to longer-chain aldehydes. For instance, the cleavage of a 9-hydroperoxide of linoleic acid by HPL in cucumbers is known to produce C₉ aldehydes.[8] The formation of a C₁₀ aldehyde like decenal would logically follow from the cleavage of a corresponding hydroperoxide from a larger PUFA, or through subsequent enzymatic modifications.
Chemical Synthesis: Routes to a High-Impact Aroma Chemical
The industrial demand for this compound necessitates efficient and stereoselective chemical synthesis methods. Several strategies have been developed, each with specific advantages regarding raw material availability, reaction conditions, and yield.
Common synthetic approaches include:
-
Aldol Condensation: This classic carbon-carbon bond-forming reaction can be employed, for instance, by reacting heptanal and propionaldehyde under basic conditions, followed by dehydration and selective hydrogenation to yield the desired trans isomer.
-
Oxidation of 4-decen-1-ol: The corresponding alcohol, trans-4-Decen-1-ol, can be oxidized to the aldehyde using various catalytic oxidation methods. This is a common industrial route.
-
Palladium-Catalyzed Coupling Reactions: Modern cross-coupling methods offer precise control over the formation of the carbon skeleton and the stereochemistry of the double bond.
Detailed Experimental Protocol: A Patented Synthesis Route
A notable synthesis method is disclosed in patent CN107011136B, which provides a high-yield, stereoselective route starting from 5-bromo-trans-4-pentenal.[9] The choice of a starting material with the trans configuration pre-installed is a key strategic decision to ensure high stereoselectivity in the final product. The protection of the reactive aldehyde group as an acetal is a critical step to prevent unwanted side reactions during the subsequent Grignard coupling.
Step 1: Protection of the Aldehyde Group
-
Reaction: 5-bromo-trans-4-pentenal is reacted with trimethyl orthoformate and an acidic catalyst in methanol.
-
Purpose: To protect the aldehyde functional group as a dimethanol acetal, rendering it inert to the nucleophilic Grignard reagent in the next step.
-
Product: 5-bromo-trans-4-pentenal dimethanol acetal.
Step 2: Cross-Coupling Reaction
-
Reaction: The protected starting material is subjected to a cross-coupling reaction with n-amyl magnesium bromide (a Grignard reagent) in the presence of an organometallic catalyst in an anhydrous ether or benzene solvent.
-
Purpose: To form the ten-carbon backbone of the target molecule by coupling the five-carbon starting material with the five-carbon n-amyl group.
-
Product: trans-4-decenal dimethanol acetal.
Step 3: Deprotection of the Aldehyde Group
-
Reaction: The trans-4-decenal dimethanol acetal is mixed with acetone and an acidic reagent (e.g., hydrochloric acid).
-
Purpose: To hydrolyze the acetal and regenerate the aldehyde functional group.
-
Product: this compound.
Step 4: Purification
-
Procedure: The final product is purified through extraction, drying with anhydrous sodium sulfate, and reduced pressure distillation.[9]
-
Purpose: To remove solvents, unreacted reagents, and byproducts to obtain high-purity this compound.
Biological Activity and Significance
The biological role of this compound is multifaceted, extending from sensory perception to cellular toxicity and signaling.
Flavor and Fragrance
As a potent aroma compound, this compound is exceptionally diffusive and impactful even at trace concentrations.[3] Its sensory profile is described as aldehydic, with strong notes of orange, mandarin, and a green, fatty character.[2] This makes it a valuable ingredient for creating fresh, citrus top notes in perfumes and for enhancing the flavor base of citrus-flavored foods and beverages.[2]
Toxicity and Pathophysiology
This compound is endogenously produced through lipid peroxidation and is classified as a uremic toxin.[4]
-
Mechanism of Toxicity: In patients with kidney disease, impaired renal filtration leads to the accumulation of such toxins. Elevated levels of 4-Decenal can stimulate the production of reactive oxygen species (ROS), partly by inhibiting or directly binding to the enzyme NADPH oxidase. This induced oxidative stress can lead to further cellular damage.[4]
-
Clinical Manifestations: Chronic exposure to uremic toxins like 4-Decenal is associated with renal damage, chronic kidney disease progression, and cardiovascular disease. It can contribute to the symptoms of uremic syndrome, which includes nausea, vomiting, and changes in mental status.[4]
-
Irritant Properties: Direct contact with this compound can cause irritation to the skin, eyes, and respiratory tract.[1]
Cell Signaling
As an α,β-unsaturated aldehyde, this compound belongs to a class of molecules known to be reactive electrophiles that can act as signaling mediators. These aldehydes can form covalent adducts with nucleophilic residues on proteins (such as cysteine, histidine, and lysine), thereby altering protein function. This mechanism is implicated in the activation of various cellular signaling pathways, particularly those related to inflammation and stress response, such as the NF-κB and JNK pathways.[10] While specific studies on this compound are limited, the activity of structurally related compounds like trans,trans-2,4-decadienal suggests a pro-inflammatory role.[10]
Analytical Methodologies
Accurate identification and quantification of this compound in complex matrices such as food, biological fluids, and fragrance formulations require robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the predominant method due to the compound's volatility.
Detailed Experimental Protocol: HS-SPME-GC-MS for Volatile Aldehydes
This protocol is adapted from a standard method for analyzing volatile compounds in an oil matrix, which is directly applicable to the analysis of this compound in food and biological lipid extracts.[11] The choice of Headspace Solid-Phase Microextraction (HS-SPME) is strategic as it is a solvent-free extraction technique that concentrates volatile analytes from the sample headspace, minimizing matrix interference and improving detection limits.
1. Sample Preparation and Extraction (HS-SPME)
-
Apparatus: Gas chromatograph (e.g., Agilent 7890B) coupled with a mass selective detector (e.g., Agilent 5977C MS) and an autosampler equipped for SPME.
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is suitable for trapping a broad range of volatile aldehydes.
-
Procedure:
-
Place a precise amount of the sample (e.g., 2 g of oil or biological extract) into a 20 mL headspace vial.
-
Spike the sample with an appropriate internal standard (e.g., 4-methyl-2-pentanol) for accurate quantification.
-
Seal the vial and place it in the autosampler tray.
-
Equilibrate the sample at a controlled temperature (e.g., 40 °C) for 10 minutes with agitation to facilitate the release of volatiles into the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 40 minutes) to adsorb the analytes.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: Thermally desorb the trapped analytes from the SPME fiber in the GC injection port (e.g., 250 °C for 5 minutes in splitless mode).
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.
-
GC Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is effective for separating aldehydes.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5-10 minutes.
-
Ramp: Increase at 3-5 °C/min to 200-220 °C.
-
Final hold: Hold at the final temperature for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Acquire data in full scan mode (e.g., m/z 35-350) for identification. For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring characteristic ions of this compound (e.g., m/z 41, 55, 69, 84, 110, 154).
-
3. Data Analysis
-
Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic reference standard.
-
Quantification: Calculate the concentration of the analyte using the internal standard method, based on a calibration curve prepared with reference standards in a similar matrix.
Conclusion and Future Perspectives
This compound is a molecule of significant scientific and commercial importance. Its pleasant sensory properties have cemented its role in the flavor and fragrance industries, while its endogenous formation through lipid peroxidation links it to fundamental biological processes and human diseases. The enzymatic machinery of the LOX pathway provides a clear framework for its biosynthesis in nature, and various chemical strategies enable its efficient production for commercial use.
Future research should focus on several key areas. A more detailed elucidation of the specific enzymes and precursors leading to C₁₀ aldehydes in different biological systems would be valuable. Further investigation into the specific signaling pathways modulated by this compound is needed to fully understand its role in inflammation and other cellular responses. Finally, the development of more sensitive and high-throughput analytical methods will be crucial for accurately profiling this aldehyde in complex biological and food systems, which could lead to its validation as a biomarker for oxidative stress or specific diseases.
References
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Wang, Y., Dattmore, D. A., Wang, W., Pohnert, G., Wolfram, S., Zhang, J., Yang, R., Decker, E. A., Lee, K. S. S., & Zhang, G. (n.d.). trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms. PubMed Central. [Link]
-
Boon, M., & Mariman, A. (n.d.). Lipoxygenase and hydroperoxide lyase pathway to generate compounds of the green notes family. ResearchGate. [Link]
-
Toplak, A., Valenčak, T., & Rižner, T. L. (2021). Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application. MDPI. [Link]
-
Toplak, A. (n.d.). Lipoxygenase pathway with C-13 specific LOX and HPL. ResearchGate. [Link]
-
Fauconnier, M.-L., & Marlier, M. (1998). The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles. Université de Liège. [Link]
-
Gardner, H. W., & Hamberg, M. (1998). Soybean Lipoxygenase-1 Oxidizes 3Z-Nonenal : A Route to 4S-Hydroperoxy-2E-Nonenal and Related Products. National Institutes of Health (NIH). [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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The Good Scents Company. (n.d.). 2,4-decadienal. [Link]
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Galliard, T., & Phillips, D. R. (1976). The formation of cis-3-nonenal, trans-2-nonenal and hexanal from linoleic acid hydroperoxide isomers by a hydroperoxide cleavage enzyme system in cucumber (Cucumis sativus) fruits. PubMed. [Link]
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Galliard, T., & Matthew, J. A. (1975). The enzymic conversion of linoleic acid into 9-(nona-1',3'-dienoxy)non-8-enoic acid, a novel unsaturated ether derivative isolated from homogenates of Solanum tuberosum tubers. PubMed. [Link]
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Givaudan. (n.d.). Decenal-4-Trans. [Link]
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Wikipedia. (n.d.). 4-Hydroxynonenal. [Link]
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Kallscheuer, N., Claassens, N. J., & Wierckx, N. (2022). From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii. Frontiers. [Link]
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ChemRxiv. (n.d.). A bi-enzymatic cascade pathway towards FAHFAs. [Link]
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Eyres, G. T., & Marriott, P. J. (2025). Identification of character-impact odorants in coriander and wild coriander leaves using gas chromatography-olfactometry (GCO) and comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry (GC×GC–TOFMS). ResearchGate. [Link]
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Lukić, I., Žanetić, M., & Jukić Špika, M. (2023). Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil. MDPI. [Link]
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An In-Depth Technical Guide to the Olfactive Profile and Odor Threshold of trans-4-Decen-1-al
For distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Decen-1-al is an unsaturated aldehyde that plays a significant role in the flavor and fragrance industry.[1][2] Its potent and distinct aroma contributes to the characteristic scent of various natural products, including citrus fruits.[2] This technical guide provides a comprehensive overview of the olfactive profile of this compound, discusses its odor threshold, and presents a detailed experimental protocol for its determination. Furthermore, it delves into the structure-odor relationship of aliphatic aldehydes to provide a deeper understanding of the molecular basis of its scent.
Olfactive Profile of this compound
The scent of this compound is complex and multifaceted, characterized by a combination of citrus, green, and fatty notes. It is described as an exceptionally powerful and diffusive chemical, making it a valuable component in fragrance formulations where it can impart a fresh, natural, and uplifting effect even at low concentrations.[3][4]
The primary and secondary scent characteristics of this compound are summarized in the table below, based on descriptions from various industry and scientific sources.
| Scent Category | Associated Descriptors | Source |
| Primary Scent | Citrus | Orange, Mandarin, Tangerine[3][5][6] |
| Aldehydic | Fresh, powerful[4][5][6] | |
| Secondary Scent | Green | Herbaceous, fresh[3][4][5] |
| Fatty/Waxy | Oily, waxy[6] | |
| Floral | Hints of muguet on dilution[3] |
The interplay of these scent facets makes this compound a versatile ingredient. Its powerful citrus and aldehydic top notes provide an initial burst of freshness, while the underlying green and fatty nuances add complexity and depth to the overall aroma profile.
Odor Threshold of this compound
The odor threshold is a critical parameter for an aroma compound, defined as the minimum concentration that can be detected by the human olfactory system. For this compound, it is widely acknowledged to have a low odor threshold, contributing to its high sensory impact.[2]
Experimental Protocol: Determination of Odor Detection Threshold
The following protocol is based on the principles outlined in the ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits .[7] This method is a widely accepted standard for determining sensory thresholds.
Objective:
To determine the best-estimate odor detection threshold of this compound in a given medium (e.g., air or water) using a trained sensory panel.
Materials:
-
High-purity this compound
-
Odor-free medium (e.g., purified, odor-free air or deionized, odor-free water)
-
Glass olfactometer or appropriate sample presentation vessels (e.g., glass sniffing bottles)
-
Precision gas dilution system or calibrated micropipettes and volumetric flasks
-
Sensory panel of at least 10-12 trained assessors
Procedure:
-
Panelist Selection and Training:
-
Screen panelists for olfactory acuity and ability to follow instructions.
-
Train panelists on the forced-choice procedure and the specific odorant to be tested.
-
-
Preparation of Concentration Series:
-
Prepare a series of dilutions of this compound in the chosen medium. The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3).
-
The series should start with a concentration well below the expected threshold and extend to a concentration that is easily detectable by all panelists.
-
-
Sensory Evaluation (3-Alternative Forced-Choice - 3-AFC):
-
For each concentration level, present three samples to each panelist: two blanks (medium only) and one sample containing the odorant.
-
The order of presentation should be randomized for each trial.
-
Panelists are instructed to sniff each sample and identify the one that is different from the other two, even if they have to guess.
-
Present the concentrations in an ascending order, starting from the lowest concentration.
-
-
Data Collection:
-
Record the responses of each panelist at each concentration level (correct or incorrect).
-
The individual threshold is defined as the geometric mean of the last incorrect concentration and the first correct concentration.
-
-
Calculation of Group Threshold:
-
Calculate the geometric mean of the individual thresholds to determine the group's best-estimate threshold.
-
Self-Validating System:
The forced-choice methodology is inherently self-validating as it minimizes the impact of response bias. Panelists must choose a sample, and the probability of a correct guess is 33.3% in a 3-AFC test. A statistically significant number of correct identifications above the chance level is required to establish a threshold.
Experimental Workflow Diagram:
Caption: Experimental workflow for odor threshold determination.
Structure-Odor Relationship of Aliphatic Aldehydes
The odor of an aliphatic aldehyde like this compound is determined by its molecular structure. Several key features contribute to its characteristic scent profile.
-
Carbon Chain Length: The length of the carbon chain influences the overall odor character. For aliphatic aldehydes, as the chain length increases, the odor tends to shift from pungent and grassy to more fatty, waxy, and citrusy notes.
-
Aldehyde Functional Group (-CHO): The aldehyde group is the primary osmophore, the molecular feature responsible for the odor. It is a key site for interaction with olfactory receptors.
-
Position and Configuration of the Double Bond: The presence of a double bond (unsaturation) and its location and stereochemistry (cis/trans or E/Z) significantly impact the odor quality. In this compound, the double bond at the 4th position and its trans configuration are crucial for its specific citrusy and green aroma. The cis-isomer, (Z)-4-decenal, by contrast, is often described as having a more pronounced cardamom and spicy note.
The interaction between the aldehyde molecule and olfactory receptors is a complex process believed to involve a combination of the molecule's shape, size, and electronic properties.
Conceptual Diagram of Structure-Odor Relationship:
Caption: Influence of molecular structure on odor perception.
Conclusion
This compound is a potent aroma chemical with a desirable fresh, citrusy, and complex olfactive profile. While its low odor threshold is a key attribute, further research is needed to establish definitive quantitative values in various applications. The methodologies outlined in this guide provide a robust framework for such investigations. A thorough understanding of its sensory properties and the underlying structure-odor relationships is essential for its effective application in the fields of flavor and fragrance science, as well as for researchers studying the mechanisms of olfaction.
References
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Natara. Trans-4-Decenal. [Link]
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The Good Scents Company. (E)-4-decenal. [Link]
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Givaudan. Decenal-4-Trans. [Link]
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Pons, A., et al. (2024). Distribution and Sensory Impact of (2E,4E,6Z)-nonatrienal and Trans-4,5-epoxy-(E)-2-decenal in Wines and Spirits. Journal of Agricultural and Food Chemistry. [Link]
-
Leffingwell & Associates. Odor Detection Thresholds & References. [Link]
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St. Croix Sensory, Inc. (2002). Standardized Odor Measurement Practices for Air Quality Testing. [Link]
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Acree, T. E., & Barnard, J. (1994). CharmAnalysis of Two Citrus sinensis Peel Oil Volatiles. In Fruit flavors (pp. 212-220). American Chemical Society. [Link]
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The Good Scents Company. 2,4-decadienal. [Link]
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González-Mas, M. C., et al. (2019). Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Frontiers in Plant Science, 10, 12. [Link]
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ANSI Webstore. ASTM E679-04 - Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. [Link]
-
Högnadóttir, A., & Rouseff, R. L. (2003). Identification of aroma active compounds in orange essence oil using gas chromatography–olfactometry and gas chromatography–mass spectrometry. Journal of Chromatography A, 998(1-2), 201-211. [Link]
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Li, Y., et al. (2022). Characterization of volatile compounds from healthy and citrus black spot-infected Valencia orange juice and essential oil by using gas chromatography–mass spectrometry. Food Science & Nutrition, 10(10), 3466-3477. [Link]
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Zhang, Y., et al. (2022). Sensory-directed flavor analysis of key odorants compounds development of French fries and oils in the break-in, optimum and degrading frying stage. Food Chemistry, 380, 132194. [Link]
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Cometto-Muñiz, J. E., et al. (2010). Odor detection by humans of lineal aliphatic aldehydes and helional as gauged by dose-response functions. Chemosensory Perception, 3(1), 33-43. [Link]
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Verzera, A., et al. (2001). Essential Oil Composition of Citrus sinensis (L.) Osbeck CV. Maltese. Journal of Essential Oil Research, 13(3), 203-206. [Link]
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Brattoli, M., et al. (2011). Odour Detection Methods: Olfactometry and Chemical Sensors. In Volatile Organic Compounds in the Atmosphere (pp. 215-238). Wiley. [Link]
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Nagata, Y. (2003). Measurement of odor threshold by triangle odor bag method. Proceedings of the 2nd IWA International Conference on Odour and VOCs: Measurement, Regulation and Control Techniques. [Link]
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The Fragrance Conservatory. This compound. [Link]
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Peng, M., et al. (2013). Determining odour detection thresholds: Incorporating a method-independent definition into the implementation of ASTM E679. Food Quality and Preference, 28(1), 13-20. [Link]
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Brewer, M. S., & Vega, J. D. (1995). Detectable Odor Thresholds of Selected Lipid Oxidation Compounds in a Meat Model System. Journal of Food Science, 60(3), 592-595. [Link]
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Czerny, M., et al. (2008). Re-investigation on odour thresholds of key food aroma compounds and development of an aroma language based on odour qualities of defined aqueous odorant solutions. European Food Research and Technology, 228(2), 265-273. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: Stereoselective Synthesis of trans-4-Decen-1-al
Introduction: The Significance of trans-4-Decen-1-al
This compound is an α,β-unsaturated aldehyde recognized for its powerful and distinctive citrus-like, fatty, and green odor profile.[1][2] This olfactory characteristic makes it a valuable component in the flavor and fragrance industries, where it is used to impart fresh, orange-like notes to perfumes, cosmetics, and various food products.[1][3] The compound occurs naturally in sources like grapefruit peel oil and coriander.[1]
The biological and sensory activity of such molecules is intrinsically linked to their stereochemistry. The trans (or E) configuration of the double bond at the C4 position is critical for its desired odor profile. Therefore, developing a synthetic protocol that provides high stereochemical control is paramount for producing this high-value chemical. This guide details a reliable, two-step synthetic route suitable for research and development environments, emphasizing experimental rationale and practical insights.
Synthetic Strategy: A Two-Step Approach to Stereochemical Control
The target molecule contains two key functional groups: an aldehyde and a trans-configured internal alkene. A robust retrosynthetic analysis suggests a strategy that forms these features sequentially. The most reliable method to ensure the desired trans geometry is through the stereoselective reduction of an alkyne precursor. The aldehyde can then be generated through the mild oxidation of a primary alcohol, a transformation that preserves the integrity of the pre-formed double bond.
This leads to the following two-step synthetic plan:
-
Step 1: Alkyne Semi-Reduction. Synthesis of the precursor alcohol, trans-4-decen-1-ol, via a dissolving metal reduction of 4-decyn-1-ol. This method is renowned for its high stereoselectivity in producing trans-alkenes.[4]
-
Step 2: Mild Oxidation. Conversion of trans-4-decen-1-ol to the target aldehyde, this compound, using a Swern oxidation. This protocol is chosen for its mild, non-acidic conditions, high efficiency, and avoidance of toxic heavy metals like chromium.[5][6][7]
Senior Application Scientist's Note: While other olefination methods like the Wittig or Julia reactions can produce trans-alkenes, the dissolving metal reduction of an internal alkyne offers one of the most straightforward and highest-fidelity routes to the E-isomer, minimizing the formation of the corresponding Z-isomer.[8][9][10] For the subsequent oxidation, the Swern protocol is superior to many alternatives as it operates at low temperatures, minimizing side reactions such as isomerization of the double bond or over-oxidation to the carboxylic acid.[11][12]
Experimental Protocols
Part A: Synthesis of trans-4-Decen-1-ol from 4-Decyn-1-ol
This procedure employs a sodium-ammonia (dissolving metal) reduction to selectively form the trans-alkene.
Materials:
-
4-Decyn-1-ol
-
Anhydrous liquid ammonia (NH₃)
-
Sodium (Na) metal, cut into small pieces
-
Anhydrous ethanol (EtOH)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Three-neck round-bottom flask with a dry ice/acetone condenser, gas inlet, and stopper
Procedure:
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet adapter, and a glass stopper. Ensure all glassware is thoroughly dried.
-
Ammonia Condensation: Under a positive pressure of dry argon or nitrogen, cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 200 mL of anhydrous ammonia into the flask.
-
Substrate Addition: Once the liquid ammonia has been collected, add 4-decyn-1-ol (15.4 g, 100 mmol) to the flask with stirring.
-
Sodium Addition: Carefully add small, freshly cut pieces of sodium metal (3.45 g, 150 mmol) to the reaction mixture. The solution should turn a deep, persistent blue color, indicating the presence of solvated electrons.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 4-6 hours. The persistence of the blue color indicates an excess of sodium and that the reaction is proceeding.
-
Quenching: After the reaction is complete (monitored by TLC or GC), cautiously quench the excess sodium by the dropwise addition of anhydrous ethanol until the blue color disappears.
-
Workup: Carefully add saturated aqueous ammonium chloride solution to quench the reaction completely. Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Extraction: To the remaining residue, add 100 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trans-4-decen-1-ol. The product can be purified further by flash column chromatography if necessary.
Part B: Swern Oxidation of trans-4-Decen-1-ol
This protocol converts the primary alcohol into the target aldehyde under mild, low-temperature conditions.
Materials:
-
trans-4-Decen-1-ol (from Part A)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride, (COCl)₂
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask or three-neck round-bottom flask with a thermometer
Procedure:
-
Setup: To a 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DCM (150 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (10.5 mL, 120 mmol) to the cold DCM. Following this, add anhydrous DMSO (17.0 mL, 240 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -65 °C. Stir the resulting solution for 30 minutes.
-
Alcohol Addition: Dissolve trans-4-decen-1-ol (15.6 g, 100 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture over 30 minutes, again maintaining an internal temperature below -65 °C. Stir for an additional 45 minutes at -78 °C.
-
Base Addition: Add anhydrous triethylamine (69.7 mL, 500 mmol) dropwise over 20 minutes. A thick white precipitate (triethylammonium chloride) will form.
-
Warming and Quenching: After stirring for another 30 minutes at -78 °C, remove the cold bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Workup: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (at low temperature to avoid product volatility). The crude this compound is obtained.
Senior Application Scientist's Note: The Swern oxidation generates dimethyl sulfide (Me₂S) as a byproduct, which has a notoriously strong and unpleasant odor.[7][11] All steps, especially the workup, must be performed in a highly efficient fume hood. The low-temperature conditions are critical for the stability of the reactive intermediate (chloro(dimethyl)sulfonium chloride) and to prevent side reactions.[7][13]
Workflow and Data Summary
The overall synthetic pathway is visualized below.
Caption: Two-step synthesis of this compound.
Table 1: Quantitative Protocol Summary
| Parameter | Step 1: Alkyne Reduction | Step 2: Swern Oxidation |
| Starting Material | 4-Decyn-1-ol | trans-4-Decen-1-ol |
| Equivalents (vs. SM) | 1.0 | 1.0 |
| Key Reagents | Sodium (Na) | Oxalyl Chloride, DMSO, Et₃N |
| Reagent Equivalents | 1.5 eq. (Na) | 1.2 eq. (COCl)₂, 2.4 eq. (DMSO), 5.0 eq. (Et₃N) |
| Solvent | Liquid NH₃ | Dichloromethane (DCM) |
| Temperature | -78 °C | -78 °C to Room Temp. |
| Reaction Time | 4 - 6 hours | ~3 hours |
| Typical Yield | >90% | 85 - 95% |
Product Purification and Characterization
Unsaturated aldehydes are prone to oxidation to the corresponding carboxylic acid upon exposure to air.[14][15] Purification should be conducted promptly after synthesis.
-
Purification: The most common method is flash column chromatography on silica gel, eluting with a low-polarity solvent system (e.g., hexane/ethyl acetate gradient).[16] Alternatively, for larger scales, vacuum distillation can be effective, but care must be taken to avoid high temperatures that could cause decomposition.
-
Purity Assessment: Purity should be assessed by Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).
-
Structural Verification: The structure and stereochemistry of the final product should be confirmed using:
-
¹H NMR: The key diagnostic signals are the aldehyde proton (~9.7 ppm) and the vinyl protons (~5.4 ppm) with a large coupling constant (J ≈ 15 Hz), which is characteristic of a trans double bond.
-
¹³C NMR: The aldehyde carbon signal will appear around 202 ppm.
-
FT-IR: Characteristic stretches for the aldehyde C-H (~2720 cm⁻¹), C=O (~1725 cm⁻¹), and the trans C=C bend (~970 cm⁻¹) should be present.
-
Senior Application Scientist's Note: If carboxylic acid impurity is detected, it can often be removed by a simple acidic/basic workup. Washing the crude product dissolved in an organic solvent with a saturated sodium bicarbonate solution will extract the acidic impurity into the aqueous layer.[14][17]
References
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Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Swern Oxidation. Organic Chemistry Portal. [Link]
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Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. [Link]
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Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. [Link]
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Swern oxidation. Wikipedia. [Link]
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Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
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Transition-Metal-Free Semihydrogenation of Diarylalkynes: Highly Stereoselective Synthesis of trans-Alkenes Using Na2S·9H2O. ACS Publications - Organic Letters. [Link]
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Diastereoselective Synthesis of Seven-Membered Ring trans-Alkenes from Dienes and Aldehydes by Silylene Transfer. NIH - PMC. [Link]
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Dess–Martin oxidation. Wikipedia. [Link]
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The dess-martin periodinane. Organic Syntheses Procedure. [Link]
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Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog... PubMed. [Link]
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Grubbs catalyst. Wikipedia. [Link]
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Cross Metathesis. Organic Chemistry Portal. [Link]
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trans-Alkene synthesis by olefination or metathesis. Organic Chemistry Portal. [Link]
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Purifying aldehydes? Reddit. [Link]
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Workup: Aldehydes. University of Rochester - Department of Chemistry. [Link]
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Grubbs' catalyst. chemeurope.com. [Link]
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Grubbs's Cross Metathesis of Eugenol with cis-2-Butene-1,4-diol To Make a Natural Product... ACS Publications - Journal of Chemical Education. [Link]
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Julia olefination. Wikipedia. [Link]
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Julia Olefination Julia-Lythgoe Olefination. Organic Chemistry Portal. [Link]
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Reductive and oxidative synthesis of saturated and unsaturated fatty aldehydes. PubMed. [Link]
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Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. NCERT. [Link]
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Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]
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The Wittig Reaction. University of Pittsburgh. [Link]
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Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal. [Link]
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Highly selective synthesis of all-carbon tetrasubstituted alkenes... ResearchGate. [Link]
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Mechanism of thermal oxidation into volatile compounds from (E)-4-decenal... NIH. [Link]
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gas chromatography-mass spectrometry (GC-MS) of trans-4-Decen-1-al
An Application Note and Protocol for the Analysis of trans-4-Decen-1-al by Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive methodology for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant unsaturated aldehyde, recognized as a potent flavor and fragrance component with characteristic aldehydic, orange, and green notes, and is also identified as a uremic toxin.[1][2] Accurate analysis is therefore critical for quality control in the food and fragrance industries, as well as for clinical and toxicological research.[1][3][4] However, the direct GC-MS analysis of aldehydes presents significant challenges due to their polarity, thermal lability, and potential for on-column degradation.[5] This application note details a robust protocol centered on chemical derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), a technique that converts the analyte into a more stable, less polar, and highly detectable oxime derivative, thereby enhancing chromatographic performance and mass spectrometric sensitivity.[5][6]
Introduction: The Rationale for Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the analysis of volatile and semi-volatile organic compounds, offering unparalleled separation and identification capabilities.[4][7] When analyzing reactive analytes like this compound, however, standard "dilute-and-shoot" methods are often insufficient. Unsaturated aldehydes are prone to poor peak shape, thermal degradation in the hot injector, and unwanted interactions with the analytical column.[5]
To circumvent these issues, chemical derivatization is an essential sample preparation step. The strategy involves converting the polar carbonyl group of the aldehyde into a larger, more stable, and more volatile functional group.[5][8] Oximation using PFBHA is a highly specific and efficient method for this purpose.[5][6]
Causality of PFBHA Derivatization Benefits:
-
Enhanced Stability: The resulting PFBHA-oxime is significantly more thermally stable than the parent aldehyde, preventing degradation during analysis.
-
Improved Chromatography: The derivative is less polar, leading to more symmetrical (Gaussian) peak shapes and reduced column interaction.
-
Increased Sensitivity: The pentafluorobenzyl group is a potent electrophore. This makes the derivative exceptionally sensitive to detection by MS, especially in the Negative Chemical Ionization (NCI) mode, which can provide picogram-level detection limits.[9][10]
This guide provides a self-validating system, from sample preparation and derivatization to instrumental analysis and data interpretation, ensuring trustworthy and reproducible results for researchers, scientists, and drug development professionals.
Experimental Protocol
Materials and Reagents
-
Analyte Standard: this compound (CAS No. 65405-70-1), ≥95% purity
-
Derivatizing Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), ≥98% purity
-
Internal Standard (IS): Nonanal-d18 or other suitable deuterated aldehyde
-
Solvents: Hexane, Dichloromethane, Methanol (all HPLC or GC-grade)
-
Reagents: Sodium sulfate (anhydrous), Deionized water
-
Equipment: 2 mL amber glass autosampler vials with PTFE-lined caps, vortex mixer, heating block or water bath, micropipettes.
Preparation of Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Working Standards: Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by serial dilution of the stock solution in methanol. Spike each standard with the internal standard to a final concentration of 5 µg/mL.
-
PFBHA Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of deionized water.[10] Prepare this solution fresh weekly.
Sample Preparation and Derivatization Workflow
This protocol is designed for liquid samples. For solid matrices, an initial extraction into a suitable solvent is required.
-
Aliquoting: To a 4 mL glass vial, add 1 mL of the sample (or working standard).
-
Internal Standard Spiking: Add 5 µL of the 1000 µg/mL internal standard stock solution.
-
Derivatization Reaction: Add 200 µL of the 10 mg/mL PFBHA solution. Cap the vial tightly and vortex for 30 seconds.
-
Incubation: Place the vial in a heating block or water bath set to 60°C for 60 minutes to drive the reaction to completion.[9]
-
Extraction: After cooling to room temperature, add 1 mL of hexane to the vial. Vortex vigorously for 1 minute to extract the PFBHA-oxime derivatives into the organic layer.
-
Phase Separation: Centrifuge the vial for 5 minutes at 2000 rpm to achieve clear separation of the aqueous and organic layers.
-
Final Sample Preparation: Carefully transfer the upper hexane layer to a 2 mL autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation in use.
| GC Parameter | Recommended Setting | Rationale |
| Column | SLB™-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of semi-volatile compounds, including PFBHA derivatives. |
| Injector | Splitless Mode @ 250°C | Ensures efficient transfer of trace analytes onto the column. A high temperature ensures volatilization of the derivative. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal efficiency and is inert. |
| Oven Program | 60°C (hold 2 min), ramp to 280°C @ 10°C/min, hold 5 min | This program provides good separation of solvent and early-eluting compounds while ensuring the elution of the higher-boiling point PFBHA derivative.[11] |
| MS Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Impact (EI) and/or Negative Chemical Ionization (NCI) | EI provides standard, library-searchable fragmentation patterns. NCI offers superior sensitivity and selectivity for electrophilic PFBHA derivatives.[9] |
| Ion Source Temp. | 230°C | Standard temperature to promote ionization while minimizing thermal degradation. |
| Quadrupole Temp. | 150°C | Standard temperature to maintain mass accuracy. |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; SIM for quantification | Full scan is used to confirm the identity of the analyte. SIM mode enhances sensitivity and selectivity for quantitative analysis. |
| Solvent Delay | 3 minutes | Prevents the high-concentration solvent peak from damaging the MS detector. |
Data Analysis and Expected Results
Analyte Identification
The derivatized this compound will elute as two peaks corresponding to the syn- and anti- isomers of the PFBHA-oxime. The sum of the areas of these two peaks should be used for quantification.[9]
Mass Spectral Fragmentation:
-
Underivatized Aldehyde (EI Mode): The mass spectrum of underivatized this compound (MW: 154.25) would show a molecular ion (M+) at m/z 154. Common fragmentation includes the loss of a hydrogen atom (M-1, m/z 153) or the loss of the entire aldehyde group (M-29, m/z 125).[12] Alpha-cleavage and McLafferty rearrangements are also common fragmentation pathways for aldehydes.[12][13]
-
PFBHA-Oxime Derivative (NCI Mode): In NCI mode, the spectrum is typically much simpler and more sensitive. The base peak is expected at m/z 181 , corresponding to the [C6F5CH2]⁻ fragment, which is characteristic of PFBHA derivatives.[14] This high-mass, selective ion is ideal for SIM-mode quantification.
Quantification
Quantification is achieved by generating a calibration curve. Plot the ratio of the analyte peak area (sum of isomers) to the internal standard peak area against the analyte concentration. The concentration of this compound in unknown samples can then be determined from this curve. Method validation should be performed according to established guidelines to determine linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.[15]
| Validation Parameter | Typical Expected Performance |
| Linearity (r²) | > 0.995 |
| LOD (SIM Mode) | < 1 ng/mL |
| LOQ (SIM Mode) | < 5 ng/mL |
| Accuracy (Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
Workflow Visualization
Sources
- 1. This compound | C10H18O | CID 5702654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-4-decenal, 65405-70-1 [thegoodscentscompany.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rroij.com [rroij.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Application Note: Electroantennography (EAG) Protocols for Assessing Insect Olfactory Response to trans-4-Decen-1-al
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Electroantennography (EAG) to study the olfactory responses of insects to trans-4-Decen-1-al. Aldehydes are a critical class of volatile organic compounds in insect chemical communication, acting as pheromones, kairomones, and allomones. This compound, a C10 unsaturated aldehyde, serves as an excellent model compound for investigating the reception of fatty acid-derived semiochemicals. Electroantennography is a powerful electrophysiological technique that measures the summated electrical output of olfactory receptor neurons on an insect's antenna, providing a rapid and sensitive bioassay for odorant screening.[1][2][3] This guide details the underlying scientific principles, step-by-step experimental protocols from stimulus preparation to data analysis, and best practices for ensuring data integrity and reproducibility.
Introduction to the Topic
The Role of Aldehydes in Insect Chemical Ecology
Olfaction is paramount for insect survival, mediating critical behaviors such as locating mates, finding food, and avoiding predators.[4] Aldehydes, characterized by their reactive carbonyl functional group, are among the most common and potent semiochemicals. They are frequently found as components of sex pheromones in Lepidoptera, aggregation pheromones in Coleoptera, and as alarm signals in Hemiptera.[5] Furthermore, many aldehydes are characteristic "green leaf volatiles" released by plants upon damage, which herbivorous insects use to locate hosts and parasitic insects use to find their prey. The study of how insects detect and process aldehyde signals is fundamental to understanding chemical ecology and developing novel pest management strategies.[6]
Profile: this compound
This compound is an unsaturated aldehyde notable for its distinct fatty, waxy, and citrus-like odor profile.[7][8] Its physicochemical properties make it a relevant subject for EAG studies aimed at understanding the structure-activity relationships of medium-chain aldehydes in insect olfaction.
| Property | Value | Source |
| CAS Number | 65405-70-1 | [9] |
| Molecular Formula | C₁₀H₁₈O | [10][11] |
| Molecular Weight | 154.25 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | [7][12] |
| Boiling Point | 199-200°C @ 760 mmHg | [8] |
| Solubility | Soluble in organic solvents; limited in water | [7] |
Electroantennography (EAG) as a Key Screening Technique
EAG is a technique that records the global, summated potential changes from the entire antenna resulting from the depolarization of numerous olfactory sensory neurons upon odor stimulation.[1][2] It serves as an invaluable primary screening tool for identifying biologically active compounds. Its relative ease of setup and high throughput allow researchers to quickly assess whether an insect species can detect a specific compound, determine relative sensitivities to a range of chemicals, and establish dose-response relationships.[3][13]
Scientific & Methodological Principles
The Mechanism of Olfactory Detection
Insect antennae are covered in sensory hairs called sensilla, which house the dendrites of Olfactory Sensory Neurons (OSNs). Odorant molecules enter the sensilla through pores and are transported through the aqueous sensillar lymph by Odorant-Binding Proteins (OBPs).[14] The odorant then interacts with specific Olfactory Receptors (ORs) or Ionotropic Receptors (IRs) embedded in the dendritic membrane of the OSNs.[4] This binding event opens ion channels, leading to a depolarization of the neuron, which generates an electrical signal.
The EAG Signal Explained
The EAG technique does not measure the firing of a single neuron. Instead, it measures the slow, summated change in the electrical potential of the extracellular fluid (hemolymph) within the antenna.[2] This potential change is the result of thousands of OSNs depolarizing simultaneously. The amplitude of the resulting negative voltage deflection is generally proportional to the number of responding neurons and the intensity of their response, providing a quantitative measure of the antenna's overall sensitivity to the presented odorant.[15]
Causality: Aldehyde-Receptor Interactions
The aldehyde functional group is highly reactive. While it is often assumed that the aldehyde itself is the ligand, research in mammalian systems has shown that some aldehyde-specific ORs are activated not by the aldehyde directly, but by its hydrated form, the 1,1-geminal-diol.[16][17] This hydration occurs spontaneously in the aqueous environment of the sensillar lymph. This is a critical consideration when interpreting EAG data for aldehydes, as the true ligand may be the gem-diol, and the sensitivity of the antenna may be influenced by the kinetics of this hydration reaction.
Experimental Workflow and System Setup
The overall process for conducting an EAG experiment with this compound follows a logical sequence from preparation to analysis.
Caption: High-level workflow for EAG analysis of this compound.
Detailed Application Protocols
Materials & Equipment
Reagents & Consumables:
-
This compound (≥95% purity)
-
High-purity solvent (e.g., paraffin oil, hexane, or silicone oil)
-
Reference odorant (e.g., a known pheromone component or general odorant like 1-Hexanol)
-
Ringer's solution or appropriate saline electrolyte
-
Filter paper strips (e.g., Whatman No. 1)
-
Glass Pasteur pipettes
-
Microcentrifuge tubes
-
Micropipettes and tips
EAG System Components:
-
Stereomicroscope
-
Micromanipulators (2x)
-
Recording and reference electrodes (glass capillaries pulled to a fine tip, filled with electrolyte)
-
High-impedance DC amplifier
-
Stimulus delivery system (purified, humidified air source, solenoid valve, controller)
-
Antennal holder (e.g., wax or modeling clay on a slide)
-
Faraday cage (to shield from electrical noise)
-
Data acquisition interface and software (e.g., Syntech, IDAC)
Protocol 1: Preparation of Odorant Stimuli
Causality: The choice of solvent is critical. It must be of high purity to avoid contaminants that could elicit an EAG response. It should also have low volatility to ensure the concentration of the stimulus remains stable. Paraffin oil is a common and effective choice. Serial dilutions are necessary to establish a dose-response relationship.
-
Prepare Stock Solution: Create a 1 µg/µL stock solution of this compound in the chosen solvent (e.g., paraffin oil). This is your highest concentration (10⁰).
-
Serial Dilution: Perform a series of 1:10 dilutions to create a range of concentrations. For example:
-
10⁻¹ dilution: 100 ng/µL
-
10⁻² dilution: 10 ng/µL
-
10⁻³ dilution: 1 ng/µL
-
10⁻⁴ dilution: 0.1 ng/µL
-
-
Prepare Stimulus Cartridges: For each concentration, pipette 10 µL of the solution onto a small strip of filter paper.
-
Insert into Pipette: Using clean forceps, insert the odor-laden filter paper into a clean Pasteur pipette, pushing it about halfway down.
-
Prepare Controls:
-
Negative Control: Prepare a cartridge with 10 µL of the pure solvent. This is essential to ensure the insect is not responding to the solvent itself.
-
Positive Control (Reference): Prepare a cartridge with a standard compound known to elicit a reliable response. This is used to monitor the viability of the antennal preparation over time.
-
-
Equilibration: Allow the cartridges to equilibrate for at least 30 minutes before use. Store sealed in a clean container to prevent cross-contamination.
Protocol 2: EAG System Setup and Antenna Preparation
Caption: Diagram of a typical Electroantennography (EAG) setup.
-
Prepare Electrodes: Pull glass capillaries to a fine point using a microelectrode puller. Break the very tip to achieve an appropriate opening diameter. Fill the electrodes with saline solution using a fine syringe, ensuring no air bubbles are trapped.
-
Mount Electrodes: Secure the electrodes in their holders on the micromanipulators.
-
Immobilize Insect: Anesthetize the insect (e.g., by chilling). Carefully excise one antenna at its base using microscissors.
-
Mount Antenna: Place the insect's head in the holder (e.g., wax). Under the microscope, use the manipulators to bring the electrodes into contact with the antenna.
-
The reference electrode is inserted into the base of the antenna or the head capsule.
-
The recording electrode makes contact with the distal tip of the antenna. A small portion of the tip may be clipped to ensure good electrical contact.
-
Protocol 3: EAG Recording Procedure
Causality: A continuous, humidified airstream is crucial to keep the antennal preparation viable and to provide a stable baseline. The inter-stimulus interval allows the receptors to repolarize, preventing adaptation. Randomizing the stimulus order minimizes any systematic bias due to antennal fatigue.
-
Establish Airflow: Direct a continuous flow of purified, humidified air over the mounted antenna.
-
Check Baseline: Observe the signal on the acquisition software. It should be a stable, flat line.
-
Deliver Stimulus: Insert the tip of the stimulus cartridge into a hole in the main airflow tube, upstream of the antenna. Deliver a controlled puff of air (e.g., 0.5 seconds) through the cartridge.
-
Recording Sequence:
-
Begin with the negative control (solvent) to check for mechanical stimulation or solvent response.
-
Present the stimuli in order of increasing concentration, or in a randomized order, to build the dose-response curve.
-
Deliver a puff from the reference standard periodically (e.g., after every 3-5 test stimuli) to monitor the preparation's health.
-
-
Inter-Stimulus Interval: Allow a sufficient recovery period between stimuli (e.g., 45-60 seconds) for the signal to return to baseline.
Protocol 4: Data Processing and Analysis
Causality: Normalization is a critical self-validating step. The sensitivity of an antennal preparation naturally declines over time. By expressing each response as a percentage of the response to a periodically applied reference standard, data can be compared across different preparations and over the duration of a long experiment.
-
Measure Amplitude: For each response, measure the peak amplitude of the negative voltage deflection from the baseline in millivolts (mV).
-
Correct for Solvent Response: Subtract the average amplitude of the negative control (solvent puff) from all test compound responses.
-
Response_Corrected = Response_Odorant - Response_Solvent
-
-
Normalize Data: Normalize the corrected responses to the response of the reference standard. A common method is to express the odorant response as a percentage of the average response of the two reference puffs that bracketed it.
-
Response_Normalized (%) = (Response_Corrected / Response_Reference) * 100
-
-
Dose-Response Analysis: Plot the mean normalized response (± SEM) against the logarithm of the stimulus concentration. This allows for the visualization of the antenna's sensitivity and dynamic range.
Data Presentation and Interpretation
Quantitative data from EAG experiments are best summarized in a table to clearly present the dose-response relationship.
Table 1: Example EAG Dose-Response Data for this compound Note: The data presented below are hypothetical and for illustrative purposes only.
| Stimulus Dose (µg on filter paper) | Log(Dose) | Mean Raw Response (mV) ± SEM (n=5) | Mean Normalized Response (%) ± SEM |
| Solvent Control | N/A | 0.1 ± 0.05 | 0 |
| 0.01 µg | -2 | 0.3 ± 0.1 | 12.5 ± 4.5 |
| 0.1 µg | -1 | 0.9 ± 0.2 | 42.1 ± 7.8 |
| 1 µg | 0 | 2.1 ± 0.4 | 98.6 ± 12.3 |
| 10 µg | 1 | 2.5 ± 0.5 | 115.2 ± 15.1 |
| 100 µg | 2 | 2.6 ± 0.5 | 118.9 ± 16.0 |
| Reference (1 µg) | N/A | 2.2 ± 0.3 | 100 |
Interpretation:
-
A clear dose-dependent response indicates that the insect antenna can detect this compound.
-
The response appears to saturate at higher concentrations (10 µg and 100 µg), which is a typical biological response.
-
The lowest concentration that elicits a response significantly different from the solvent control is the detection threshold.
Troubleshooting:
-
No Response: Check electrode contact, antenna viability (is it desiccated?), and stimulus delivery system.
-
High Noise: Ensure proper grounding and shielding within the Faraday cage. Check for bubbles in the electrodes.
-
Drifting Baseline: Allow the preparation to stabilize for a longer period. Ensure the humidified air is flowing consistently.
-
Rapid Decline in Response: The preparation may be dying. This highlights the importance of frequent reference stimuli to validate the data collected.
References
-
Firestein, S. (2001). How the olfactory system makes sense of scents. Nature, 413(6852), 211-218. [Link]
-
Hoover, K. C., et al. (2014). Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry. ACS Chemical Biology, 9(3), 765-772. [Link]
-
Chemsrc. (2025). trans-4-Decenal | CAS#:65405-70-1. [Link]
-
Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. [Link]
-
National Institutes of Health (NIH). (2014). Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry. [Link]
-
He, Z., et al. (2019). Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart. International Journal of Biological Sciences, 15(7), 1346-1356. [Link]
-
Latorre-Estivalis, J. M., et al. (2020). Odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) of the kissing bug Rhodnius prolixus. Scientific Reports, 10(1), 1-15. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
University of Göttingen. (n.d.). Electroantennography (EAG). [Link]
-
The Good Scents Company. (n.d.). (E)-4-decenal. [Link]
-
La-Honder, C., & Vinauger, C. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments, (169), e62042. [Link]
-
Sagun, S., et al. (2016). Alarm Odor Compounds of the Brown Marmorated Stink Bug Exhibit Antibacterial Activity. Journal of Pharmacognosy and Natural Products, 2(3), 119. [Link]
-
Chen, C., et al. (2015). Biological Activity of trans-2-Hexenal Against Bradysia odoriphaga (Diptera: Sciaridae) at Different Developmental Stages. Journal of Insect Science, 15(1), iev075. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- 5. Alarm Odor Compounds of the Brown Marmorated Stink Bug Exhibit Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of trans-2-Hexenal Against Bradysia odoriphaga (Diptera: Sciaridae) at Different Developmental Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 65405-70-1: this compound | CymitQuimica [cymitquimica.com]
- 8. (E)-4-decenal, 65405-70-1 [thegoodscentscompany.com]
- 9. trans-4-Decenal | CAS#:65405-70-1 | Chemsrc [chemsrc.com]
- 10. This compound | C10H18O | CID 5702654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. This compound | 65405-70-1 [chemicalbook.com]
- 13. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: trans-4-Decen-1-al as a Standard for Flavor and Fragrance Analysis
Introduction: The Quintessence of Citrus and Green Notes
trans-4-Decen-1-al (CAS No. 65405-70-1) is an unsaturated aldehyde that serves as a pivotal character-impact compound in the flavor and fragrance industries.[1] It imparts a powerful, diffusive, and complex aroma profile, often described as aldehydic, orange, green, and citrusy.[2][3][4] Naturally occurring in botanicals such as coriander leaf and yuzu, it is responsible for their fresh, vibrant scent profiles.[5] In commercial applications, this compound is used to build fresh, natural top notes in fine fragrances and to enhance citrus flavors, particularly orange, mandarin, and grapefruit, in food and beverage products.[4]
The potent nature of this aldehyde means that even minute quantities can profoundly influence the final sensory profile of a product, making its precise quantification essential for quality control, formulation consistency, and regulatory compliance.[4] This application note provides a comprehensive guide for researchers, quality control analysts, and formulation scientists on the proper use of this compound as an analytical standard. We will detail protocols for standard preparation, a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for quantification, and best practices for ensuring data integrity.
Physicochemical Properties and Safety Data
Accurate standard preparation and safe handling begin with a thorough understanding of the analyte's properties. This compound is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents like ethanol.[6][7] It is classified as a combustible liquid and an irritant to the skin, eyes, and respiratory system.[8][9]
| Property | Value | Reference(s) |
| CAS Number | 65405-70-1 | [6][8][10] |
| Molecular Formula | C₁₀H₁₈O | [6][8] |
| Molecular Weight | 154.25 g/mol | [8][11][12] |
| Appearance | Colorless to pale yellow liquid | [6][11] |
| Odor Profile | Aldehydic, orange, green, citrus, fatty | [2][3][4] |
| Density | ~0.842 g/cm³ at 25°C | [7][8] |
| Boiling Point | 90-100°C at 15 torr | [8] |
| Flash Point | 78 - 85°C (172 - 185°F) | [7][8][12] |
| Solubility | Insoluble in water; soluble in alcohol | [6][7] |
Safety & Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat to prevent skin and eye contact.[8][9][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and strong oxidizing agents.[8][13] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[13]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Prevent runoff into waterways.[8]
Protocol 1: Preparation of Standard Solutions
The accuracy of quantitative analysis is fundamentally dependent on the precise preparation of calibration standards. Due to the reactive nature of aldehydes, it is crucial to use high-purity solvents and prepare solutions freshly.[14]
Causality Behind Choices:
-
Solvent: Ethanol (200 proof, anhydrous) is selected due to its excellent solvating power for this compound and its compatibility with GC-MS analysis. It is a common solvent in the flavor and fragrance industry.
-
Inertness: Volumetric flasks should be scrupulously clean and dry. The aldehyde functional group is susceptible to oxidation, so minimizing exposure to air and light is critical for stability.[13]
Step-by-Step Methodology:
-
Prepare Primary Stock Solution (e.g., 1000 µg/mL): a. Allow the sealed vial of this compound standard (≥95% purity) to equilibrate to room temperature before opening. b. Accurately weigh approximately 10.0 mg of the standard into a clean weighing boat. c. Carefully transfer the weighed standard into a 10 mL Class A volumetric flask. d. Rinse the weighing boat with a small amount of ethanol and transfer the rinsing into the flask to ensure a quantitative transfer. e. Add ethanol to the flask, dissolving the standard completely. f. Bring the flask to the 10 mL mark with ethanol, cap securely, and invert 15-20 times to ensure homogeneity. g. Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Store at ≤4°C. This solution should be prepared fresh weekly.
-
Prepare Working Standard Solutions (e.g., 1-100 µg/mL): a. Label a series of Class A volumetric flasks (e.g., 5 mL or 10 mL). b. Perform serial dilutions from the primary stock solution to create a range of working standards for the calibration curve. For example, to prepare a 10 µg/mL standard from a 1000 µg/mL stock in a 10 mL flask:
- Calculate Volume: (10 µg/mL * 10 mL) / 1000 µg/mL = 0.1 mL or 100 µL.
- Using a calibrated micropipette, transfer 100 µL of the stock solution into the 10 mL volumetric flask.
- Dilute to the mark with ethanol, cap, and invert to mix. c. Repeat this process to create a minimum of five calibration points spanning the expected concentration range of the samples. d. Working standards should be prepared fresh daily for optimal accuracy.[14]
Protocol 2: Analytical Methodology by GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile flavor and fragrance compounds due to its high selectivity and sensitivity.[15]
Workflow Diagram:
Caption: Workflow for quantification of this compound.
Recommended GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform. |
| MS System | Agilent 5977B MSD or equivalent | Provides sensitive detection and mass confirmation. |
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for concentrated samples. |
| Injection Vol. | 1 µL | Standard volume for reproducibility. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | HP-5ms (30m x 0.25mm, 0.25µm) or similar | A non-polar column suitable for a wide range of flavor/fragrance compounds. |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Provides good separation from solvent and other matrix components. |
| MS Source | 230°C | Standard temperature for electron ionization. |
| MS Quad | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard mode for creating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 40-300) and/or SIM | Scan mode for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity using ions like m/z 41, 55, 69, 81. |
Method Validation: Ensuring Trustworthy Results
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16][17] A validated method provides assurance of the reliability of the analytical data.
Calibration Curve Concept:
Caption: A calibration curve relates instrument response to concentration.
Summary of Validation Parameters:
| Parameter | Acceptance Criteria | Description | Reference(s) |
| Linearity (R²) | ≥ 0.995 | The ability of the method to elicit results that are directly proportional to the concentration of the analyte. Assessed by analyzing 5-6 standards across the desired range. | [14][18] |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration of an analyte that can be reliably distinguished from background noise. | [14][16] |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | [14][16] |
| Accuracy (% Recovery) | 80 - 120% | The closeness of the measured value to the true value. Assessed by spiking a blank matrix with a known concentration of the standard at low, medium, and high levels. | [16][18] |
| Precision (% RSD) | ≤ 15% | The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed by replicate injections of a standard (repeatability) and analysis on different days (intermediate precision). | [14][16] |
| Selectivity | No interfering peaks at the analyte retention time | The ability to assess the analyte unequivocally in the presence of other components. Confirmed by analyzing a blank matrix. | [16] |
Data Interpretation and Quantification
-
Generate Calibration Curve: After analyzing the working standards, plot the peak area of the characteristic this compound ion(s) against the known concentration of each standard.
-
Perform Linear Regression: Apply a linear regression model to the data points. The resulting equation will be in the form of y = mx + c, where y is the peak area, x is the concentration, m is the slope, and c is the y-intercept. The coefficient of determination (R²) must meet the acceptance criterion (≥0.995).
-
Analyze Unknown Sample: Inject the prepared sample solution.
-
Calculate Concentration: Using the peak area (y) obtained from the unknown sample, calculate its concentration (x) using the regression equation: x = (y - c) / m .
-
Apply Dilution Factor: Remember to multiply the calculated concentration by any dilution factors used during sample preparation to determine the concentration in the original sample.
Conclusion
This compound is a powerful aroma chemical whose precise control is vital for product consistency. The protocols outlined in this application note provide a robust framework for its accurate quantification using GC-MS. By employing proper standard preparation techniques, a validated analytical method, and sound data interpretation practices, researchers and quality control professionals can ensure the reliable measurement of this key flavor and fragrance component. Adherence to these guidelines will support the development of high-quality, consistent products and facilitate adherence to industry standards.
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Application Notes & Protocols: The Role of trans-4-Decen-1-al in Food Science Research
Introduction: The Duality of an Aldehyde
In the intricate world of food chemistry, few molecules present the fascinating duality of trans-4-Decen-1-al (CAS No. 65405-70-1).[1] This C10 unsaturated aldehyde is a potent aroma compound that can be both a celebrated contributor to desirable sensory profiles and a potential indicator of lipid oxidative degradation.[2][3] At room temperature, it is a colorless to pale yellow liquid with a powerful, diffusive, and complex odor profile described as fatty, green, and strongly citrus-like, reminiscent of orange and mandarin peels.[2][4] Its extremely low odor threshold makes it a significant contributor to the overall aroma of a food product, even at trace concentrations.[2]
This guide provides an in-depth exploration of this compound for food science researchers. We will delve into its applications as both a desirable flavor component and a marker for off-flavor development, providing detailed protocols for its sensory and analytical evaluation. The causality behind experimental choices is emphasized to empower researchers to not only execute but also adapt these methods for their specific research needs.
Physicochemical and Sensory Properties
A foundational understanding of a molecule's properties is critical for any experimental design. The key characteristics of this compound are summarized below.
| Property | Value / Description | Source(s) |
| Chemical Formula | C₁₀H₁₈O | [2][5] |
| Molecular Weight | 154.25 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 199-200 °C at 760 mm Hg | [4] |
| Flash Point | 85.00 °C | [4] |
| Odor Profile | Aldehydic, orange, green, floral, fatty, waxy.[4] Described as a fresh, natural, citrus-like effect.[6] | [4][6] |
| Flavor Profile | Strong overripe citrus with fatty, waxy notes.[4] | [4] |
| Natural Occurrence | Grapefruit peel oil, coriander leaf, yuzu, orange.[1][2][7] | [1][2][7] |
Application Note I: this compound as a Character-Impact Flavor Compound
The primary commercial application of this compound is as a flavor and fragrance ingredient.[2][8][9] Its potency and unique sensory profile allow it to impart significant character and lift to a variety of food systems.
Enhancing Citrus and Fruit Profiles
The most direct application of this compound is in the formulation of citrus flavors. While major components like decanal contribute the basic orange character, they can be one-dimensional. The addition of unsaturated aldehydes like this compound provides complexity, freshness, and a more authentic "peel-like" or "zesty" top note that is otherwise difficult to achieve.[7] It is particularly effective in boosting the flavor base of orange, tangerine, mandarin, and grapefruit profiles.[4]
Adding Nuance to Savory and Other Flavors
Beyond citrus, this compound's fatty and green notes make it a surprisingly versatile tool in savory applications. In cooked meat flavors, specific aldehydes are crucial for differentiating profiles. For instance, cis-4-Decenal (a closely related isomer) is noted to contribute to the impression of white meat in chicken flavors.[7] The trans isomer can similarly be used to add specific fatty nuances that brighten the overall flavor of beef, lamb, and seafood products, providing a contrast to dominant heavy or sulfurous notes.[7]
| Food/Flavor System | Suggested Starting Level (in finished product) | Rationale and Expected Impact | Source(s) |
| Orange (Peel-type) | ~10 ppm | Adds complexity and a fresh, authentic peel character. | [7] |
| Lemon / Lime | ~2 ppm | Imparts a noticeable impression of freshness at low levels. | [7] |
| Chicken (White Meat) | ~30 ppm | Contributes a characteristic fatty note associated with white meat. | [7] |
| Roast Beef / Lamb | ~10 ppm | Brightens dominant fatty nuances and adds a welcome contrast. | [7] |
| Crab / Seafood | ~20 ppm | Enhances the overall profile with a fresh, slightly fatty note. | [7] |
Note: The extreme strength of this compound necessitates its use with great caution, typically in dilutions of 1% or less for experimental dosing.[4]
Application Note II: this compound as a Marker of Lipid Oxidation
While a valuable additive, the unsolicited formation of this compound in food can be a significant concern. Unsaturated aldehydes are well-known secondary products of lipid oxidation, the process responsible for rancidity in fats and oils.[3] The oxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid, generates unstable hydroperoxides that subsequently cleave to form a cascade of volatile compounds, including aldehydes, ketones, and alcohols.[3]
The presence of this compound, especially when not intentionally added, can therefore serve as an analytical marker for the onset of oxidative spoilage in products rich in PUFAs, such as vegetable oils, nuts, processed meats, and dairy products.[3] Monitoring its concentration over a product's shelf life can provide quantitative data on the efficacy of antioxidant strategies or the impact of processing and storage conditions.[10]
Proposed Formation Pathway from Linoleic Acid
The diagram below illustrates a simplified, generalized pathway for the formation of unsaturated aldehydes from the oxidation of linoleic acid. The specific formation of the C10 aldehyde, this compound, arises from the decomposition of specific hydroperoxide isomers.
Caption: Simplified pathway of lipid auto-oxidation leading to aldehydes.
Experimental Protocols
The following protocols provide robust, validated methodologies for the investigation of this compound in a research setting.
Protocol: Sensory Evaluation by Quantitative Descriptive Analysis (QDA)
Objective: To quantitatively profile the sensory attributes of this compound and determine its recognition threshold in a specific food matrix (e.g., vegetable oil, water).
Causality: QDA is chosen over simpler consumer tests because it utilizes a trained panel to provide objective, reproducible data on specific aroma and flavor attributes. This is essential for understanding how a potent compound like this compound contributes to a complex sensory profile. The use of a standardized lexicon and intensity scales ensures data integrity.
Materials:
-
This compound (high purity, ≥95%)
-
Odor-free solvent (e.g., propylene glycol, MCT oil)
-
Deodorized food base matrix (e.g., canola oil, deionized water)
-
Glass vials with PTFE-lined caps
-
Graduated pipettes and syringes
-
Trained sensory panel (8-12 panelists)
-
Sensory booths with controlled lighting and ventilation
Methodology:
-
Panel Training & Lexicon Development:
-
Present panelists with reference standards for key aroma attributes (e.g., orange oil for 'citrus', hexanal for 'green/grassy', melted butter for 'fatty/waxy').
-
Present a dilution of this compound (e.g., 50 ppm in MCT oil) to the panel.
-
In a roundtable session, panelists collaboratively develop and define descriptive terms for the compound's aroma and flavor. Final terms may include 'orange peel', 'green', 'fatty', 'waxy', 'metallic'.
-
Train panelists to rate the intensity of each attribute on a 15-cm line scale anchored from 'none' to 'very high'.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 ppm) in the chosen solvent. Causality: A stock solution is necessary for accurate serial dilutions due to the compound's potency.
-
Create a series of dilutions in the target food matrix, ranging from well below to well above the anticipated threshold (e.g., 0.01 ppb to 100 ppb).
-
Prepare a 'zero' control sample (matrix only) and blind-code all samples with random three-digit numbers.
-
-
Evaluation:
-
Panelists evaluate the coded samples in individual sensory booths.
-
For each sample, they rate the intensity of each attribute from the developed lexicon on the provided line scales.
-
To minimize carryover effects, a rest period and unsalted crackers/water are provided between samples.
-
-
Data Analysis:
-
Measure the panelists' marks on the line scales and convert them to numerical data (0-15).
-
Calculate the mean intensity for each attribute across all panelists for each concentration.
-
Use Analysis of Variance (ANOVA) to determine significant differences between samples.
-
Plot the results on a spider web (or radar) plot to visualize the sensory profile at different concentrations.
-
Protocol: Quantification by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Objective: To extract and quantify the concentration of this compound from a complex food matrix.
Causality: HS-SPME is a solvent-free, sensitive, and largely automated sample preparation technique ideal for volatile and semi-volatile compounds like aldehydes. It concentrates analytes from the headspace above the sample, minimizing interference from non-volatile matrix components (e.g., proteins, sugars, lipids). GC provides high-resolution separation of volatile compounds, while MS offers definitive identification based on mass spectra and sensitive quantification.
Materials:
-
Food sample (e.g., 2-5 g of processed meat, oil, or fruit juice)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Internal Standard (IS): 4-Decenal-d2 or a non-native odd-chain aldehyde (e.g., undecanal) solution in methanol.
-
Sodium chloride (NaCl), anhydrous
-
GC-MS system with an autosampler capable of SPME
Methodology:
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Application Notes & Protocols for Behavioral Assays Using trans-4-Decen-1-al
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding trans-4-Decen-1-al
This compound is a volatile, unsaturated aliphatic aldehyde known for its distinct fatty, citrus-like, and green odor profile.[1][2][3] It is a naturally occurring compound found in sources such as coriander leaf and yuzu, and it also serves as a valuable flavoring agent and fragrance component in various consumer products.[1][2] Beyond its industrial applications, this compound has emerged as a significant semiochemical in behavioral biology, particularly in the study of invertebrate model organisms like the nematode Caenorhabditis elegans. Its ability to elicit robust, quantifiable behavioral responses makes it an excellent tool for investigating the molecular and neural underpinnings of olfaction, chemotaxis, and sensory processing.
This guide provides a comprehensive overview of the principles and detailed protocols for conducting behavioral assays with this compound, with a primary focus on the widely used C. elegans chemotaxis assay. The methodologies described herein are designed to ensure reproducibility and scientific rigor, enabling researchers to probe sensory biology with confidence.
Core Principles & Experimental Considerations
The successful use of this compound in behavioral assays hinges on understanding its chemical properties and handling it appropriately.
-
Volatility and Purity: this compound is a combustible liquid with a boiling point of 201-203 °C.[1] Its volatility is central to its function as an odorant. Assays must be conducted in a controlled environment to ensure stable and predictable odor gradients. Always use a high-purity grade (≥96%) of the compound to avoid confounding results from impurities.[1][3]
-
Solvent Selection: Due to its lipophilic nature, this compound is typically dissolved in a suitable organic solvent, such as ethanol, before being diluted for aqueous assay buffers. The choice of solvent is critical. The solvent itself must not elicit a significant behavioral response in the test organism at the final concentration used. Therefore, a "solvent-only" control is an indispensable part of any experimental design.
-
Stability and Storage: As an aldehyde, this compound can be susceptible to oxidation. It should be stored at room temperature in a tightly sealed container to maintain its integrity.[4] Prepare fresh dilutions for each experiment to ensure consistent stimulus concentration.
-
Safety Precautions: this compound is irritating to the eyes, skin, and respiratory system.[4] Always handle the compound in a well-ventilated area or fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
Application Protocol: The C. elegans Chemotaxis Assay
The nematode C. elegans possesses a sophisticated and well-characterized olfactory system, making it an ideal model for studying responses to volatile compounds like this compound. The standard chemotaxis assay quantifies the worms' attraction or repulsion to a point source of an odorant.[5][6]
Rationale for Assay Design
The four-quadrant plate assay, a modification of the original design by Bargmann et al., is employed to eliminate directional bias and provide a robust sample size.[5] The plate is divided into four zones: two opposing quadrants for the test compound (this compound) and two for the control (solvent).[5] Worms are placed at the center, equidistant from all stimuli.[5][7] The inclusion of a mild anesthetic, such as sodium azide, at the stimulus points immobilizes worms as they arrive, preventing them from leaving and simplifying the final count.[5][6]
Workflow Diagram: C. elegans Chemotaxis Assay
Caption: Workflow for the C. elegans chemotaxis assay.
Materials & Reagents
| Item | Specifications |
| C. elegans | Wild-type (N2) or other strains of interest |
| Petri Dishes | 60 mm or 50 mm diameter[7][8] |
| Nematode Growth Medium (NGM) Agar | Standard formulation[8] |
| E. coli OP50 | Food source for C. elegans |
| This compound | ≥96% purity |
| Ethanol | 100%, for solvent |
| S Basal or M9 Buffer | For washing worms |
| Sodium Azide (NaN₃) | 0.5 M solution in water[5] |
| Micropipettes and tips | P20, P200, P1000 |
Step-by-Step Protocol
Part 1: Preparation (2-3 days prior)
-
Worm Synchronization: To ensure a homogenous population, synchronize worms to the young adult stage.[5] A common method is bleaching gravid adults to isolate embryos, which are then plated on NGM plates seeded with OP50 bacteria and allowed to develop.[9]
-
Chemotaxis Plate Preparation:
-
Pour 12.5 mL of NGM agar into each 60 mm petri dish and allow them to solidify and dry at room temperature for 48 hours.[8]
-
Using a marker on the underside of the plate, divide the dish into four equal quadrants.[5][7]
-
Mark two opposite quadrants as "Test" (T) and the other two as "Control" (C).[5]
-
Mark a small origin circle (approx. 1 cm diameter) in the very center of the plate.[7]
-
Part 2: Assay Execution (Day of experiment)
-
Prepare Stimulus Solutions:
-
Prepare a stock solution of this compound in 100% ethanol.
-
Create the final "Test" solution by making a dilution of the stock in S Basal or M9 buffer. A common starting point is a 1:1000 dilution.
-
Prepare the "Control" solution using the same concentration of ethanol in the buffer as the Test solution.
-
-
Harvest Worms:
-
Wash the synchronized young adult worms off their growth plates using S Basal buffer.[5]
-
Gently pellet the worms by centrifugation and wash two more times to remove bacteria.
-
After the final wash, resuspend the worms in a small volume of buffer.
-
-
Set up the Assay:
-
At the marked points in the "Test" quadrants, spot 1 µL of the Test solution mixed with 1 µL of 0.5 M sodium azide.[5]
-
At the marked points in the "Control" quadrants, spot 1 µL of the Control solution mixed with 1 µL of 0.5 M sodium azide.[5]
-
Carefully pipette approximately 50-200 worms onto the origin at the center of the plate.[6]
-
Quickly wick away any excess buffer from the origin with the edge of a tissue, being careful not to disturb the worms.
-
-
Incubation:
-
Place the lid on the plate and leave it undisturbed at room temperature for 60 minutes.[5]
-
Part 3: Data Collection and Analysis
-
Count Worms: After the incubation period, remove the lid and count the number of worms in each of the four quadrants. Worms remaining within the origin circle are not counted.[5]
-
Calculate Chemotaxis Index (CI): The CI provides a quantitative measure of preference.[6]
-
Statistical Analysis: Perform at least three independent replicates for each condition and strain.[5] Analyze the results using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed chemotactic behavior.
Mechanism of Action & Data Interpretation
Aliphatic aldehydes like this compound are detected by olfactory sensory neurons (OSNs) located in chemosensory organs.[10] In mammals and insects, these odorants bind to G-protein-coupled receptors (GPCRs), known as Odorant Receptors (ORs), on the dendritic membranes of OSNs.[11][12] This interaction initiates a signal transduction cascade, often involving an increase in intracellular cAMP, which leads to the opening of ion channels, depolarization of the neuron, and the firing of an action potential.[10][12] While the specific receptors for this compound in C. elegans are a subject of ongoing research, the behavioral output (attraction) suggests the activation of a pathway that ultimately signals a positive or favorable stimulus.
A significantly positive CI for this compound indicates that the compound is an attractant for C. elegans. This assay can be powerfully combined with genetic manipulations; for example, testing mutant worms lacking specific chemosensory genes can help identify the molecular components required for detecting this aldehyde.[13]
Olfactory Transduction Pathway (Generalized)
Caption: A generalized olfactory signal transduction cascade.
Troubleshooting & Advanced Applications
| Problem | Potential Cause | Solution |
| No worm movement (low dispersal) | Worms are unhealthy or starved; Sodium azide concentration is too high or has spread. | Use healthy, well-fed young adult worms. Ensure azide is precisely spotted and hasn't diffused across the plate.[9] |
| High CI in solvent control | Solvent (ethanol) is attractive or repulsive at the concentration used. | Lower the concentration of ethanol in both Test and Control solutions. Run a dose-response curve for the solvent alone. |
| High variability between replicates | Inconsistent worm numbers or age; uneven drying of plates; temperature fluctuations. | Ensure tight synchronization of worms. Allow plates to dry fully before use. Conduct assays in a temperature-controlled room. |
These protocols can be adapted for high-throughput screening of potential neuroactive compounds that modulate olfactory behavior or to investigate the genetic basis of chemosensation by testing libraries of mutant C. elegans strains.
References
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Margie, O., Palmer, C., & Chin-Sang, I. (n.d.). C. elegans Chemotaxis Assay. JoVE. Retrieved from [Link]
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Wicher, D. (2015). Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart. International Journal of Biological Sciences. Retrieved from [Link]
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Faumont, S., & Lindsay, T. H. (2024). Chemical ecology in the classroom: chemotaxis assay using C. elegans. protocols.io. Retrieved from [Link]
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Tareilus, E., & Breer, H. (2000). Responsiveness of Olfactory Neurons to Distinct Aliphatic Aldehydes. Chemical Senses. Retrieved from [Link]
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Saeki, S. (2022). A simple yet reliable assay for chemotaxis in C. elegans. microPublication Biology. Retrieved from [Link]
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JoVE. (2022). C. elegans Chemotaxis Assay l Protocol Preview. YouTube. Retrieved from [Link]
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Lai, P. C., Singer, M. S., & Crasto, C. J. (2005). Structural Activation Pathways from Dynamic Olfactory Receptor–Odorant Interactions. Chemical Senses. Retrieved from [Link]
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Sengupta, P. (2013). Overview of chemotaxis behavior assays in Caenorhabditis elegans. Methods in Molecular Biology. Retrieved from [Link]
-
Firestein, S. (2004). A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium. The Journal of Physiology. Retrieved from [Link]
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Peterlin, Z., et al. (2014). Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry. ACS Chemical Biology. Retrieved from [Link]
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The Fragrance Conservatory. (n.d.). This compound. Retrieved from [Link]
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National Toxicology Program. (2010). NTP toxicity studies of toxicity studies of 2,4-decadienal (CAS No. 25152-84-5) administered by gavage to F344/N Rats and B6C3F1 mice. Toxicology and carcinogenesis and technical report series. Retrieved from [Link]
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Chemsrc. (n.d.). trans-4-Decenal. Retrieved from [Link]
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Triveni Chemicals. (n.d.). Trans-4-Decenal (65405-70-1) (C10H18O). IndiaMART. Retrieved from [Link]
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PNAS. (n.d.). Tetraspanin TSP-12 and SUP-17/ADAM10 exhibit cell type–specific codependence for trafficking through the Golgi. Retrieved from [Link]
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Mar, A., et al. (2011). Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats. Neuropharmacology. Retrieved from [Link]
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Becher, M., et al. (2018). Caenorhabditis elegans glp-4 Encodes a Valyl Aminoacyl tRNA Synthetase. G3: Genes, Genomes, Genetics. Retrieved from [Link]
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National Toxicology Program. (2010). NTP toxicology and carcinogensis Studies of 2,4-hexadienal (89% trans,trans isomer, CAS No. 142-83-6). Toxicology and carcinogenesis and technical report series. Retrieved from [Link]
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Brown, A. L., et al. (2007). Gain-of-Function Mutations in the MEC-4 DEG/ENaC Sensory Mechanotransduction Channel Alter Gating and Drug Blockade. The Journal of general physiology. Retrieved from [Link]
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Frøkjær-Jensen, C. (2015). The Caenorhabditis elegans Transgenic Toolbox. Genetics. Retrieved from [Link]
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Wahlsten, D. (2016). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience. Retrieved from [Link]
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MDPI. (n.d.). Host Factors Promoting the LTR Retrotransposon Life Cycle in Plant Cells: Current Knowledge and Future Directions. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of trans-4-Decen-1-al in Biological Samples
Introduction: The Significance of trans-4-Decen-1-al in Biological Systems
This compound is an unsaturated aldehyde that is gaining attention in biomedical research as a potential biomarker of oxidative stress.[1][2] As a product of lipid peroxidation of polyunsaturated fatty acids, its presence and concentration in biological matrices such as plasma, tissues, and cell culture media can provide valuable insights into the pathophysiology of a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][4] The inherent reactivity of the aldehyde functional group makes this compound a challenging analyte to measure accurately.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated methods for the quantification of this compound in various biological samples, utilizing both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodological Overview: A Two-Pronged Approach for Robust Quantification
Given the volatile nature and chemical reactivity of this compound, derivatization is a critical step to enhance its stability, improve chromatographic performance, and increase detection sensitivity.[5] We present two gold-standard methodologies:
-
GC-MS with Pentafluorobenzyl Hydroxylamine (PFBHA) Derivatization: An established and highly sensitive method for the analysis of volatile and semi-volatile aldehydes.[5]
-
LC-MS/MS with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization: A versatile and widely used technique for the analysis of a broad range of carbonyl compounds.[6][7]
The choice between these methods will depend on the available instrumentation, the specific biological matrix, and the desired sensitivity.
PART 1: Sample Preparation - The Foundation of Accurate Measurement
The primary challenge in the analysis of lipid peroxidation products is to prevent the artificial formation of the analyte during sample collection, storage, and processing.[8] The following protocols are designed to minimize this risk and ensure the accurate measurement of endogenous this compound.
Core Principles of Sample Handling:
-
Antioxidant Protection: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), is crucial to inhibit ex-vivo lipid peroxidation.
-
Temperature Control: Samples should be processed at low temperatures (on ice) to minimize enzymatic and chemical degradation.
-
Internal Standard: A stable isotope-labeled internal standard should be added at the earliest stage of sample preparation to correct for analyte loss during extraction and for matrix effects during analysis. As a dedicated stable isotope-labeled this compound is not readily commercially available, a deuterated analog of a similar long-chain aldehyde (e.g., Decanal-d19) can be used, with the caveat that its recovery and ionization efficiency relative to the analyte of interest must be thoroughly validated. Alternatively, custom synthesis of a deuterated this compound would provide the most accurate quantification.[9][10]
Protocol 1.1: Extraction of this compound from Plasma/Serum
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma/Serum Separation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma or serum).
-
Antioxidant Addition: Immediately add BHT to the plasma/serum to a final concentration of 5 mM.
-
Internal Standard Spiking: Add the internal standard solution to the sample.
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To 500 µL of plasma, add 1.5 mL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 2 mL of hexane, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction and combine the extracts.
-
-
Solvent Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization (e.g., 100 µL of hexane for GC-MS or 100 µL of acetonitrile for LC-MS/MS).
Protocol 1.2: Extraction of this compound from Tissues
-
Tissue Homogenization:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue on ice in a suitable buffer (e.g., PBS, pH 7.4) containing 5 mM BHT. A typical ratio is 100 mg of tissue per 1 mL of buffer.
-
-
Internal Standard Spiking: Add the internal standard solution to the homogenate.
-
Extraction:
-
To 1 mL of tissue homogenate, add 3 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes.
-
Add 1 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase.
-
-
Solvent Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization.
PART 2: Derivatization - Enhancing Analyte Properties for Detection
Protocol 2.1: PFBHA Derivatization for GC-MS Analysis
This protocol is adapted from established methods for aldehyde analysis.[5]
-
Reagent Preparation: Prepare a 15 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in water.
-
Derivatization Reaction:
-
To the reconstituted sample extract, add 50 µL of the PFBHA solution.
-
Add 50 µL of a suitable buffer (e.g., 1 M phosphate buffer, pH 7.0).
-
Vortex and incubate at 60°C for 60 minutes.
-
-
Extraction of Derivatives:
-
After cooling to room temperature, add 200 µL of hexane and vortex for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
-
Protocol 2.2: DNPH Derivatization for LC-MS/MS Analysis
This protocol is based on methods for the analysis of carbonyl compounds in biological samples.[6][7]
-
Reagent Preparation: Prepare a 1 mg/mL solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile containing 0.5% (v/v) phosphoric acid.
-
Derivatization Reaction:
-
To the reconstituted sample extract in acetonitrile, add 50 µL of the DNPH solution.
-
Vortex and incubate at room temperature for 60 minutes in the dark.
-
-
Sample Dilution: After incubation, dilute the sample with the initial mobile phase (e.g., 1:1 with water/acetonitrile) before injection into the LC-MS/MS system.
PART 3: Instrumental Analysis - Quantification by Mass Spectrometry
Protocol 3.1: GC-MS Analysis of PFBHA-Derivatized this compound
The PFBHA derivative of this compound forms two geometric isomers (syn- and anti-oximes) which may be chromatographically resolved. The sum of the areas of both peaks should be used for quantification.
| Parameter | Recommended Setting | Rationale |
| GC Column | Low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of analytes. |
| Injector | Splitless, 250°C | Ensures efficient transfer of the analyte onto the column. |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Optimized for the elution of PFBHA derivatives. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas suitable for MS. |
| Ion Source | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | NCI can provide higher sensitivity for PFBHA derivatives. |
| MS Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity. |
| Monitored Ions | To be determined empirically. For PFBHA derivatives, a prominent ion is often at m/z 181, corresponding to the pentafluorotropylium cation. Other characteristic fragment ions should be identified from the mass spectrum of a derivatized standard. | SIM allows for monitoring of specific ions, reducing background noise. |
Protocol 3.2: LC-MS/MS Analysis of DNPH-Derivatized this compound
This method is adapted from a published method for the analysis of 4-hydroxy-2-trans-decenal (HDE).[11]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) | Standard for reversed-phase chromatography of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | Start at 40% B, ramp to 95% B over 10 min, hold for 2 min, then re-equilibrate | Provides good separation of the DNPH derivative from matrix components. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode | DNPH derivatives ionize well in positive mode. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive for quantification. |
The exact mass of the DNPH derivative of this compound (C16H22N4O4) is 334.1641. The protonated molecule [M+H]+ will have an m/z of 335.17. The product ions will need to be determined by infusing a derivatized standard. Based on the fragmentation of similar DNPH-derivatives, likely transitions would involve the loss of neutral molecules.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound-DNPH | 335.2 | To be determined empirically | To be determined empirically |
| Internal Standard-DNPH | Dependent on IS | To be determined empirically | To be determined empirically |
PART 4: Data Analysis and Quality Control
Calibration Curve and Quantification
A calibration curve should be prepared by spiking known amounts of a certified this compound standard into a matrix blank (a sample of the same biological matrix that is free of the analyte). The concentration range of the calibration curve should encompass the expected concentrations in the study samples. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte. A linear regression analysis is then used to determine the concentration of the analyte in the unknown samples.
Method Validation
To ensure the reliability of the data, the analytical method should be validated according to established guidelines. Key validation parameters are summarized below:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably distinguished from background noise. | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10; Precision < 20% RSD; Accuracy within ±20% of nominal value |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Accuracy | The closeness of the mean test results obtained by the method to the true value. | Recovery of 85-115% of the spiked concentration |
| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the analyte. | Comparison of the slope of the calibration curve in matrix to the slope in a neat solution |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should not change significantly over the tested storage conditions. |
Visualization of Experimental Workflow
Caption: Workflow for the quantification of this compound.
References
- Williams, T. I., et al. (2005). Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry. Analytical Chemistry, 77(10), 3383-9.
- O'Brien-Coker, I., & Mallet, A. I. (2001). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(24), 2483-2489.
- Chen, G., et al. (2022). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 12(3), 241.
- McConnell, W., et al. (2022). Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry. Frontiers in Molecular Biosciences, 9, 949495.
- Varian, Inc. (n.d.). Derivatization reaction of carbonyls with PFBHA.
- Sansom, C. L., & Jones, A. D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2795.
- LaFond, M., et al. (2011). Electron-impact mass spectra for PFBHA–BSTFA derivatized a HNE and b 2 H 2 -HNE. Food Chemistry, 127(3), 1335-1341.
- Wang, Y., et al. (2021). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
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Shimadzu Corporation. (n.d.). LC-MS Application Data Sheet No. 031 Analysis of DNPH-aldehydes using LC-MS. Retrieved from [Link]
- Bicker, W., et al. (2012). Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement.
- Shinada, T., et al. (2020). Recent Progress in the Synthesis of Deuterated Aldehyde. Journal of Synthetic Organic Chemistry, Japan, 78(11), 1084-1093.
- Osiecka, E., et al. (2024). Parameters of the chosen MRM transitions.
- Movassaghi, M., & Schmidt, M. A. (2017). Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. Organic Letters, 19(8), 2162-2165.
- Sansom, C. L., & Jones, A. D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2795.
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Knauer. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Retrieved from [Link]
- Csallany, A. S., et al. (2012). A Diet with 3% of Energy from a Mixture of Omega-3 Fatty Acids Significantly Increases in Vivo Lipid Peroxidation in Postmenopausal Women. The Journal of Nutrition, 142(8), 1435-1441.
-
LabRulez LCMS. (n.d.). Simultaneous Analysis of Six DNPH-Derivatized Aldehydes. Retrieved from [Link]
- CN107011136B. (2019). Synthesis method of trans-4-decenal.
- Fu, R., Cao, M., & Wang, Y. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Agilent Technologies.
- Movassaghi, M. (2021). Synthesis of deuterated aldehydes.
-
Science.gov. (n.d.). quantitative gc-ms analysis: Topics. Retrieved from [Link]
- Arp, H. P. H., et al. (2020). Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up. Analytical and Bioanalytical Chemistry, 412(25), 6893-6905.
-
Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Retrieved from [Link]
- Ferreira, A. C. S., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry, 63(11), 2938-2947.
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Application Note & Protocol: Quantitative Analysis of trans-4-Decen-1-al using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a comprehensive guide for the quantitative analysis of trans-4-Decen-1-al, a volatile aldehyde, using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). It delves into the scientific principles underpinning the methodology, offers a detailed, step-by-step protocol, and discusses critical parameters for method optimization and validation. This application note is intended for researchers, scientists, and quality control professionals working in fields such as flavor and fragrance analysis, environmental monitoring, and food science, where accurate quantification of volatile aldehydes is crucial.
Introduction: The Analytical Challenge of Volatile Aldehydes
This compound is a key volatile organic compound (VOC) contributing to the characteristic aroma profiles of various natural products. As an unsaturated aldehyde, its high volatility and reactivity present significant analytical challenges. Traditional methods often involve laborious and solvent-intensive extraction techniques. Solid-phase microextraction (SPME) offers a robust, solvent-free alternative that integrates sampling, extraction, and concentration into a single step.[1][2][3] Headspace SPME (HS-SPME) is particularly well-suited for volatile analytes like this compound, as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample.[4]
This guide focuses on a validated HS-SPME-GC-MS method, leveraging on-fiber derivatization to enhance the stability and chromatographic performance of this compound.
The "Why": Causality Behind Experimental Choices
The successful implementation of an SPME method hinges on a thorough understanding of the principles governing the partitioning of an analyte between the sample matrix, the headspace, and the fiber coating. For volatile aldehydes, several factors must be carefully considered.
The Imperative of Derivatization
Due to their volatility and potential for thermal degradation in the GC injector, direct analysis of aldehydes can be challenging. Derivatization is a critical step to improve analytical performance. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent that reacts with aldehydes to form stable oxime derivatives.[5][6]
The advantages of PFBHA derivatization are multifold:
-
Increased Stability: The resulting oximes are less volatile and more thermally stable than their parent aldehydes.
-
Enhanced Extraction Efficiency: The PFBHA derivatives have a higher affinity for many SPME fiber coatings.
-
Improved Chromatographic Separation: The oximes exhibit better peak shapes and can be more easily resolved by GC.
-
Increased Sensitivity: The pentafluorobenzyl group provides a strong signal in mass spectrometry, enhancing detection limits.
This reaction can be performed directly on the SPME fiber (on-fiber derivatization), simplifying the workflow and minimizing sample handling.[5][7]
SPME Fiber Selection: A Matter of Polarity and Porosity
The choice of SPME fiber coating is paramount for effective extraction. The selection is based on the "like dissolves like" principle, where the polarity of the fiber should match that of the analyte or its derivative. For the PFBHA-derivatized this compound, which is a larger, less polar molecule than the parent aldehyde, a mixed-phase fiber is often optimal.
Commonly used fibers for aldehyde analysis include:
-
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This mixed-phase fiber is effective for a broad range of volatile and semi-volatile compounds, including the oxime derivatives of aldehydes.[6]
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This tri-phase fiber offers a wider range of analyte adsorption due to its combination of different adsorbent materials and is particularly suitable for trace-level analysis of volatile compounds.[8][9]
-
Polyacrylate (PA): This polar fiber can also be used, especially for more polar analytes.[10]
For this protocol, a DVB/CAR/PDMS fiber is recommended to ensure efficient trapping of the derivatized analyte.
Headspace Extraction: Leveraging Volatility
HS-SPME is the preferred extraction mode for volatile compounds like this compound.[4] By exposing the fiber to the headspace above the sample, direct contact with the sample matrix is avoided, which protects the fiber from contamination and extends its lifespan. Several parameters influence the efficiency of headspace extraction:
-
Extraction Temperature: Increasing the temperature increases the vapor pressure of the analyte, driving more of it into the headspace.[11][12] However, excessively high temperatures can decrease the partitioning of the analyte onto the fiber, as adsorption is an exothermic process.[13] An optimal temperature must be determined empirically.
-
Extraction Time: Sufficient time must be allowed for the analyte to reach equilibrium between the sample, the headspace, and the fiber.[11]
-
Agitation: Agitation of the sample during extraction helps to facilitate the mass transfer of the analyte from the sample matrix to the headspace.
-
Salting-Out Effect: The addition of a salt, such as sodium chloride (NaCl), to aqueous samples increases the ionic strength of the solution.[6] This reduces the solubility of organic analytes, promoting their partitioning into the headspace.
Experimental Workflow and Protocol
The following diagram illustrates the overall workflow for the analysis of this compound using HS-SPME-GC-MS with on-fiber derivatization.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Materials and Reagents
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (or similar)
-
Headspace Vials: 20 mL with PTFE-faced septa
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water)[6]
-
Sodium Chloride (NaCl) , analytical grade
-
Internal Standard (IS): e.g., deuterated aldehyde or a non-endogenous aldehyde with similar properties.
-
GC-MS System: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5MS).
Step-by-Step Protocol
1. Sample Preparation: a. Place a precisely measured amount of the sample (e.g., 5 mL for liquid or 1 g for solid) into a 20 mL headspace vial. b. If using an internal standard, add a known amount to the vial. c. Add NaCl to saturate the solution (approximately 1.5 g for a 5 mL aqueous sample) to enhance the partitioning of the aldehyde into the headspace.[6] d. Add an optimized volume of the PFBHA solution (e.g., 100 µL of a 10 mg/mL solution). e. Immediately seal the vial with a PTFE-faced septum and cap.
2. Headspace SPME Extraction: a. Place the vial in a heating block or autosampler tray set to the optimized extraction temperature (e.g., 60°C).[11] b. Allow the sample to equilibrate for a predetermined time (e.g., 15 minutes) with agitation.[14] c. Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.[14]
3. GC-MS Analysis: a. After extraction, retract the fiber and immediately insert it into the hot GC injector for thermal desorption. b. Desorb the analytes for a specified time (e.g., 3-5 minutes) at an optimized temperature (e.g., 250°C).[14] c. Start the GC-MS data acquisition.
Recommended GC-MS Parameters
The following table provides a starting point for GC-MS method development. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial: 40°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min[15][16] |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 amu |
Method Validation: Ensuring Trustworthy Results
A self-validating system is crucial for generating reliable and reproducible data. The following parameters should be assessed during method validation:
| Validation Parameter | Description |
| Linearity and Range | Analyze a series of calibration standards at different concentrations to establish the linear range of the method. A correlation coefficient (R²) > 0.99 is typically desired.[17] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. Often calculated as 3 times the signal-to-noise ratio.[13][18] |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the signal-to-noise ratio.[13][18] |
| Precision (Repeatability) | The closeness of agreement between successive measurements of the same sample under the same conditions. Expressed as the relative standard deviation (RSD).[13] |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Determined by analyzing spiked samples at different concentration levels.[18] |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. |
Data Presentation and Interpretation
The following diagram illustrates the logical relationship for optimizing key SPME parameters.
Caption: Key parameter optimization for SPME analysis.
Example Optimization Data
The following table presents hypothetical data from an optimization study.
| Parameter | Level 1 | Level 2 | Level 3 | Optimal |
| Extraction Temp (°C) | 40 | 60 | 80 | 60 |
| Extraction Time (min) | 20 | 40 | 60 | 40 |
| NaCl (g/5mL) | 0.5 | 1.0 | 1.5 | 1.5 |
| PFBHA Conc. (mg/mL) | 5 | 10 | 15 | 10 |
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a sensitive, robust, and solvent-free approach for the quantitative analysis of this compound. By understanding the underlying scientific principles and carefully optimizing and validating the method, researchers can achieve accurate and reliable results. The use of on-fiber derivatization with PFBHA is a key step in overcoming the analytical challenges associated with volatile aldehydes. This protocol serves as a comprehensive guide for scientists and professionals requiring precise quantification of this important aroma compound.
References
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Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS. Journal of Separation Science. [Link]
-
A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry. [Link]
-
Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS. Semantic Scholar. [Link]
-
A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions. MDPI. [Link]
-
Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. MDPI. [Link]
-
Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). MDPI. [Link]
-
DETERMINATION OF C2-C12 ALDEHYDES IN WATER BY SPME ARROW ON-FIBER DERIVATIZATION AND GC/MS. Technology Networks. [Link]
-
Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. ResearchGate. [Link]
-
Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers. [Link]
-
Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption. PubMed. [Link]
-
Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. National Institutes of Health (NIH). [Link]
-
Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry. PubMed Central. [Link]
-
Optimisation of solid phase microextraction (SPME) for the analysis of volatile compounds in dry‐cured ham. ResearchGate. [Link]
-
Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. ResearchGate. [Link]
-
Evaluation of Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry for the Characterization of Volatile. Springer. [Link]
-
Evaluation of Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry for the Characterization of Volatile Organic Compounds. SciSpace. [Link]
-
SPME with GC-MS for Volatile Compounds Profiling. YouTube. [Link]
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Solid phase microextraction for quantitative analysis – Expectations beyond design?. ResearchGate. [Link]
-
Solid‐Phase Microextraction and Its Application to Natural Products and Biological Samples. ResearchGate. [Link]
-
Solid-phase microextraction for headspace analysis of key volatile compounds in orange beverage emulsion. ResearchGate. [Link]
-
Solid-phase microextraction: a promising technique for sample preparation in environmental analysis. PubMed. [Link]
-
Solid-Phase Microextraction and Related Techniques in Bioanalysis. PubMed Central. [Link]
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- 5. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of trans-4-Decen-1-al in Pest Management: A Guide to Application and Protocol Development
Introduction: The Olfactory Landscape of Pest Management
In the intricate world of chemical ecology, communication is paramount. Insects, in particular, rely on a sophisticated language of chemical cues, or semiochemicals, to navigate their environment, locate mates, find food, and avoid predators. The strategic deployment of these semiochemicals is a cornerstone of modern integrated pest management (IPM), offering targeted and environmentally benign alternatives to broad-spectrum pesticides[1]. This guide focuses on trans-4-Decen-1-al, a volatile organic compound with potential applications in pest management. While extensively used in the fragrance and flavor industry for its citrus and orange notes, its role as an insect attractant or repellent is an area of burgeoning research[2][3].
This document provides a comprehensive overview of the theoretical framework, practical applications, and detailed protocols for evaluating and utilizing this compound in pest management strategies. It is designed for researchers, scientists, and drug development professionals seeking to explore the potential of this and other novel semiochemicals.
Section 1: Understanding the Role of this compound as a Potential Semiochemical
This compound (C₁₀H₁₈O) is an unsaturated aldehyde that has been explored for its potential as a natural insect repellent in agrochemicals[4]. Semiochemicals are broadly categorized based on the nature of the interaction they mediate. In the context of pest management, the most relevant categories are:
-
Pheromones: Intraspecific signals that mediate interactions between individuals of the same species (e.g., sex attractants, aggregation pheromones).
-
Kairomones: Interspecific signals that are beneficial to the receiver but not the emitter. For example, a compound released by a plant that attracts a herbivorous insect[4].
-
Allomones: Interspecific signals that are beneficial to the emitter but not the receiver (e.g., defensive secretions).
-
Synomones: Interspecific signals that are mutually beneficial to both the emitter and the receiver.
The potential of this compound in pest management likely lies in its action as a kairomone for pest insects or as a repellent (allomone) . Structurally similar compounds, such as trans-2-decenal, are known components of the defensive secretions of some insects, like the brown marmorated stink bug (Halyomorpha halys), suggesting a potential repellent effect[5]. Conversely, many plant-derived aldehydes act as attractants for herbivorous insects. Therefore, empirical testing is crucial to elucidate the specific role of this compound for a given target pest.
Section 2: Core Methodologies for Evaluating Semiochemical Activity
To ascertain the potential of this compound in a pest management program, a systematic, multi-tiered approach is required. This involves progressing from laboratory-based physiological and behavioral assays to field trials.
Electroantennography (EAG): Gauging Olfactory Response
The initial step in assessing an insect's perception of a volatile compound is to determine if its antennae can detect it. Electroantennography (EAG) is a powerful technique that measures the summated electrical response of the olfactory receptor neurons on an insect's antenna to a chemical stimulus[6][7]. A significant EAG response indicates that the insect possesses receptors capable of binding to this compound.
Caption: Workflow for Electroantennography (EAG) analysis of insect response.
Materials:
-
This compound (≥95% purity)
-
Hexane or paraffin oil (solvent)
-
Micropipettes
-
Filter paper strips (e.g., Whatman No. 1)
-
Glass Pasteur pipettes
-
Intact, healthy adult insects of the target species
-
Dissecting microscope
-
Fine scissors and forceps
-
EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)
-
Saline solution (e.g., Ringer's solution) for electrode contact
Procedure:
-
Preparation of Stimulus:
-
Prepare a serial dilution of this compound in the chosen solvent (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.
-
Allow the solvent to evaporate for approximately 60 seconds.
-
Place the filter paper inside a clean Pasteur pipette. This will serve as the stimulus delivery cartridge.
-
Prepare a control cartridge with solvent only.
-
-
Antennal Preparation:
-
Immobilize a live insect (e.g., by chilling).
-
Under a dissecting microscope, carefully excise one antenna at its base.
-
Immediately mount the antenna between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base or the insect's head. A small amount of saline solution can ensure good electrical contact.
-
-
Data Recording:
-
Position the outlet of the stimulus cartridge near the mounted antenna.
-
Deliver a purified, humidified air stream continuously over the antenna.
-
For stimulation, deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge.
-
Record the resulting electrical potential (depolarization) from the antenna.
-
Present stimuli in order of increasing concentration, with sufficient time between puffs for the antenna to recover.
-
Present the solvent control periodically to account for any mechanical stimulation.
-
-
Data Analysis:
-
Measure the peak amplitude (in millivolts) of the negative deflection for each stimulus.
-
Subtract the average response to the solvent control from the responses to this compound.
-
Analyze the dose-response relationship.
-
Behavioral Bioassays: Determining Attraction or Repulsion
A positive EAG response confirms that the insect can detect the compound, but it does not indicate the behavioral outcome. Behavioral bioassays, such as those using an olfactometer, are necessary to determine if this compound acts as an attractant, repellent, or is behaviorally neutral.
Caption: Workflow for a two-choice olfactometer behavioral assay.
Materials:
-
Y-tube or four-arm olfactometer
-
Purified and humidified air source with flow meters
-
This compound and solvent (as prepared for EAG)
-
Test insects (starved for a few hours to increase motivation)
-
Stopwatch
-
Data recording sheets
Procedure:
-
Apparatus Setup:
-
Clean the olfactometer thoroughly with a non-residual solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.
-
Connect the olfactometer to the air source, ensuring equal airflow through each arm.
-
Place the setup in a controlled environment with uniform lighting and minimal air currents.
-
-
Introducing the Odor Source:
-
Apply the this compound solution to a filter paper and place it in the treatment arm's odor chamber.
-
Place a filter paper with solvent only in the control arm's odor chamber.
-
-
Insect Bioassay:
-
Introduce a single insect into the base of the olfactometer.
-
Start the stopwatch and allow the insect to acclimatize and make a choice.
-
Record which arm the insect enters first (passes a designated line) and the total time spent in each arm over a set period (e.g., 5-10 minutes).
-
After each insect, rotate the olfactometer and switch the treatment and control arms to avoid positional bias.
-
Use a sufficient number of insects for statistical power (e.g., 30-50 replicates).
-
-
Data Analysis:
-
Use a Chi-square test to determine if the number of insects choosing the treatment arm is significantly different from the control arm.
-
Use a t-test or a non-parametric equivalent to compare the time spent in the treatment versus the control arm.
-
Section 3: Field Application and Trapping Protocols
Positive results in laboratory assays provide the justification for moving to field trials. The goal of field trials is to evaluate the efficacy of this compound as a lure or repellent under real-world conditions.
Lure Formulation and Dispenser Selection
The successful field application of a semiochemical depends heavily on its formulation and the dispenser used. The dispenser should release the compound at a consistent and optimal rate over a prolonged period.
| Dispenser Type | Material | Release Profile | Typical Use |
| Rubber Septa | Halobutyl rubber | Relatively high initial release, then declines | Short-term monitoring |
| Polyethylene Vials | Low-density polyethylene | More consistent, zero-order release | Long-term monitoring and mass trapping |
| Membrane Dispensers | Polymer membrane | Highly controlled, zero-order release | Research, mating disruption |
Protocol for Lure Preparation and Field Trapping
Materials:
-
This compound
-
Selected dispensers (e.g., rubber septa)
-
Hexane or another volatile solvent
-
Insect traps appropriate for the target pest (e.g., sticky traps, delta traps, funnel traps)
-
Randomized block design for trap placement in the field
Procedure:
-
Lure Preparation:
-
Dissolve a precise amount of this compound in hexane.
-
Load each dispenser with a specific dose of the solution (e.g., 1 mg, 10 mg).
-
Allow the solvent to evaporate completely in a fume hood.
-
Prepare control dispensers loaded with solvent only.
-
-
Field Setup:
-
In the target crop or environment, set up traps in a randomized complete block design. Each block should contain one trap for each treatment (e.g., different doses of this compound and a control).
-
Place traps at a consistent height and spacing, according to the biology of the target insect.
-
-
Data Collection and Analysis:
-
Check traps at regular intervals (e.g., weekly) and record the number of target insects captured.
-
Replace lures as needed based on their expected field life.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the mean number of insects captured in baited versus control traps.
-
Conclusion and Future Directions
This compound presents an intriguing candidate for development as a semiochemical-based pest management tool. Its established safety profile in other industries, coupled with its volatility and structural similarity to known insect semiochemicals, warrants further investigation. The protocols outlined in this guide provide a robust framework for a systematic evaluation, from initial electrophysiological screening to behavioral assays and field validation.
Future research should focus on:
-
Screening this compound against a wide range of agricultural and public health pests.
-
Investigating synergistic or inhibitory effects when combined with other known semiochemicals.
-
Optimizing lure formulations and release rates for specific target pests and environmental conditions.
-
Exploring its potential as a kairomone for attracting natural enemies, thereby enhancing biological control.
By following a rigorous scientific approach, the full potential of this compound and other novel semiochemicals can be unlocked, paving the way for more sustainable and effective pest management strategies.
References
-
Role of kairomone in biological control of crop pests-A review. (2017). USDA ARS. [Link]
-
Gas Chromatography Linked to Electroantennography: A Versatile Technique for Identifying Insect Semiochemicals. (n.d.). ResearchGate. [Link]
-
Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. (2015). PubMed Central. [Link]
-
This compound | C10H18O | CID 5702654. (n.d.). PubChem. [Link]
-
(E)-4-decenal, 65405-70-1. (n.d.). The Good Scents Company. [Link]
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Repellent activity of trans-anethole and tea tree oil against Aedes aegypti and their interaction with OBP1, a protein involved in olfaction. (2022). ResearchGate. [Link]
-
In Situ 'Trans-Metal Trapping': An Efficient Way to Extend the Scope of Aromatic Deprotometalation. (2018). ResearchGate. [Link]
-
Aggregation pheromone 4,8-dimethyldecanal and kairomone affect the orientation of Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae) adults. (n.d.). ResearchGate. [Link]
-
Involvement of Multiple Ion Channels and Receptors in Mediating the Insecticidal and Repellent Actions of Limonene. (2022). MDPI. [Link]
-
Repellents against Aedes aegypti bites: synthetic and natural origins. (2023). PubMed Central. [Link]
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The kairomone p-anisaldehyde increases the effectiveness of sticky traps for capturing Neohydatothrips signifer (Insecta: Thysanoptera) in yellow passion fruit (Passiflora edulis) crops. (2020). SciELO Colombia. [Link]
-
Auger Electron Spectroscopy for Chemical Analysis of Passivated (Al,Ga)N-Based Systems. (2024). MDPI. [Link]
-
Isolation and Identification of the Sex Pheromone of Evergestis extimalis Scopoli (Lepidoptera: Pyralidae). (2022). MDPI. [Link]
-
Electroantennography Odor detection for Odor Source Localization| Protocol Preview. (2023). JoVE. [Link]
-
Alternative Methods of Ant (Hymenoptera: Formicidae) Control with Emphasis on the Argentine Ant, Linepithema humile. (2021). AntWiki. [Link]
-
Multifunctional Benzene-Based Solid Additive for Synergistically Boosting Efficiency and Stability in Layer-by-Layer Organic Photovoltaics. (2024). MDPI. [Link]
-
Pesticide Occurrence in Shallow Groundwater in Three Regions of Agricultural Land Use. (2023). USGS Publications Warehouse. [Link]
-
ACS Applied Nano Materials Journal. (n.d.). ACS Publications. [Link]
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Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. (2024). Journal of the American Chemical Society. [Link]
-
Brown marmorated stink bug. (n.d.). Wikipedia. [Link]
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- 2. This compound | C10H18O | CID 5702654 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. ars.usda.gov [ars.usda.gov]
- 5. Brown marmorated stink bug - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Formulation and Field Evaluation of trans-4-Decen-1-al
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of trans-4-Decen-1-al in Semiochemical-Based Pest Management
This compound is an unsaturated aldehyde that functions as a potent kairomone, a type of semiochemical that benefits the receiver, for several insect species, most notably the invasive Brown Marmorated Stink Bug (Halyomorpha halys).[1][2] Unlike pheromones, which mediate intraspecific communication, kairomones are involved in interspecific signaling. For instance, H. halys is attracted to aggregation pheromones produced by other stink bug species, which act as kairomones for it.[3] The effective use of this compound in monitoring and potential "attract-and-kill" strategies hinges on its successful formulation into a controlled-release dispenser that ensures a consistent and prolonged release profile under field conditions.[4][5]
The inherent chemical instability of aldehydes, which are susceptible to oxidation and polymerization, presents a significant formulation challenge.[6][7][8][9] This guide provides a comprehensive overview and detailed protocols for the development of a stable, controlled-release formulation of this compound, its subsequent characterization, and rigorous field evaluation. The methodologies described herein are designed to provide researchers and pest management professionals with a robust framework for developing and validating semiochemical-based tools.
Part 1: Formulation of this compound into Controlled-Release Dispensers
The primary objective of the formulation is to protect the volatile and reactive this compound from premature degradation while ensuring a consistent release rate over a desired period. Rubber septa are a widely used, cost-effective, and versatile dispenser type for a range of semiochemicals.[3][10][11]
Rationale for Component Selection
-
Active Ingredient (AI): this compound (purity ≥95%). The purity of the starting material is critical to ensure that the desired biological activity is not compromised by isomers or impurities.
-
Dispenser Matrix: Grey butyl rubber septa. These are chosen for their inertness and proven slow-release properties for many semiochemicals.[3] The release characteristics can differ between types of rubber septa (e.g., red vs. grey), with grey often providing a slower release.[3]
-
Solvent: Dichloromethane (DCM), HPLC grade. A volatile solvent is required to facilitate the loading of the AI and stabilizer into the rubber septum. DCM is effective and evaporates quickly, leaving the active components embedded in the polymer matrix.
-
Stabilizer (Antioxidant): Butylated hydroxytoluene (BHT). Aldehydes are prone to oxidation. BHT is a common and effective antioxidant used to prolong the shelf-life and field longevity of aldehyde-containing pheromone and kairomone lures.[8]
Formulation Protocol: Loading Rubber Septa Dispensers
This protocol details the preparation of rubber septa dispensers loaded with this compound.
Materials:
-
This compound (≥95% purity)
-
Butylated hydroxytoluene (BHT)
-
Dichloromethane (DCM), HPLC grade
-
Grey butyl rubber septa (e.g., 10 mm diameter)
-
Glass vials with PTFE-lined caps (e.g., 4 mL)
-
Micropipettes
-
Analytical balance
-
Fume hood
Procedure:
-
Preparation of Stock Solution:
-
In a fume hood, prepare a stock solution of this compound and BHT in DCM. The concentration will depend on the desired loading rate per septum. For a target load of 10 mg of AI per septum, a representative stock solution can be prepared as follows:
-
Weigh 100 mg of this compound into a 10 mL volumetric flask.
-
Add 10 mg of BHT (10% w/w relative to the AI).
-
Dissolve the components in DCM and bring the volume to 10 mL. This results in a concentration of 10 mg/mL of the active ingredient.
-
-
-
Loading the Septa:
-
Place individual grey rubber septa into separate glass vials.
-
Using a micropipette, carefully apply 1 mL of the stock solution directly onto each septum.
-
Loosely cap the vials to allow the DCM to evaporate slowly over 24 hours in the fume hood. This slow evaporation facilitates the absorption of the AI and stabilizer into the rubber matrix.
-
-
Solvent Evaporation and Storage:
-
After 24 hours, ensure all the solvent has evaporated. The septa should appear dry.
-
Tightly cap the vials. For long-term storage and to prevent premature release of the volatile kairomone, store the loaded septa in a freezer at -20°C in airtight containers.[10]
-
Table 1: Example Formulation Composition
| Component | Role | Quantity per Dispenser |
| This compound | Active Ingredient (Kairomone) | 10 mg |
| Butylated Hydroxytoluene (BHT) | Antioxidant/Stabilizer | 1 mg |
| Dichloromethane (DCM) | Solvent (for loading) | 1 mL (evaporated) |
| Grey Butyl Rubber Septum | Dispenser Matrix | 1 unit |
Part 2: Quality Control - Quantifying Release Rates
To ensure the efficacy and longevity of the formulated dispensers, it is crucial to determine the release rate of this compound. This can be achieved through laboratory-based methods under controlled environmental conditions.[12][13][14]
Protocol: Gravimetric Analysis of Release Rate
The gravimetric method is a straightforward and non-destructive technique to estimate the release rate by measuring the weight loss of the dispenser over time.[12]
Materials and Equipment:
-
Formulated this compound rubber septa dispensers
-
Environmental chamber with controlled temperature and airflow
-
Analytical balance (readable to 0.01 mg)
-
Forceps
Procedure:
-
Initial Weighing:
-
Individually weigh each formulated septum using an analytical balance. Record this as the initial weight (W₀) at time zero (t₀).
-
-
Incubation:
-
Place the weighed septa in an environmental chamber set to mimic field conditions (e.g., 25°C, 50% relative humidity, and a constant gentle airflow of 0.1 m/s).
-
-
Periodic Weighing:
-
At regular intervals (e.g., every 24 or 48 hours), remove the septa from the chamber and re-weigh them. Record the weight (Wₜ) and the time (t).
-
-
Calculating the Release Rate:
-
The release rate (µ g/day ) can be calculated from the linear portion of the weight loss curve. The initial release may be high as the surface-adsorbed compound volatilizes, followed by a more stable, zero-order or first-order release.[13]
-
Plot the weight loss (W₀ - Wₜ) against time. The slope of the linear regression fit to the stable release period represents the average release rate.
-
Protocol: Volatile Collection and GC-MS Analysis
For a more precise quantification of the active ingredient's release, a volatile collection system coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is employed.[12]
Materials and Equipment:
-
Formulated dispensers
-
Glass aeration chamber
-
Source of purified, humidified air
-
Flow meter
-
Adsorbent tubes (e.g., packed with Tenax® TA)
-
Vacuum pump
-
GC-MS system with a suitable capillary column
-
Internal standard (e.g., n-dodecane)
Procedure:
-
System Setup:
-
Place a single formulated dispenser inside the glass aeration chamber.
-
Pass a controlled flow of purified air (e.g., 100 mL/min) through the chamber.
-
Connect the outlet of the chamber to an adsorbent tube to trap the released volatiles.
-
-
Volatile Trapping:
-
Draw air through the adsorbent tube using a vacuum pump for a defined period (e.g., 4-6 hours).
-
-
Elution and Analysis:
-
Elute the trapped volatiles from the adsorbent tube using a known volume of a suitable solvent (e.g., hexane) spiked with an internal standard.
-
Analyze the eluate using GC-MS to identify and quantify the amount of this compound collected.
-
-
Calculation:
-
The release rate (µ g/hour ) is calculated by dividing the total amount of this compound quantified by the duration of the collection period.
-
Diagram 1: Workflow for Formulation and Quality Control
Caption: Workflow from formulation of this compound to release rate analysis.
Part 3: Field Trial Protocol for Evaluating Lure Efficacy
A well-designed field trial is essential to determine the attractiveness of the formulated this compound lure to the target pest, H. halys, under real-world conditions.
Experimental Design: Randomized Complete Block
To account for potential spatial variability within the field, a randomized complete block design (RCBD) is recommended.[15]
-
Treatments:
-
This compound lure (10 mg loading)
-
Unbaited control trap (to measure random captures)
-
-
Replication: A minimum of 5-10 replicates (blocks) should be established. Each block will contain one of each treatment.
-
Trap Placement: Within each block, traps should be placed at a minimum distance of 20-30 meters from each other to minimize interference between treatments.[15][16] Blocks should also be separated by at least 30-50 meters. Traps are typically hung on stakes or within the crop canopy at a height of approximately 1.5-2.0 meters.[17]
Trapping and Data Collection
-
Trap Type: Black pyramid traps are considered the standard for monitoring H. halys.[1][18] These traps are effective at capturing both adults and nymphs. Clear sticky panels can also be used and may be more cost-effective for large-scale monitoring, though they tend to be less efficient than pyramid traps.[1][17]
-
Lure Deployment: Place one formulated lure inside each treatment trap. Control traps will contain no lure.
-
Data Collection: Traps should be checked at regular intervals (e.g., weekly). For each trap, record the number of adult male, adult female, and nymphal H. halys captured.
-
Trial Duration: The trial should be conducted during the period of H. halys activity in the specific geographical region.
Statistical Analysis
The collected trap catch data should be analyzed to determine if there is a statistically significant difference between the treatments.
-
Data Transformation: Insect trap catch data often follow a non-normal distribution (e.g., Poisson or negative binomial) and may require transformation (e.g., log(x+1) or square root transformation) before analysis to meet the assumptions of parametric tests.[19]
-
Analysis of Variance (ANOVA): A two-way ANOVA is appropriate for an RCBD, with trap catch as the dependent variable and treatment and block as the independent variables.[19]
-
Mean Separation: If the ANOVA shows a significant treatment effect, a post-hoc test such as Tukey's HSD should be used to compare the mean trap catches between the this compound lure and the unbaited control.
Diagram 2: Randomized Complete Block Design for Field Trial
Caption: Schematic of a Randomized Complete Block Design (RCBD) for the field trial.
Conclusion
The successful development and deployment of a semiochemical-based tool for pest management requires a multi-faceted approach, integrating formulation chemistry, quality control, and rigorous field biology. The protocols outlined in this guide provide a systematic framework for formulating this compound into a stable, controlled-release dispenser and subsequently validating its efficacy in the field. By adhering to these methodologies, researchers and drug development professionals can generate reliable and reproducible data, accelerating the transition of promising semiochemicals from the laboratory to practical application in integrated pest management programs.
References
-
Acebes-Doria, A. L., et al. (2018). Monitoring and Biosurveillance Tools for the Brown Marmorated Stink Bug, Halyomorpha halys (Stål) (Hemiptera: Pentatomidae). PMC - NIH. [Link]
-
Heuskin, S., et al. (2011). The use of semiochemical slow-release devices in integrated pest management strategies. PoPuPS - Université de Liège. [Link]
-
Zhu, H., et al. (2015). Measurement of semiochemical release rates with a dedicated environmental control system. Biosystems Engineering. [Link]
-
Onufrieva, K. S., & Onufriev, A. V. (2021). How to Count Bugs: A Method to Estimate the Most Probable Absolute Population Density and Its Statistical Bounds from a Single Trap Catch. PMC - NIH. [Link]
-
Michereff, M., et al. (2021). Exploring the Kairomone-Based Foraging Behaviour of Natural Enemies to Enhance Biological Control: A Review. Frontiers in Ecology and Evolution. [Link]
-
Gaudet, C., et al. (2017). Development of kairomone-based lures and traps targeting Spilonota ocellana (Lepidoptera: Tortricidae) in apple orchards treated with sex pheromones. The Canadian Entomologist - Cambridge University Press & Assessment. [Link]
-
Suckling, D. M., et al. (2019). Live Traps for Adult Brown Marmorated Stink Bugs. MDPI. [Link]
-
Onufrieva, K. S., & Onufriev, A. V. (2021). How to Count Bugs: A Method to Estimate the Most Probable Absolute Population Density and Its Statistical Bounds from a Single Trap Catch. VTechWorks. [Link]
-
Center for Invasive Species Research. (2013). Pheromone Trapping Program for the Brown Marmorated Stinkbug. UC Riverside. [Link]
-
ResearchGate. (n.d.). Trap types used to capture adult and nymphal H. halys captures. ResearchGate. [Link]
-
Vandervoet, T. F., et al. (2019). Trapping for early detection of the brown marmorated stink bug, Halyomorpha halys, in New Zealand. New Zealand Plant Protection. [Link]
-
ResearchGate. (2021). Which is the best statistical analysis to assess the Bait and Trap Color Preference on insect traps?. ResearchGate. [Link]
-
Manoukis, N. C. (2023). Quantifying captures from insect pest trap networks. Burleigh Dodds Science Publishing. [Link]
-
ResearchGate. (2015). Measurement of semiochemical release rates with a dedicated environmental control system. ResearchGate. [Link]
-
Brimblecombe, P., & Lankester, P. (2016). Statistics of insect catch within historic properties. ResearchGate. [Link]
-
Casado, D., et al. (2021). Comparison of New Kairomone-Based Lures for Cydia pomonella (Lepidoptera: Tortricidae) in Italy and USA. MDPI. [Link]
- Capizzi, A., et al. (1982). Slow release formulations of pheromones consisting of aldehydes.
- Suckling, D. M., & El-Sayed, A. M. (2009). Trap or dispenser.
-
Kawagoe, Z. A., & Walse, S. S. (2019). Mimicking natural attenuation of volatile ketone and aldehyde semiochemicals using enol ester precursors. eScholarship. [Link]
- Kunming Bohong Biotechnology Co., Ltd. (2023). Synthesis method of trans-4-decenal.
-
Malek, R., et al. (2022). Efficacy of Kairomone Lures to Attract Parasitoids of Halyomorpha halys. MDPI. [Link]
-
Dötterl, S., et al. (2022). Scent releasing silicone septa: A versatile method for bioassays with volatiles. Frontiers in Ecology and Evolution. [Link]
-
Dötterl, S., et al. (2022). Scent releasing silicone septa: A versatile method for bioassays with volatiles. Frontiers. [Link]
-
Herrmann, A. (2008). Controlled release of volatile aldehydes and ketones by reversible hydrazone formation – “classical” profragrances are getting dynamic. Chemical Communications (RSC Publishing). [Link]
-
Adebayo, O. O., et al. (2023). Aldehydes: What We Should Know About Them. MDPI. [Link]
-
Casado, D., et al. (2022). Evaluation of Novel Kairomone-Based Lures for Attracting Male and Female Tortricid Moths in Apple Orchards. ResearchGate. [Link]
-
Heuskin, S., et al. (2011). The use of semiochemical slow-release devices in integrated pest management strategies. ResearchGate. [Link]
-
Hammond, D. A., et al. (2000). Volatile aldehydes are promising broad-spectrum postharvest insecticides. PubMed. [Link]
-
ResearchGate. (n.d.). Pheromone Release Ratio Variability Affected by Rubber Septa and Solvent. ResearchGate. [Link]
-
Singh, B., et al. (n.d.). Controlled Release Pesticides Formulations. NIScPR. [Link]
-
Hubert, J., et al. (2008). Plant volatile aldehydes as natural insecticides against stored-product beetles. PubMed. [Link]
-
Meighen, E. A., & Szittner, R. B. (1992). Determination of the release rate of aldehyde pheromones from insect lures by cold trapping and direct bioluminescence analysis. PubMed. [Link]
-
USDA ARS. (n.d.). Applications and Mechanisms of Wax-Based Semiochemical Dispenser Technology for Disruption of Grape Root Borer Mating. USDA ARS. [Link]
-
The Fragrance Conservatory. (n.d.). This compound - The Ingredient Directory. The Fragrance Conservatory. [Link]
-
The Good Scents Company. (n.d.). (E)-4-decenal, 65405-70-1. The Good Scents Company. [Link]
-
Gonzalez-Ceron, P. A., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. [Link]
-
Jurenka, R. A. (2018). Production and Distribution of Aldehyde and Alcohol Sex Pheromone Components in the Pheromone Gland of Females of the Moth Chloridea Virescens. PubMed. [Link]
-
Ota, Y., et al. (2013). General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions. NIH. [Link]
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- 3. US20090084024A1 - Trap or dispenser - Google Patents [patents.google.com]
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- 19. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to Procuring and Validating High-Purity trans-4-Decen-1-al
Abstract
trans-4-Decen-1-al is a valuable unsaturated aldehyde utilized as a key intermediate in the synthesis of complex pharmaceutical compounds, agrochemicals, and as a component in flavor and fragrance research.[1][2] The integrity of research outcomes is critically dependent on the purity and isomeric specificity of this starting material. The presence of the cis-isomer, oxidation byproducts, or other contaminants can lead to ambiguous results, failed syntheses, and loss of valuable research time. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential steps for purchasing, verifying, and safely handling high-purity this compound to ensure experimental validity and reproducibility.
Introduction: The Chemical and Research Significance of this compound
This compound (CAS No. 65405-70-1) is a C10 fatty aldehyde characterized by an aldehyde functional group and a double bond at the C4 position in the trans (E) configuration.[3][4] This structure imparts a unique reactivity profile, making it a versatile building block in organic synthesis.[2] The aldehyde group is susceptible to nucleophilic attack and oxidation, while the alkene can participate in various addition and cycloaddition reactions.[5]
Its applications are diverse, ranging from imparting specific citrus and aldehydic notes in fragrances to serving as a precursor for complex molecular scaffolds in medicinal chemistry.[2][6] However, the reactivity that makes it useful also renders it susceptible to degradation and isomeric impurity. Therefore, a rigorous approach to procurement and validation is not merely a procedural formality but a cornerstone of sound scientific practice.
The Procurement Workflow: From Supplier Vetting to Batch Acceptance
Acquiring high-purity reagents is a multi-stage process that extends beyond simply placing an order. The following workflow ensures that the material procured for research meets the stringent requirements for high-stakes applications.
Caption: Procurement and validation workflow for research-grade chemicals.
Step 1: Supplier Selection and Scrutiny
Not all chemical suppliers are equal. For critical research, prioritize manufacturers and reputable distributors over marketplace aggregators.
-
Actionable Insight: Seek suppliers who provide lot-specific Certificates of Analysis (CoA) before purchase. A generic technical data sheet is insufficient. Reputable suppliers like Chem-Impex International, Alfa Aesar (part of Thermo Fisher Scientific), and Sigma-Aldrich (Merck) often provide this level of documentation.[7][8][9]
-
Causality: A lot-specific CoA provides data on the exact batch you will receive. This is crucial because purity and isomer ratios can vary significantly between production runs. Some suppliers may list a purity of "96%" but note that this may contain up to 7% of the cis-isomer, a critical detail for stereospecific reactions.[9]
Step 2: Decoding the Certificate of Analysis (CoA)
The CoA is the primary document attesting to the quality of the chemical. Researchers must be adept at its interpretation.
| Parameter | Typical Specification | Why It Matters |
| Purity (by GC) | ≥98% (trans-isomer) | Ensures the primary component is the desired molecule. Lower purity introduces unknown variables into experiments. |
| cis-Isomer Content | ≤2% | The cis-isomer has different physical properties and reactivity, which can interfere with stereoselective synthesis.[10] |
| Appearance | Colorless to Pale Yellow Liquid | A dark yellow or brown color may indicate oxidation or polymerization, suggesting product degradation.[3][11] |
| Identity (by FTIR/NMR) | Conforms to Structure | Confirms the fundamental molecular structure and the presence of key functional groups (aldehyde C=O, trans C=C). |
| Water Content (Karl Fischer) | ≤0.1% | Water can react with reagents used in subsequent steps (e.g., Grignard or organolithium reagents). |
| Residue on Evaporation | ≤0.1% | Indicates the presence of non-volatile impurities that could be detrimental to sensitive reactions. |
Protocol: Independent Quality Control (QC) Verification
Trust but verify. Independent verification is the cornerstone of a self-validating research system. Before incorporating a new batch of this compound into any experiment, the following QC protocols are mandatory.
Objective
To confirm the identity, purity, and isomeric ratio of the received this compound and to screen for common degradation products.
Materials
-
This compound sample (from supplier)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-purity Hexane or Dichloromethane (GC grade)
-
NMR tubes, GC vials, micropipettes
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
-
Causality: GC is the gold standard for separating volatile compounds and determining their relative abundance (purity). The mass spectrometer provides definitive identification based on the molecular weight and fragmentation pattern. This method is highly effective for quantifying the cis vs. trans isomer ratio.[12]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the aldehyde (approx. 1 mg/mL) in GC-grade hexane.
-
Instrumentation (Typical Parameters):
-
Column: A polar capillary column (e.g., DB-WAX or similar) is recommended for good separation of isomers.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.
-
Carrier Gas: Helium.
-
MS Detector: Scan range 40-300 m/z.
-
-
Analysis:
-
Purity: Integrate the peak areas. The purity of the trans-isomer is calculated as: (Area of trans peak / Total area of all peaks) * 100%.
-
Identity: The mass spectrum should show a molecular ion peak (M⁺) at m/z 154. Check for characteristic fragments of an aliphatic aldehyde.
-
Impurities: Look for small peaks corresponding to the cis-isomer (which may have a slightly different retention time) and potential oxidation products like trans-4-decenoic acid (M⁺ at m/z 170).
-
Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation
-
Causality: ¹H NMR provides unambiguous confirmation of the molecular structure. The chemical shift and coupling constants (J-values) of the vinyl and aldehyde protons are diagnostic for the trans configuration and the aldehyde functional group.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the aldehyde in ~0.6 mL of CDCl₃ with TMS in an NMR tube.
-
Acquisition: Acquire a standard proton spectrum on a ≥400 MHz spectrometer.
-
Analysis (Key Diagnostic Signals):
-
Aldehyde Proton (CHO): Look for a triplet around δ 9.76 ppm . The triplet multiplicity arises from coupling to the adjacent CH₂ group.
-
trans-Vinyl Protons (C=CH): Expect two multiplets in the region of δ 5.4-5.5 ppm . The key diagnostic is the large coupling constant (J) between these two protons, which is typically ~15 Hz for a trans configuration. A smaller coupling constant (~10-12 Hz) would indicate the presence of the cis-isomer.
-
Allylic and Other Aliphatic Protons: A series of multiplets between δ 0.8 and 2.5 ppm corresponding to the rest of the carbon chain.
-
Caption: Decision workflow for in-house QC validation.
Protocol: Safe Handling and Long-Term Storage
Unsaturated aldehydes require careful handling to mitigate health risks and prevent chemical degradation.[13]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, safety glasses with side shields, and a lab coat.[11][14] It is an irritant to the eyes, skin, and respiratory system.[4][14]
-
Storage Conditions: The compound is sensitive to light, air, and heat.
-
Atmosphere: Upon receipt, flush the headspace of the manufacturer's bottle with an inert gas (argon or nitrogen) before re-sealing. For frequent use, consider aliquoting the material into smaller, inerted vials to minimize repeated exposure of the main stock to air.
-
Temperature: Store in a refrigerator at 2-8°C .[15] Do not freeze, as this can cause phase separation with trace water.
-
Container: Use amber glass bottles with PTFE-lined caps to protect from light and ensure a tight seal.
-
-
Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and acids, which can catalyze polymerization or other unwanted reactions.[13][14]
Conclusion
The procurement of high-purity this compound is a critical control point for any research program relying on this versatile reagent. By implementing a rigorous workflow that combines intelligent supplier vetting, critical evaluation of the Certificate of Analysis, mandatory in-house QC verification, and stringent handling protocols, researchers can ensure the integrity of their starting materials. This diligence protects the validity of experimental data, prevents costly troubleshooting, and ultimately accelerates the pace of discovery and development.
References
-
trans-4-Decenal | CAS#:65405-70-1 . Chemsrc. Available at: [Link]
-
This compound | C10H18O | CID 5702654 . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
TRANS-4-DECENAL MATERIAL SAFETY DATA SHEET . Augustus Oils Ltd. Available at: [Link]
-
(E)-4-decenal, 65405-70-1 . The Good Scents Company. Available at: [Link]
-
TRANS 4 DECENAL - Safety Data Sheet . BLENDS LTD. Available at: [Link]
-
4-Decenal . LookChem. Available at: [Link]
- Synthesis method of trans-4-decenal. Google Patents.
-
Managing Chemical Retention and Storage In Your Laboratory . Vanderbilt Environmental Health and Safety. Available at: [Link]
- Unsaturated aldehyde oils and method for preparing the same. Google Patents.
-
Reactions of α,β-unsaturated Aldehydes and Ketones . Chemistry LibreTexts. Available at: [Link]
-
Reductive and oxidative synthesis of saturated and unsaturated fatty aldehydes . Journal of Lipid Research. Available at: [Link]
-
Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS . MDPI. Available at: [Link]
-
Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes . MDPI. Available at: [Link]
-
Direct transformation of n-alkane into all-trans conjugated polyene via cascade dehydrogenation . National Science Review, Oxford Academic. Available at: [Link]
-
Home | Food Safety and Inspection Service . United States Department of Agriculture. Available at: [Link]
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- 4. This compound | C10H18O | CID 5702654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. (E)-4-decenal, 65405-70-1 [thegoodscentscompany.com]
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- 9. trans-4-Decenal, 96%, may cont. ca 7% cis-isomer | Fisher Scientific [fishersci.ca]
- 10. Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights [mdpi.com]
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- 12. Reductive and oxidative synthesis of saturated and unsaturated fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
trans-4-Decen-1-al degradation and stability issues
Technical Support Center: trans-4-Decen-1-al
Welcome to the technical support guide for this compound (CAS: 65405-70-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this valuable yet sensitive unsaturated aldehyde. Here, we address common stability and degradation challenges, providing in-depth, field-proven insights and actionable protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with this compound. Each problem is followed by an analysis of potential causes and validated solutions.
Problem 1: Rapid Loss of Purity or Appearance of Unknown Peaks in GC-MS Analysis
You've observed a rapid decrease in the purity of your this compound standard or sample, accompanied by the emergence of new peaks in your chromatogram, often at higher retention times or with different mass-to-charge ratios.
Potential Cause A: Autoxidative Degradation
-
Scientific Rationale: The primary culprit for the degradation of unsaturated aldehydes is autoxidation, a free-radical chain reaction with atmospheric oxygen.[1][2][3] This process is often initiated or accelerated by exposure to light, heat, or trace metal contaminants.[4] The aldehyde functional group is highly susceptible to oxidation, converting into a carboxylic acid (trans-4-decenoic acid). Concurrently, the double bond can undergo epoxidation or cleavage, resulting in a variety of secondary oxidation products.[4] This cascade of reactions explains the appearance of multiple new peaks in your analysis.[4]
-
Solution & Validation:
-
Inert Atmosphere Handling: Always handle and store the compound under an inert atmosphere, such as high-purity nitrogen or argon.[5][6] When preparing solutions, sparge the solvent with the inert gas for 15-20 minutes to remove dissolved oxygen before adding the aldehyde.
-
Use of Antioxidants: For applications where it will not interfere with downstream processes, consider adding a radical-inhibiting antioxidant like Butylated Hydroxytoluene (BHT) or a form of Vitamin E (tocopherol) to your stock solutions at a low concentration (e.g., 100-500 ppm).[3] Antioxidants work by scavenging the free radicals that propagate the autoxidation chain reaction.[7]
-
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, are notorious for forming explosive peroxides upon storage and can initiate degradation.[3] Always test solvents for peroxides before use with sensitive compounds.
-
Potential Cause B: Photo-induced Degradation
-
Scientific Rationale: Ultraviolet (UV) and visible light provide the energy to initiate and accelerate oxidative degradation through a process called photooxidation.[4] Light can excite the molecule, generating free radicals and reactive oxygen species (ROS) that readily attack the aldehyde and the double bond.[4]
-
Solution & Validation:
-
Light Protection: Store the neat compound and its solutions in amber glass vials or containers wrapped in aluminum foil to completely block light exposure.[3][5]
-
Controlled Laboratory Lighting: Minimize exposure to direct sunlight and harsh overhead fluorescent lighting during experimental procedures. Use yellow light or work in a dimmed environment where possible.
-
Potential Cause C: Thermal Degradation
-
Scientific Rationale: Elevated temperatures increase the kinetic energy of molecules, significantly accelerating the rate of all chemical reactions, including oxidation and polymerization.[8][9] Studies on similar compounds show that the rate of aldehyde formation and degradation increases substantially with higher temperatures.[8][10]
-
Solution & Validation:
-
Strict Temperature Control: Store the neat compound and stock solutions at the recommended temperature of 2-8°C.[5] For long-term storage, consider temperatures of -20°C or lower, provided the solvent system is appropriate and will not freeze.
-
Minimize Heat Exposure: During sample preparation, avoid heating steps unless absolutely necessary for the protocol. If heating is required, do so for the minimum time possible and under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for neat this compound?
For optimal stability, this compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (nitrogen or argon) at 2-8°C.[5] It must be kept away from heat sources, direct sunlight, and oxidizing agents.[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Minimizes reaction kinetics and slows degradation.[5][8] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents autoxidation by excluding oxygen.[5][6] |
| Light | Amber vial or protected from light | Prevents photo-induced degradation.[4][5] |
| Container | Tightly sealed glass | Prevents exposure to air and moisture. |
Q2: My compound has a slight yellow tint, is it still usable?
A pale yellow color can be an initial sign of degradation, potentially through polymerization or the formation of oxidation products.[5] While it may still be suitable for some applications, its purity is questionable. It is highly recommended to verify the purity using an analytical technique like GC-MS before use in a critical experiment. If high purity is required, purification by distillation under reduced pressure or obtaining a new lot is advised.
Q3: What analytical method is best for monitoring the stability of this compound?
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method.[11] GC provides excellent separation of the volatile aldehyde from its degradation products, while MS allows for positive identification of both the parent compound and the resulting impurities (e.g., trans-4-decenoic acid) based on their mass spectra.[11] For routine quantification without the need for impurity identification, GC with a Flame Ionization Detector (GC-FID) is also a robust and reliable option.
Q4: Can I prepare aqueous solutions of this compound?
This compound is insoluble in water.[12] Preparing aqueous solutions is challenging and generally not recommended due to poor solubility and the potential for accelerated degradation at the oil-water interface.[13] If an aqueous medium is required, consider using a co-solvent like ethanol or DMSO, or preparing an oil-in-water emulsion with a suitable surfactant. However, the stability in such systems must be carefully validated.
Q5: What chemicals are incompatible with this compound?
Due to its chemical structure, this compound is incompatible with strong oxidizing agents, strong bases, and nucleophiles.[5][14] Contact with these substances can trigger vigorous, potentially exothermic reactions, leading to rapid decomposition or polymerization.[5] Always consult a chemical compatibility chart and the material's Safety Data Sheet (SDS) before mixing.
Visualized Degradation & Analysis Workflow
Primary Degradation Pathways
The following diagram illustrates the main chemical reactions that lead to the degradation of this compound under typical laboratory conditions.
Caption: Key oxidative degradation pathways for this compound.
Workflow for a Stability Study
This workflow outlines a self-validating protocol to assess the stability of this compound under specific stress conditions.
Caption: Experimental workflow for a this compound stability study.
Protocol: GC-MS Method for Stability Analysis
This protocol provides a starting point for developing a validated GC-MS method to quantify this compound and identify its primary oxidative degradation product, trans-4-decenoic acid.
1. Materials and Reagents
-
This compound (high purity standard)
-
Acetonitrile or Hexane (GC or HPLC grade)
-
Anhydrous Sodium Sulfate
-
GC-MS system with a low-polarity column (e.g., DB-5ms or equivalent)
2. Standard Preparation
-
Prepare a 1 mg/mL primary stock solution of this compound in the chosen solvent.
-
Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation (from stability study)
-
For each time point, take a 100 µL aliquot of the sample.
-
Dilute with 900 µL of solvent to bring it within the calibration range.
-
If the sample contains non-volatile components, pass it through a small column of anhydrous sodium sulfate to remove any moisture.
4. GC-MS Instrumental Parameters (Example)
-
Injection Volume: 1 µL (Splitless mode)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Program:
-
Initial Temp: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source Temp: 230°C
-
Scan Range: 40-400 m/z
5. Data Analysis
-
Integrate the peak area for the this compound peak in all standards and samples.
-
Generate a linear regression from the calibration curve (Peak Area vs. Concentration).
-
Calculate the concentration of this compound in each sample using the regression equation.
-
Calculate the percentage remaining at each time point relative to the Time Zero (T=0) control sample.
-
Monitor for the appearance and growth of a peak corresponding to trans-4-decenoic acid to confirm the degradation pathway.
References
-
Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy. National Institutes of Health. [Link]
-
Alcohol-Induced Oxidative Stress and the Role of Antioxidants in Alcohol Use Disorder: A Systematic Review. PubMed Central. [Link]
-
Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. ResearchGate. [Link]
-
Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. Circulation Research. [Link]
-
Distribution of aldehydes compared to other oxidation parameters in oil matrices during autoxidation. National Institutes of Health, PubMed Central. [Link]
-
Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. MDPI. [Link]
-
Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]
-
Autoxidation of Aldehydes. Sustainability Directory. [Link]
-
2,4-decadienal deca-2,4-dienal. The Good Scents Company. [Link]
-
Autoxidation. Wikipedia. [Link]
-
Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC Publishing. [Link]
-
III Analytical Methods. Japan International Cooperation Agency. [Link]
-
Stability of Glutaraldehyde in Biocide Compositions. PubMed Central. [Link]
-
Decenal-4-Trans. Givaudan. [Link]
-
This compound | C10H18O. PubChem. [Link]
-
Total aldehydes as a function of temperature, vibrations and time... ResearchGate. [Link]
-
Video: Radical Autoxidation. JoVE. [Link]
-
Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. PubMed Central. [Link]
-
Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. [Link]
- CN107011136B - Synthesis method of trans-4-decenal.
-
This compound. The Fragrance Conservatory. [Link]
-
Chemical Storage Guidelines. University of Regina, Environmental Health & Safety. [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
-
(E)-4-decenal, 65405-70-1. The Good Scents Company. [Link]
-
Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. University of Wollongong. [Link]
-
Highly Selective Reduction of α, β-Unsaturated Aldehydes and Ketones under Ambient Conditions using Tetraalkylphosphonium-based Ionic Liquids. Queen's University Belfast. [Link]
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Technical Support Center: Purification of Synthetic trans-4-Decen-1-al
Welcome to the technical support guide for the purification of synthetic trans-4-Decen-1-al. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this valuable unsaturated aldehyde. As a compound widely used in the flavor and fragrance industries for its powerful citrus and orange notes, achieving high purity is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its purification.
This compound is a colorless to pale yellow liquid with a molecular weight of 154.25 g/mol .[3][4] Due to its unsaturated aldehyde structure, it is susceptible to oxidation and polymerization, making careful handling and purification essential.[5] Common synthetic routes, such as the Wittig reaction or oxidation of the corresponding alcohol, can introduce a variety of impurities that must be removed.[5][6][7][8][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing systematic approaches to identify and resolve them.
Problem 1: Low Purity After Fractional Distillation
Symptoms:
-
The final product shows multiple peaks in Gas Chromatography (GC) analysis.
-
The refractive index is outside the expected range of 1.440-1.450 at 20°C.[10][11]
-
An off-odor is present, differing from the characteristic fresh, citrus-like scent.[5]
Potential Causes & Solutions:
-
Inadequate Separation of Isomers: The crude product may contain the cis-isomer, which has a very similar boiling point to the desired trans-isomer, making separation by simple distillation difficult.[12]
-
Thermal Decomposition: Unsaturated aldehydes can be thermally labile, and prolonged heating during distillation can lead to decomposition or polymerization.
-
Presence of High-Boiling Impurities: By-products from the synthesis, such as triphenylphosphine oxide from a Wittig reaction, can contaminate the distillate if the distillation is not carefully controlled.[6][16]
-
Solution: Ensure a distinct temperature plateau is reached for the main fraction. Discard the initial forerun and leave a sufficient amount of residue in the distillation flask to avoid carrying over high-boiling impurities.
-
Troubleshooting Workflow: Low Purity After Distillation
Caption: Troubleshooting workflow for low purity after distillation.
Problem 2: Product Degradation During Column Chromatography
Symptoms:
-
Streaking or tailing of the product spot on Thin Layer Chromatography (TLC).
-
Low recovery of the aldehyde from the column.
-
Formation of a new, more polar spot on TLC, potentially corresponding to the carboxylic acid.
Potential Causes & Solutions:
-
Oxidation on Silica Gel: The slightly acidic nature of standard silica gel can catalyze the oxidation of the aldehyde to the corresponding carboxylic acid, especially in the presence of air.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base, such as triethylamine, mixed with the eluent.[17] Alternatively, use a less acidic stationary phase like alumina.
-
-
Acetal Formation: If an alcohol is used as a solvent in the eluent, the acidic silica gel can promote the formation of hemiacetals or acetals, leading to purification difficulties.[17]
-
Solution: Avoid using alcohol-based solvents in your eluent system. A mixture of hexane and ethyl acetate or diethyl ether is generally a good starting point for the purification of aldehydes.[18]
-
-
Irreversible Adsorption: The polar aldehyde group can interact strongly with the silica gel, leading to poor recovery.
-
Solution: Run the column with a slightly more polar solvent system to ensure the aldehyde elutes efficiently. Careful optimization of the eluent system using TLC is crucial before attempting a large-scale column.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect from a Wittig synthesis of this compound?
A1: The most common byproduct from a Wittig reaction is triphenylphosphine oxide.[6][16] Unreacted starting materials, such as the initial aldehyde and the phosphonium salt, may also be present. Additionally, depending on the reaction conditions, the cis-isomer of 4-Decen-1-al can be formed.
Q2: How can I effectively remove acidic impurities, like the corresponding carboxylic acid, from my crude product?
A2: A simple and effective method is to perform a liquid-liquid extraction with a mild base. Dissolve the crude product in an organic solvent (e.g., diethyl ether or dichloromethane) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[18] The bicarbonate solution will react with the acidic impurity to form a water-soluble salt, which will be extracted into the aqueous layer.
Q3: What is the best way to store purified this compound to prevent degradation?
A3: Due to its sensitivity to air and light, this compound should be stored in a tightly sealed, amber glass container under an inert atmosphere, such as nitrogen or argon.[5] For long-term storage, refrigeration at 2-8°C is recommended to minimize polymerization and oxidation.[5]
Q4: Can I use a bisulfite adduct formation to purify this compound?
A4: Yes, forming a bisulfite adduct is a classic and highly effective method for purifying aldehydes.[19][20] The aldehyde reacts with sodium bisulfite to form a charged adduct that is soluble in water. This allows for the separation from non-aldehydic organic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base.[19][21] This technique is particularly useful when other methods like chromatography fail.[19]
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying this compound on a larger scale when the primary impurities have different boiling points.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-adapter, a condenser, and receiving flasks. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the round-bottom distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Seal the system and slowly apply a vacuum using a vacuum pump. Aim for a pressure of approximately 10-15 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions:
-
Observe the temperature at the distillation head. Collect any low-boiling forerun in a separate flask.
-
When the temperature stabilizes at the expected boiling point of this compound at the applied pressure (approx. 90-100 °C at 15 mmHg), switch to a clean receiving flask to collect the main product fraction.[15]
-
Monitor the temperature closely. A drop in temperature indicates that the main product has finished distilling.
-
-
Shutdown: Stop the heating, allow the system to cool, and then slowly and carefully vent the vacuum before disassembling the apparatus.
Experimental Workflow: Fractional Vacuum Distillation
Caption: Workflow for purification by fractional vacuum distillation.
Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O | [3][4] |
| Molecular Weight | 154.25 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [3][11] |
| Boiling Point | 202–204 °C (atm) | [3][22] |
| 90–100 °C (15 mmHg) | [15] | |
| 105 °C (10 mmHg) | [10] | |
| Refractive Index | 1.440-1.450 (at 20°C) | [10][11] |
| Solubility | Insoluble in water; soluble in alcohols and oils | [3] |
References
- SPECIFIC
- This compound | 65405-70-1.ChemicalBook.
- Trans 4 Decenal (Cas 65405-70-1).Parchem.
- trans-4-Decenal 65405-70-1 wiki.Guidechem.
- Decenal-4-Trans.Givaudan.
- Is it possible to purify aldehyde by column? Is there any other method to do purification?
- trans-4-Decenal.Chem-Impex.
- trans-4-Decenal | CAS#:65405-70-1.Chemsrc.
- What is the best solvent for purifying aldehyde in a column chromatography?
- Method for separating a liquid crude aldehyde mixture by distillation.
- A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.Royal Society of Chemistry.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.JoVE.
- Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol.YouTube.
- (E)-4-decenal, 65405-70-1.The Good Scents Company.
- The Wittig Reaction: Synthesis of Alkenes.University of Missouri–St. Louis.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- cis-4-Decenal, 95%.Fisher Scientific.
- Wittig Reaction Experiment Part 1, Prelab.YouTube.
- Refining and concentrating crude unsaturated aldehydes.
- This compound | C10H18O | CID 5702654.PubChem.
- Synthesis method of trans-4-decenal.
- trans-4-Decenal, 96%, may cont. ca 7% cis-isomer.Fisher Scientific.
- trans-4-Decenal | CAS 65405-70-1.Santa Cruz Biotechnology.
- Purification: Fractional Distill
- Fractional distill
- This compound | 65405-70-1.ChemicalBook.
- SAFETY D
- Unsaturated aldehyde oils and method for preparing the same.
- The WITTIG REACTION With CHEMILUMINESCENCE!University of California, Irvine.
- trans-4-decenal (65405-70-1) | Chemical Product Exporter.ChemicalBull.
- Synthesis of an Alkene via the Wittig Reaction.University of Wisconsin-Madison.
Sources
- 1. (E)-4-decenal, 65405-70-1 [thegoodscentscompany.com]
- 2. Trans-4-decenal (65405-70-1) | Chemical Product Exporter [chemicalbull.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [wap.guidechem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. parchem.com [parchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. trans-4-Decenal, 96%, may cont. ca 7% cis-isomer | Fisher Scientific [fishersci.ca]
- 13. Purification [chem.rochester.edu]
- 14. Fractional distillation - Wikipedia [en.wikipedia.org]
- 15. This compound | 65405-70-1 [amp.chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 20. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Decenal-4-Trans | Givaudan [givaudan.com]
common impurities in trans-4-Decen-1-al samples
Welcome to the technical support center for trans-4-Decen-1-al. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during experiments with this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter with your this compound samples.
Issue 1: Unexpected Peaks in GC-MS Analysis
Symptoms: Your Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows multiple peaks in addition to the main this compound peak.
Possible Causes and Solutions:
-
cis-Isomer Impurity: this compound is often synthesized along with its cis-isomer.[1][2] The presence of a peak with a similar mass spectrum but a slightly different retention time could indicate the cis-isomer.
-
Verification: Compare the retention time of the unknown peak with a known standard of cis-4-Decen-1-al, if available. The mass spectra of the cis and trans isomers will be very similar.
-
Solution: If the presence of the cis-isomer interferes with your experiment, purification by fractional distillation under reduced pressure or preparative chromatography may be necessary.
-
-
Oxidation Products: The aldehyde group in this compound is susceptible to oxidation, especially if the sample has been exposed to air.[3] This can lead to the formation of trans-4-decenoic acid.
-
Verification: Look for a peak corresponding to the molecular weight of trans-4-decenoic acid (170.25 g/mol ). Derivatization of the sample (e.g., silylation) can help confirm the presence of a carboxylic acid.
-
Solution: To prevent oxidation, store this compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (2-8°C).[3] If oxidation has already occurred, purification via column chromatography may be required.
-
-
Residual Solvents: Solvents used in the synthesis or purification process can be present in the final sample.[4][5]
-
Verification: Check the mass spectrum of the unknown peak for fragments characteristic of common laboratory solvents. Compare the retention time to known solvent standards.
-
Solution: Removal of residual solvents can be achieved by placing the sample under high vacuum.
-
Issue 2: Sample Appears Viscous or Has Changed Color
Symptoms: Your this compound sample, which should be a colorless to pale yellow liquid, has become more viscous or has developed a deeper yellow or brownish color.[3][6]
Possible Causes and Solutions:
-
Polymerization: Due to its unsaturated aldehyde structure, this compound can undergo polymerization upon prolonged storage or exposure to heat and light.[3]
-
Verification: An increase in viscosity is a strong indicator of polymerization. Techniques like Gel Permeation Chromatography (GPC) can be used to detect high molecular weight species.
-
Solution: To prevent polymerization, store the sample in a tightly sealed, light-resistant container at a cool temperature.[3] If polymerization has occurred, the sample may not be suitable for use, and a fresh batch should be obtained.
-
Issue 3: Inconsistent Experimental Results
Symptoms: You are observing variability in your experimental outcomes when using different batches of this compound.
Possible Causes and Solutions:
-
Batch-to-Batch Impurity Variation: The impurity profile of this compound can vary between different synthesis batches or suppliers.
-
Verification: Perform a thorough analytical characterization (e.g., GC-MS, NMR) of each new batch before use.
-
Solution: If a particular impurity is identified as the cause of the inconsistency, establish an acceptable purity threshold for your experiments and only use batches that meet this specification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
The most common impurities are the cis-isomer , oxidation products (like trans-4-decenoic acid), polymerization products , and residual starting materials and solvents from the synthesis process.[1][2][3][4][5]
Q2: How should I properly store this compound to maintain its purity?
To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (such as nitrogen or argon).[3] It is recommended to store it at refrigerated temperatures (2-8°C).[3] Avoid exposure to heat, direct sunlight, and oxidizing agents.[3][7]
Q3: My NMR spectrum of this compound shows some small, unidentifiable peaks. What could they be?
Besides the common impurities mentioned above, these small peaks could be from byproducts of the specific synthesis route used. For example, if the synthesis involved a Grignard reaction, you might see trace amounts of coupling byproducts.[4] If an aldol condensation was used, you might have minor amounts of other condensation products.[3] A detailed analysis of the synthetic route provided by the supplier can help in identifying these minor impurities.
Q4: Can I purify my this compound sample myself?
Yes, if you have the appropriate equipment and expertise. Fractional distillation under reduced pressure is a common method for purifying aldehydes. Column chromatography on silica gel can also be effective for removing more polar impurities like oxidation products. Always handle this compound in a well-ventilated fume hood, as it can be irritating to the eyes, skin, and respiratory system.[7][8]
Q5: What analytical techniques are best for assessing the purity of this compound?
-
Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for determining the purity and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for structural confirmation and can help identify and quantify impurities if their signals do not overlap significantly with the main compound.[4][5]
-
Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the presence of the aldehyde functional group and to detect impurities like carboxylic acids (from oxidation).
Visualizing Impurity Formation and Analysis
Potential Impurity Pathways
Caption: Common impurity pathways for this compound.
Troubleshooting and Analysis Workflow
Caption: A typical workflow for troubleshooting this compound purity.
Quantitative Data Summary
| Impurity Type | Common Examples | Typical Analytical Method | Key Identifiers |
| Isomeric | cis-4-Decen-1-al | GC-MS, ¹H NMR | Different retention time, similar mass spectrum; distinct coupling constants in NMR. |
| Oxidation | trans-4-Decenoic acid | GC-MS, FTIR | M+ peak corresponding to the acid; C=O and O-H stretch in IR. |
| Polymerization | High MW oligomers/polymers | GPC, Viscometry | Increased viscosity; distribution of higher molecular weights. |
| Synthetic Residues | Starting materials, reagents, solvents | GC-MS, ¹H NMR | Characteristic mass fragments and retention times; specific NMR signals. |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
-
Solvent Selection: Choose a high-purity volatile solvent in which this compound is soluble, such as hexane or dichloromethane.
-
Sample Dilution: Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration is 1 mg/mL, but this may need to be optimized for your instrument.
-
Vial Preparation: Transfer the diluted sample to a 2 mL autosampler vial with a septum cap.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system. Use a standard non-polar or medium-polarity column (e.g., DB-5ms) and a temperature program that allows for the separation of the main component from potential impurities.
Protocol 2: Small-Scale Purification by Column Chromatography
Objective: To remove polar impurities such as oxidation products.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass chromatography column with the silica gel slurry.
-
Eluent Preparation: Prepare a series of eluents with increasing polarity, for example, mixtures of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).
-
Sample Loading: Dissolve the this compound sample in a minimal amount of the least polar eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the sample with the least polar solvent mixture, gradually increasing the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC) or GC.
-
Fraction Pooling: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
References
-
Chemsrc. (2025). trans-4-Decenal | CAS#:65405-70-1. Retrieved from [Link]
- Google Patents. (n.d.). CN107011136B - Synthesis method of trans-4-decenal.
-
The Good Scents Company. (2025). (E)-4-decenal, 65405-70-1. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN107011136A - A kind of synthetic method of anti-4 decenal.
Sources
- 1. trans-4-Decenal, 96%, may cont. ca 7% cis-isomer | Fisher Scientific [fishersci.ca]
- 2. parchem.com [parchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN107011136B - Synthesis method of trans-4-decenal - Google Patents [patents.google.com]
- 5. CN107011136A - A kind of synthetic method of anti-4 decenal - Google Patents [patents.google.com]
- 6. CAS 65405-70-1: this compound | CymitQuimica [cymitquimica.com]
- 7. trans-4-Decenal | CAS#:65405-70-1 | Chemsrc [chemsrc.com]
- 8. (E)-4-decenal, 65405-70-1 [thegoodscentscompany.com]
Technical Support Center: Chromatographic Resolution of trans-4-Decen-1-al Isomers
Introduction
Welcome to the technical support center for the chromatographic analysis of trans-4-Decen-1-al. This compound is a key aliphatic aldehyde in the flavor and fragrance industry, contributing characteristic citrus, orange, and green notes to a variety of consumer products. The accurate quantification and qualification of this compound are critical for quality control. However, its analysis is frequently complicated by the presence of structurally similar isomers, primarily the cis-4-Decen-1-al geometric isomer and various positional isomers (e.g., trans-2-Decen-1-al).
These isomers often possess nearly identical boiling points and polarities, making their separation a significant analytical challenge.[1] This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered by researchers and quality control chemists working to resolve these challenging compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy for separating this compound isomers.
Q1: Which chromatographic technique, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is better suited for separating decenal isomers?
A1: For volatile and semi-volatile compounds like decenal isomers, Gas Chromatography (GC) is overwhelmingly the preferred technique.[2] The primary reasons are:
-
High Efficiency: Capillary GC columns offer superior resolving power (a high number of theoretical plates), which is essential for separating compounds with subtle structural differences.
-
Volatility: this compound and its isomers are sufficiently volatile and thermally stable for GC analysis.
-
Stationary Phase Selectivity: GC offers a vast range of stationary phases with diverse selectivities, which is the key to resolving isomers.[3] Highly polar columns, unavailable in HPLC, can effectively differentiate geometric isomers.[4]
While HPLC can be used, it typically requires complex method development, such as argentation chromatography (using silver ions in the mobile phase to interact with double bonds) or derivatization to introduce a UV chromophore or improve retention on a chiral stationary phase.[5][6] For routine analysis, GC provides a more direct, robust, and higher-resolution solution.
Q2: What are the most critical factors influencing the GC resolution of cis/trans decenal isomers?
A2: The three most critical factors, in order of importance, are:
-
Stationary Phase Selection: This is the single most important parameter.[3] The chemical principle "likes dissolves like" governs phase selection. To separate cis and trans isomers, which have very similar boiling points but differ slightly in their dipole moment and shape, a highly polar stationary phase is required. The cis isomer is generally more "U-shaped," leading to slightly different interactions with the stationary phase compared to the linear trans isomer.[7]
-
Oven Temperature Program: A slow, optimized temperature ramp is crucial.[1][7] A slower ramp rate increases the time the isomers spend interacting with the stationary phase, allowing for more effective partitioning and separation. A rapid ramp will cause the compounds to elute too quickly, negating the separating power of the column.
-
Column Dimensions: Longer columns (e.g., 60 m or 100 m) provide more theoretical plates and thus greater potential for resolution.[7][8] A smaller internal diameter (e.g., 0.25 mm) also increases efficiency but reduces sample capacity.
Q3: My sample contains not only the cis/trans isomers of 4-decenal but also positional isomers like 2-decenal. Does this change the separation strategy?
A3: Yes, it adds a layer of complexity but reinforces the core strategy. Positional isomers (e.g., trans-2-Decen-1-al vs. This compound) will have different boiling points and can often be separated on a standard non-polar or mid-polarity column. However, resolving the geometric cis/trans pair of each positional isomer still requires a highly polar column.
Therefore, the optimal strategy is to use a highly polar stationary phase that can first separate the positional isomers and then resolve the cis/trans pairs within each positional group. A column with a high cyanopropyl content is an excellent choice for this type of detailed isomer analysis.[4][9][10]
Part 2: Troubleshooting Guide
This section provides a question-and-answer guide to specific experimental problems.
Problem Scenario: Poor or No Resolution
Q: My GC analysis shows co-eluting or poorly resolved peaks for my decenal isomers. I'm using a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms). What's wrong?
A: The primary issue is the incorrect choice of stationary phase. A 5% phenyl column is considered non-polar and separates compounds primarily based on boiling point. Since geometric isomers have very similar boiling points, these columns lack the necessary selectivity to resolve them.[1]
Solution: You must switch to a highly polar stationary phase. The difference in polarity and spatial arrangement between the cis and trans isomers allows for differential interaction with a polar phase, leading to separation.[7]
Table 1: Recommended GC Columns for Aldehyde Isomer Separation
| Stationary Phase Type | Polarity | Key Interaction Mechanism | Recommended Use | Example Commercial Name |
| Biscyanopropyl Siloxane | Very High | Strong dipole-dipole interactions | Primary choice for cis/trans FAMEs and aldehyde isomers. [4] | SP-2560, HP-88 |
| Polyethylene Glycol (PEG) | High | Hydrogen bonding, dipole interactions | Good for general polar compounds, can resolve some geometric isomers. | DB-WAX, TG-WaxMS[11] |
| Cyclodextrin Derivatives | Chiral/High | Inclusion complexation, shape selectivity | For separating enantiomers (if applicable) and can also resolve geometric isomers.[12] | Rt-βDEX Series |
Problem Scenario: Poor Peak Shape
Q: My aldehyde peaks, particularly this compound, are showing significant tailing. What causes this and how can I fix it?
A: Aldehydes are active, polar compounds prone to peak tailing due to undesirable interactions with the GC system. The primary causes are:
-
Active Sites: The aldehyde functional group can interact with active sites (silanol groups) in the GC inlet liner, column, or detector.
-
Column Contamination: Buildup of non-volatile sample matrix components can create active sites.
-
Sample Degradation: Aldehydes can be thermally labile and may degrade in a hot injector port.
Solutions:
-
Use a Deactivated Inlet Liner: Always use a high-quality, deactivated liner. Consider a liner with glass wool only if your sample is clean, as glass wool can be a source of activity.
-
Lower the Injector Temperature: While ensuring the sample is fully vaporized, use the lowest possible injector temperature to minimize on-injector degradation.
-
Column Maintenance: Regularly bake out your column according to the manufacturer's instructions. If tailing persists, trim the first 10-20 cm from the inlet side of the column to remove non-volatile residues.
-
Derivatization: For challenging matrices or trace analysis, consider derivatizing the aldehyde.[13] Reacting the aldehyde with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) creates a more stable, less active oxime derivative that exhibits excellent chromatographic behavior and sensitivity, especially with an Electron Capture Detector (ECD) or Mass Spectrometer (MS) in NCI mode.[14][15][16]
Troubleshooting Workflow: Poor Isomer Resolution
The following diagram outlines a systematic approach to troubleshooting poor resolution of decenal isomers.
Caption: Troubleshooting workflow for poor isomer resolution.
Part 3: Experimental Protocols
The following protocols provide a validated starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.
Protocol 1: High-Resolution GC-MS Method for Decenal Isomers
This method is designed to achieve baseline separation of cis/trans and positional C10 aldehyde isomers.
1. Sample Preparation:
- Prepare a stock solution of the isomer mixture at 1000 µg/mL in high-purity hexane or pentane.
- Prepare a series of working standards by serial dilution to desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
- Transfer standards and samples into 2 mL autosampler vials and seal with a septum cap.
2. GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides precise electronic pneumatic control. |
| Column | SP-2560 (100 m x 0.25 mm, 0.20 µm) | Highly polar biscyanopropyl phase for maximum isomer selectivity.[9][17] Long length for high efficiency. |
| Carrier Gas | Helium | Inert and provides good efficiency. Set to optimal linear velocity (~35 cm/s). |
| Inlet Mode | Split (100:1) | Prevents column overload and ensures sharp peaks. |
| Inlet Temp | 220 °C | Low enough to prevent degradation but high enough for efficient vaporization. |
| Oven Program | See Table 2 Below | The slow ramp is critical for resolution.[1] |
| MS System | 5977B MSD or equivalent | Provides sensitive detection and mass confirmation. |
| MS Source Temp | 230 °C | Standard condition. |
| MS Quad Temp | 150 °C | Standard condition. |
| Acquisition | Scan (m/z 40-250) or SIM | Scan for initial identification, Selected Ion Monitoring (SIM) for higher sensitivity quantification (Target ion: m/z 154 for M+). |
Table 2: Example GC Oven Temperature Program
| Ramp | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 50 | 2.0 |
| 1 | 2 | 180 | 5.0 |
| 2 | 20 | 240 | 5.0 |
| Total Run Time: ~80 minutes |
Protocol 2: System Suitability Test for Isomer Resolution
Before analyzing samples, it is critical to verify that the chromatographic system is performing adequately.
1. Objective:
- To ensure the resolution (Rs) between the most critical isomer pair (e.g., cis-4-Decen-1-al and this compound) is greater than 1.5.
2. Procedure:
- Prepare a mid-level concentration standard containing the isomers of interest.
- Inject the standard five consecutive times using the method described in Protocol 1.
- For each injection, identify the two critical peaks. Record their retention times (t_R1, t_R2) and peak widths at the base (w_b1, w_b2).
- Calculate the resolution (Rs) using the formula: Rs = 2 * (t_R2 - t_R1) / (w_b1 + w_b2)
- Calculate the relative standard deviation (RSD) of the retention times and peak areas for the five injections.
3. Acceptance Criteria:
- Resolution (Rs): Must be ≥ 1.5 for the critical pair.
- RSD of Retention Times: Must be ≤ 0.5%.
- RSD of Peak Areas: Must be ≤ 5.0%.
If the system fails these criteria, proceed with the troubleshooting steps outlined in Part 2 of this guide before analyzing any unknown samples.
References
-
Ferreira, V., & de-la-Fuente-Blanco, A. (2015). Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines. Journal of Agricultural and Food Chemistry, 63(16), 4047-4055. Retrieved from [Link]
-
Ferreira, V., & de-la-Fuente-Blanco, A. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. ACS Publications. Retrieved from [Link]
-
Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Imad, A. H., & J. E. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Retrieved from [Link]
-
Tsumura, Y., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). GC Column Selection Guide. Retrieved from [Link]
-
Kamal, W., & L. M. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2146. Retrieved from [Link]
-
Shibamoto, S., Gooley, A., & Yamamoto, K. (2015). Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography. Lipids, 50(1), 85-100. Retrieved from [Link]
-
Suseela, S., & S. S. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites, 64(1), 97-104. Retrieved from [Link]
-
Adam, M., et al. (2018). Asymmetric peroxidation of α,β-unsaturated aldehydes and determination of enantioselectivity by chiral HPLC. Tetrahedron: Asymmetry, 29(12), 1435-1441. Retrieved from [Link]
-
LibreTexts. (2020). 14.3: Chiral Chromatography. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How Can You Improve Resolution In Gas Chromatography?. Retrieved from [Link]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC Separations for trans-4-Decen-1-al
Welcome to the technical support center for the gas chromatographic (GC) analysis of trans-4-Decen-1-al. This guide is designed for researchers, scientists, and drug development professionals who are working with this and other challenging unsaturated aldehydes. Here, we move beyond generic advice to provide in-depth, field-proven insights into method development and troubleshooting, structured in a practical question-and-answer format.
The analysis of aldehydes like this compound can be complex due to their inherent polarity and reactivity.[1] These molecules are prone to interactions with active sites within the GC system, leading to common issues like poor peak shape and low sensitivity. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when setting up a GC method for this compound.
Q1: What is the best type of stationary phase for analyzing this compound?
A1: The choice of stationary phase is the most critical factor influencing selectivity.[2][3] For a polar analyte like an aldehyde, you should select a polar stationary phase.
-
Primary Recommendation: A Polyethylene Glycol (PEG) phase, commonly known as a WAX column, is the ideal starting point.[4] These phases separate compounds based on differences in hydrogen bonding capacity, which is highly effective for polar molecules like aldehydes and alcohols.[4]
-
Alternative: A mid-to-high polarity cyanopropylphenyl-based column can also be effective.[5] These columns offer a different selectivity that can be beneficial for complex mixtures.
-
Avoid: Non-polar phases (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane) separate primarily by boiling point.[4] While useful for hydrocarbons, they often provide insufficient selectivity for polar analytes and may not resolve this compound from structurally similar impurities.
Q2: What are the recommended starting column dimensions (Length, ID, Film Thickness)?
A2: Column dimensions are crucial for balancing resolution, analysis time, and sample capacity.[6]
-
Length: 30 meters is a standard length that provides a good balance of resolution and analysis time for most applications.[4]
-
Internal Diameter (ID): 0.25 mm is a conventional choice. For higher resolution, a 0.15 mm or 0.18 mm ID can be used, but this will reduce sample capacity.[7][8]
-
Film Thickness: 0.25 µm is a standard film thickness suitable for a C10 aldehyde. Thicker films increase retention, which can be useful for more volatile compounds.[6]
Table 1: Recommended Starting GC Column and Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Polyethylene Glycol (PEG/WAX) | Excellent selectivity for polar compounds like aldehydes.[4] |
| Length | 30 m | Good balance of efficiency and analysis time.[4] |
| Internal Diameter | 0.25 mm | Standard choice for good efficiency and capacity.[7] |
| Film Thickness | 0.25 µm | Appropriate for a semi-volatile C10 aldehyde. |
| Carrier Gas | Helium or Hydrogen | Inert and provides good efficiency.[9] |
| Inlet Temperature | 250 °C | High enough to ensure vaporization without causing thermal degradation. |
| Detector | FID or MS | FID is robust for general-purpose use; MS is needed for identification. |
| Detector Temp | 280 °C | Prevents condensation of the analyte. |
| Oven Program | 50 °C (hold 2 min), then ramp 10 °C/min to 240 °C (hold 5 min) | A typical starting point; must be optimized for the specific sample matrix. |
Q3: Is derivatization necessary for analyzing this compound?
A3: Not always, but it is a powerful tool. Aldehydes can be challenging due to their reactivity.[1] If you encounter persistent issues with peak tailing, low response, or instability, derivatization is highly recommended.[1] This process converts the aldehyde into a more stable, less polar derivative, which significantly improves its chromatographic behavior.[1] Oximation with PFBHA is a widely validated and robust method for this purpose.
Troubleshooting Guide: From Tailing Peaks to Ghost Peaks
This section uses a problem-and-solution format to address specific issues you may encounter during your experiments.
Problem 1: My this compound peak is tailing severely, but the hydrocarbon peaks in my sample are symmetrical.
This is a classic sign of chemical activity . The tailing is caused by unwanted interactions between your polar analyte and active sites in the GC system, while non-polar analytes are unaffected.[10][11]
Logical Troubleshooting Flow for Chemical Activity
Caption: Troubleshooting workflow for peak tailing caused by chemical activity.
-
Step 1: Check the Inlet Liner. The inlet is the most common source of activity.[12] Replace the existing liner with a fresh, high-quality deactivated liner.
-
Step 2: Perform Column Maintenance. If a new liner doesn't solve the issue, active sites may have developed at the head of your column due to the accumulation of non-volatile matrix components.[12][13] Trim the first 10-20 cm from the front of the column.
-
Step 3: Evaluate the Column. If tailing persists, your column may not be sufficiently inert for this application. Consider switching to a column specifically designed for inertness.[2]
-
Step 4: Consider Derivatization. If all else fails, derivatizing the aldehyde will block the active carbonyl group, eliminating these problematic interactions.[1]
Problem 2: All the peaks in my chromatogram are tailing, including the solvent peak.
This indicates a physical or mechanical issue in the flow path, not chemical activity.[10][14] The turbulence in the carrier gas flow causes band broadening that affects all compounds indiscriminately.[15]
-
Check the Column Cut: A poor, jagged, or angled column cut is a very common cause of universal peak tailing.[13][14] Re-cut the column at both the inlet and detector ends, ensuring a clean, 90° cut.
-
Verify Column Installation: An improperly positioned column in the inlet can create unswept dead volumes, leading to tailing.[13][14] Consult your instrument manual and ensure the column is installed at the correct height.
-
Perform a Leak Check: Leaks in the system, particularly at the inlet, can disrupt the carrier gas flow path and cause tailing.[10]
Problem 3: I cannot resolve this compound from a closely eluting impurity.
This is a resolution problem , which is governed by column efficiency, selectivity, and retention.[7][8]
-
Optimize the Oven Program: Decrease the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min). This increases the time the analytes spend interacting with the stationary phase, which can significantly improve resolution, albeit at the cost of a longer run time.[7]
-
Change the Stationary Phase: If optimizing the temperature program is insufficient, the selectivity (α) of your column is likely not suitable for this separation.[2] This is the most powerful variable for improving resolution.[16] If you are using a mid-polarity column, switch to a high-polarity WAX column, or vice-versa, to alter the elution order.
-
Increase Column Efficiency: As a final step, you can increase efficiency by using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm).[4][7]
Experimental Protocols
Protocol 1: PFBHA Derivatization of Aldehydes for GC Analysis
This protocol converts aldehydes into stable oxime derivatives, significantly improving peak shape and sensitivity.[1]
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Sample containing this compound
-
Organic solvent (e.g., Hexane, Isooctane)
-
GC Vials
Procedure:
-
Prepare PFBHA Reagent: Create a solution of PFBHA in your chosen solvent (e.g., 5-10 mg/mL).
-
Sample Preparation: If the sample is in a liquid matrix, an aliquot can be used directly. For air samples, aldehydes are typically collected on a sorbent tube.[1]
-
Derivatization Reaction:
-
Add 100 µL of your sample to a GC vial.
-
Add 100 µL of the PFBHA reagent solution.
-
Cap the vial and vortex briefly.
-
Heat the vial at 60-70 °C for 30-60 minutes to drive the reaction to completion.
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC. The resulting oxime derivatives are more stable and less polar, leading to improved chromatography.[1]
Protocol 2: Systematic Troubleshooting of the GC Inlet
This workflow provides a structured approach to diagnosing and fixing inlet-related problems, which are a primary cause of poor chromatography for active compounds.[10][13]
Caption: Step-by-step workflow for troubleshooting the GC inlet system.
References
- Benchchem. (n.d.). Derivatization of Aldehydes for Enhanced GC-MS Analysis: Application Notes and Protocols.
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting GC Peak Tailing for C6 Aldehydes.
- Mocheria, B., & Wekesa, M. (1999). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture.
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
- Trajan Scientific and Medical. (n.d.). Selection Guide - GC columns.
- GC Troubleshooting Guide. (n.d.). [No specific title available].
- Thermo Fisher Scientific. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.
- Restek. (n.d.). Alcoholic Beverage Analysis by GC.
- Romanello, D. (2025). How to Choose the Right Column for Gas Chromatography: A Comprehensive Guide. Phenomenex.
- Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
- Agilent Technologies. (n.d.). Practical Steps in GC Troubleshooting.
- Restek. (n.d.). Analyzing Alcoholic Beverages by Gas Chromatography.
- English, C. (2021). Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase. LCGC International.
- Taylor, T. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International.
- Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
- Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
- LibreTexts Chemistry. (2019). 12.4: Gas Chromatography.
- MilliporeSigma. (n.d.). GC Column Selection Guide.
- Chemistry For Everyone. (2025). What Causes Tailing In Gas Chromatography?. YouTube.
- Shimadzu. (n.d.). GC Column Types & Selection Guide.
- Chromatography Today. (2014). Optimisation of Column Parameters in GC.
- Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
- Restek. (n.d.). The Chrom Doctor: Impact of GC Parameters on The Separation.
Sources
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- 2. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
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- 5. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 6. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
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troubleshooting low EAG response to trans-4-Decen-1-al
Topic: Troubleshooting Low EAG Response to trans-4-Decen-1-al
Welcome to the technical support center for Electroantennography (EAG). This guide is designed for researchers, scientists, and drug development professionals encountering weak or inconsistent EAG responses when using this compound as a stimulus. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to help you diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My EAG preparation is showing a weak or no response specifically to this compound, but the positive control works. What are the most likely causes?
A low response to a specific test compound, while the positive control elicits a strong signal, points towards issues with the stimulus itself or the specific receptors for that compound on the antenna. Here are the primary areas to investigate:
-
Stimulus Integrity and Purity: this compound, as an unsaturated aldehyde, can be susceptible to degradation.[1][2] Ensure your stock is fresh and has been stored under appropriate conditions (cool, dark, and inert atmosphere if possible). Purity issues, such as the presence of the cis-isomer, could also affect the response.[1]
-
Solvent and Concentration: The choice of solvent and the final concentration of the stimulus are critical.[3] Prepare fresh serial dilutions for each experiment.[4] If the concentration is too low, it may not be sufficient to elicit a detectable response. Conversely, an excessively high concentration can lead to receptor saturation or adaptation.[5]
-
Delivery System Contamination: The Pasteur pipette or syringe used for stimulus delivery might be contaminated with other odorants, which could interfere with the response to this compound. Use dedicated delivery devices for each compound to prevent cross-contamination.[5]
Q2: I am observing a high level of background noise in my EAG recordings, making it difficult to discern a real response. How can I improve my signal-to-noise ratio (SNR)?
A poor signal-to-noise ratio (SNR) is a common challenge in electrophysiology and can originate from multiple sources.[6][7] Improving the SNR is crucial for reliable data.[8]
-
Electrical Interference: This is the most common source of noise. Ensure your setup is properly grounded and enclosed within a Faraday cage to shield it from external electromagnetic radiation, such as that from power lines (50/60 Hz) and other lab equipment.[9][10]
-
Electrode and Preparation Stability: Unstable contact between the electrodes and the antenna can introduce significant noise. Ensure a good connection using an appropriate amount of conductive gel and check for air bubbles.[11] The quality of your electrodes (e.g., Ag/AgCl wires) is also important; they should be properly chlorided to prevent polarization.[12]
-
Biological Noise: Muscle activity from the insect can create irregular noise. Ensure the insect is securely mounted and anesthetized to minimize movement.[12]
-
Baseline Drift: A slow, steady drift in the baseline can obscure small responses. This can be caused by changes in the preparation's health or electrode potentials. Many modern amplifiers have a baseline drift control feature.[10]
Q3: My antennal preparations seem to lose responsiveness very quickly. How can I prolong the viability of the preparation?
The longevity of an antennal preparation is crucial for collecting consistent and reproducible data. Several factors influence how long an antenna remains responsive.
-
Insect Health and Age: The physiological state of the insect is paramount. Use healthy, robust insects of a consistent age and developmental stage, as sensitivity to odorants can vary.[11][13]
-
Dissection and Mounting: The process of excising and mounting the antenna can cause physical damage. Use micro-scissors for a clean cut and handle the antenna gently.[5][11] Ensure the antenna is not stretched or crushed during mounting.[9]
-
Hydration: A continuous stream of purified and humidified air passed over the antenna can help to keep it from drying out and maintain its responsiveness.[4]
-
Stimulus Pacing: Allow sufficient time between stimulus puffs (e.g., 1 minute) to prevent receptor adaptation or fatigue.[11] Randomizing the order of stimulus presentation can also help.[5][11]
Troubleshooting Guides
Guide 1: Diagnosing Stimulus-Related Issues
If you suspect the problem lies with the this compound stimulus, follow this systematic approach.
Step 1: Verify Chemical Integrity
-
Source and Age: Check the age and storage conditions of your this compound. Aldehydes can oxidize over time.[14] If in doubt, use a fresh, unopened vial.
-
Purity: If possible, verify the purity of your compound using analytical methods like GC-MS. Some suppliers note the potential for cis-isomer contamination.[1]
Step 2: Optimize Stimulus Preparation
-
Fresh Dilutions: Always prepare fresh serial dilutions on the day of the experiment.
-
Solvent Control: Ensure your solvent is of high purity (e.g., pentane or hexane) and test it alone to confirm it does not elicit a response.[4][11]
-
Concentration Series: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.001 to 10 µg/µL) to determine the optimal stimulus level for your insect species.[3][4]
Step 3: Evaluate the Delivery System
-
Cleanliness: Thoroughly clean all components of your odor delivery system. Use separate, clearly labeled Pasteur pipettes or syringes for the solvent control, positive control, and each test odorant.[5]
-
Flow Rate: Ensure the puff of air delivering the stimulus is consistent in duration and flow rate.
| Parameter | Recommended Range | Potential Issue if Deviated |
| Concentration | 10⁻⁴ to 10⁻¹ mol/L | Too low: no response. Too high: receptor saturation.[13] |
| Puff Duration | 0.5 - 2 seconds | Inconsistent delivery of odorant molecules.[4][11] |
| Inter-puff Interval | At least 45 - 60 seconds | Insufficient time for receptors to recover.[5][11] |
| Solvent | High-purity pentane or hexane | Solvent may elicit its own response or contain impurities.[11] |
Guide 2: Optimizing the EAG Preparation and Recording
A stable and healthy biological preparation is the foundation of a successful EAG experiment.
Step 1: Insect and Antenna Preparation
-
Insect Selection: Use insects of a standardized age, sex, and mating status, as these factors can influence olfactory sensitivity.[11][13]
-
Antenna Mounting: Choose an appropriate mounting method (excised antenna or whole insect) for your species.[4][15] Ensure good electrical contact with conductive gel, avoiding air bubbles.[4][11] The tip of the antenna can be slightly trimmed to improve contact with the recording electrode.[11]
Step 2: Electrode and Grounding Check
-
Electrode Type: Use Ag/AgCl electrodes within glass capillaries filled with an appropriate saline solution.[4][9] Avoid metal electrodes which can introduce noise.[10]
-
Grounding: Ensure all components of the setup (micromanipulators, microscope, Faraday cage) are connected to a common ground to minimize electrical noise.[9]
Step 3: Data Acquisition Settings
-
Amplification and Filtering: Use appropriate filter settings to remove unwanted frequencies. A low-pass filter can help reduce high-frequency noise, while a high-pass filter can minimize baseline drift.[11][12]
-
Controls: Always begin and end each recording session with a negative (solvent only) and a positive control (a compound known to elicit a strong response).[5][11] A weak or declining response to the positive control indicates the preparation is no longer viable.[11]
By systematically working through these potential issues, you can effectively diagnose and resolve the cause of a low EAG response to this compound, leading to more reliable and reproducible experimental outcomes.
References
-
Leal, W. S., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments (JoVE), (63), e3826. [Link]
-
Lahondère, C., et al. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments (JoVE), (169), e62042. [Link]
-
Jasan, R. C., et al. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Journal of Visualized Experiments (JoVE), (118), e54431. [Link]
-
ResearchGate. (n.d.). Common EAG insect preparations for recording sensory responses from antennae. [Link]
-
Chemsrc. (2025). trans-4-Decenal | CAS#:65405-70-1. [Link]
-
Griškova-Bulanova, I., et al. (2016). Dealing with Noise in EEG Recording and Data Analysis. Informatica Medica Slovenica, 21(1-2), 20-29. [Link]
-
PubMed. (2021). A Step-by-Step Guide to Mosquito Electroantennography. [Link]
-
ResearchGate. (n.d.). Electroantennogram and Single Sensillum Recording in Insect Antennae. [Link]
-
National Center for Biotechnology Information. (2025). Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson). [Link]
-
ResearchGate. (n.d.). Electroantennographic (EAG) dose–response curve (mV, mean ± SD) of... [Link]
-
Hilker, M., Salem, H., & Fatouros, N. E. (2023). Adaptive Plasticity of Insect Eggs in Response to Environmental Challenges. Annual Review of Entomology, 68, 451-469. [Link]
-
Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. [Link]
-
Wageningen University & Research. (2022). Adaptive Plasticity of Insect Eggs in Response to Environmental Challenges. [Link]
-
Semantic Scholar. (2005). Effect of Age on EAG Response and Attraction of Female Anastrepha suspensa (Diptera: Tephritidae) to Ammonia and Carbon Dioxide. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
NMSBA. (n.d.). Signal to Noise in EEG. [Link]
-
The Good Scents Company. (n.d.). (E)-4-decenal, 65405-70-1. [Link]
-
Wikipedia. (n.d.). Electroantennography. [Link]
-
Mentalab. (2021). How To Reduce Noise In EEG Recordings [11 Solutions]. [Link]
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- 5. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of trans-4-Decen-1-al to Prevent Oxidation
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for trans-4-Decen-1-al. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Due to its chemical structure, this compound is susceptible to degradation, which can compromise experimental results. This guide provides in-depth, field-proven insights and protocols to mitigate these risks effectively.
Section 1: Understanding the Core Problem — The "Why" of Degradation
FAQ: Why is my sample of this compound so unstable during storage?
The instability of this compound is inherent to its molecular structure, which features two highly reactive functional groups: an aldehyde and a carbon-carbon double bond.[1] This combination makes it susceptible to two primary degradation pathways: Autoxidation and Polymerization .
-
Autoxidation: This is the most common degradation pathway for unsaturated compounds when exposed to air. It is a free-radical chain reaction that attacks the double bond and the aldehyde group.[2][3] The process is initiated by factors like light, heat, or trace metal ions and results in the formation of unstable hydroperoxides.[2] These primary products quickly decompose into a cascade of secondary oxidation products, including shorter-chain aldehydes and ketones, which are responsible for the development of off-odors and "rancid" notes.[2][4] The aldehyde group itself can also be readily oxidized to the corresponding carboxylic acid, trans-4-decenoic acid.[5]
-
Polymerization: The double bond and the aldehyde group can also participate in polymerization reactions, especially in the presence of acidic or basic impurities, or upon prolonged storage.[1][6] This can lead to the formation of viscous oligomers or solid precipitates, effectively reducing the concentration of the active compound.[7]
Section 2: Recommended Storage Protocols
Adherence to a strict storage protocol is the most critical factor in preserving the integrity of this compound. The goal is to eliminate the initiators of degradation: oxygen, light, and heat.
FAQ: What are the ideal storage conditions for long-term stability?
The optimal conditions are summarized below. The causality for each recommendation is rooted in preventing the initiation of the degradation pathways described in Section 1.
| Parameter | Recommendation | Rationale (The "Why") |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation and polymerization. Heat provides the activation energy for unwanted side reactions.[8][9] |
| Atmosphere | Inert Gas Headspace (Argon or Nitrogen) | Excludes atmospheric oxygen, a key reactant in the autoxidation chain reaction.[1][10] This is the single most effective measure against oxidative degradation. |
| Light Exposure | Store in Darkness (Amber Glassware) | Prevents photo-oxidation. UV light can provide the energy to initiate the formation of free radicals.[1][2][11] |
| Container | Tightly Sealed Amber Glass Vial/Bottle with PTFE-lined Cap | Glass is inert. Amber color blocks UV light. A tight seal with a chemically resistant (PTFE) liner prevents oxygen ingress and moisture absorption.[1][12] |
| Purity | Use high-purity material | Impurities, especially trace metals from manufacturing, can act as catalysts for oxidation.[2] |
Experimental Protocol: Aliquoting and Storing this compound
This protocol ensures minimal exposure to atmospheric oxygen and light upon receipt of a new bottle.
Materials:
-
Primary container of this compound
-
Multiple small-volume amber glass vials with PTFE-lined screw caps
-
Source of high-purity nitrogen or argon gas with a regulator and tubing
-
Pipettes or a syringe for liquid transfer
-
A clean, dry, and preferably low-humidity environment (e.g., a glove box or a well-ventilated hood)
Procedure:
-
Preparation: Assemble all materials. Label the smaller vials with the compound name, date, and concentration (if diluted).
-
Inert Environment: Before opening the primary container, begin a gentle flow of inert gas into the workspace to displace ambient air.
-
Purge Vials: Purge each empty vial with inert gas for 30-60 seconds to remove air and moisture.
-
Aliquoting: Quickly open the primary container and transfer the desired amount of the aldehyde into each pre-purged vial. Work efficiently to minimize the time the primary container is open.
-
Headspace Purge: Before sealing each small vial, gently flush the headspace above the liquid with inert gas for another 15-30 seconds.
-
Sealing: Immediately and tightly seal each vial with its PTFE-lined cap.
-
Storage: Place the newly created aliquots and the resealed primary container in a refrigerator at 2-8°C, away from light.
Section 3: Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Action & Explanation |
| "My sample has developed a sharp, rancid, or unpleasant odor." | Oxidative Degradation. The original fresh, citrus-like scent has been overwhelmed by secondary oxidation byproducts like shorter-chain aldehydes.[2][4] | The sample is likely compromised. Its purity is no longer reliable for sensitive applications. It is strongly recommended to use a fresh, properly stored aliquot. The presence of these impurities can lead to unpredictable side reactions. |
| "The liquid, which was once colorless, is now pale yellow." | Formation of Conjugated Systems or Polymers. Oxidation and polymerization can create molecules with extended electron systems that absorb visible light, appearing colored.[7] | While a slight color change may not render the material unusable for all applications, it is a clear indicator of degradation. Verify purity via GC-MS or HPLC before use. For high-stakes experiments, discard the sample. |
| "I see a viscous liquid or solid precipitate forming in my vial." | Polymerization. The aldehyde has begun to form oligomers or polymers, which are less soluble and have higher viscosity.[6][7] | The sample is not suitable for use. The concentration of the monomeric aldehyde is significantly reduced, and the polymer can interfere with reactions and analytical measurements. Discard safely according to your institution's guidelines. |
| "My experimental results are inconsistent or non-reproducible." | Variable Aldehyde Purity. If the aldehyde is degrading over time, the effective concentration of the active ingredient is decreasing, and the concentration of reactive impurities is increasing. | Immediately switch to a new, unopened aliquot that has been stored under inert gas. Implement the storage protocol in Section 2 for all future samples to ensure consistency between experiments. |
Section 4: Quality Control & Verification
Verifying the integrity of your aldehyde is a self-validating step that builds confidence in your experimental results.
FAQ: How can I check the purity of my this compound?
Several analytical techniques can assess purity and detect degradation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for this compound. It can separate volatile degradation products and confirm their identity. A pure sample will show a single major peak, while a degraded one will show multiple new peaks for lower molecular weight byproducts.[13]
-
HPLC with UV Detection: Often requires derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) to make the aldehydes detectable by UV. This is an excellent quantitative method.[14][15]
-
Peroxide Value (PV): A titration method that quantifies the primary oxidation products (hydroperoxides). A low or zero peroxide value is indicative of a fresh sample.[16]
-
Acid Value (AV): A titration that measures the amount of free carboxylic acids formed from the oxidation of the aldehyde group. This is a direct and simple measure of aldehyde degradation.[16]
Protocol: Simple Acid Value (AV) Titration for QC
This protocol provides a quick assessment of the degree of oxidation to carboxylic acid.
Materials:
-
This compound sample
-
Solvent (e.g., 1:1 mixture of diethyl ether and ethanol, neutralized)
-
Standardized potassium hydroxide (KOH) solution (e.g., 0.01 M in ethanol)
-
Phenolphthalein indicator
-
Burette, flask, and magnetic stirrer
Procedure:
-
Accurately weigh about 1-2 g of the aldehyde sample into a flask.
-
Add 50 mL of the neutralized solvent mixture and a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized KOH solution while stirring until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
Calculate the Acid Value (mg KOH/g sample). A significant increase in AV over time compared to a fresh sample indicates substantial oxidation.
Section 5: The Role of Stabilizers
FAQ: My supplier's datasheet mentions a stabilizer like BHT. What is its purpose?
Many commercial suppliers add a small amount of an antioxidant or stabilizer to prolong shelf life. These are typically radical scavengers that interrupt the propagation step of the autoxidation chain reaction.
| Stabilizer | Common Abbreviation | Mechanism of Action | Typical Concentration |
| Butylated Hydroxytoluene | BHT | Phenolic antioxidant; donates a hydrogen atom to quench free radicals, terminating the oxidation chain.[11] | 50 - 250 ppm |
| Hydroquinone | HQ | Phenolic compound that acts as a polymerization inhibitor and antioxidant.[7][17] | 100 - 1000 ppm |
| 4-Methoxyphenol | MEHQ | Phenolic antioxidant, often used in combination with amines to prevent polymerization.[7] | 500 - 2000 ppm |
Important Consideration: While stabilizers are beneficial for storage, you must verify their compatibility with your downstream application. For example, a stabilizer might interfere with a sensitive catalytic reaction or a biological assay. If your application is sensitive, it is best to purchase an unstabilized grade of the aldehyde and adhere strictly to the storage protocols outlined in this guide.
References
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). National Center for Biotechnology Information. [Link]
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trans-4-Decenal | CAS#:65405-70-1. (n.d.). Chemsrc. [Link]
- Method of preventing the polymerization of unsaturated aldehyde. (1974).
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Fatty Aldehydes. (n.d.). Lipotype GmbH. [Link]
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Development of Aldehydes from Lipid Oxidation. (2022). Longdom Publishing. [Link]
-
Oxidation of Aldehydes and Ketones. (2021). Chemistry LibreTexts. [Link]
-
Aldehydes and Ketones - Testing for Carbonyl Compounds. (n.d.). A-Level Chemistry. [Link]
-
Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. (2022). National Center for Biotechnology Information. [Link]
-
Distribution of aldehydes compared to other oxidation parameters in oil matrices during autoxidation. (2021). National Center for Biotechnology Information. [Link]
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Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. (2022). MDPI. [Link]
-
The Effect of Temperature and Heating Time on the Formation of Alpha, Beta Unsaturated Hydroxyaldehydes in Various Vegetable Oil. (2012). Virginia Tech. [Link]
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Methods for Determining Aldehydes in Air. (n.d.). University of the Western Cape. [Link]
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Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. (2010). National Center for Biotechnology Information. [Link]
- Synthesis method of trans-4-decenal. (2017).
-
Total aldehydes as a function of temperature, vibrations and time... (2019). ResearchGate. [Link]
-
Effects of Temperature and Heating Time on the Formation of Four Toxic α,β‐Unsaturated‐4‐Hydroxyaldehydes in Vegetable Oils. (2009). ResearchGate. [Link]
-
Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. (2008). ResearchGate. [Link]
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Aldehydes: What We Should Know About Them. (2023). MDPI. [Link]
-
(E)-4-decenal. (n.d.). The Good Scents Company. [Link]
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Oxidative Degradation of Fragrant Aldehydes. Autoxidation by Molecular Oxygen. (2018). AMiner. [Link]
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This compound | C10H18O. (n.d.). PubChem. [Link]
- Stabilization of aldehydes. (1983).
-
Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. (2023). National Center for Biotechnology Information. [Link]
-
Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. (2018). ResearchGate. [Link]
-
Mechanism of thermal oxidation into volatile compounds from (E)-4-decenal: A density functional theory study. (2024). National Center for Biotechnology Information. [Link]
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Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. (2023). MDPI. [Link]
-
Embracing the challenges of aldehyde polymerization. (2021). American Chemical Society. [Link]
-
Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (2022). National Center for Biotechnology Information. [Link]
- Unsaturated aldehyde oils and method for preparing the same. (1963).
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This compound. (n.d.). The Fragrance Conservatory. [Link]
-
Poly-α,β-unsaturated aldehydes derived from castor oil via ADMET polymerization. (2014). ResearchGate. [Link]
-
Mechanism of thermal oxidation into volatile compounds from (E)-4-decenal: A density functional theory study. (2024). ResearchGate. [Link]
-
Effect of Aliphatic Aldehydes on Flavor Formation in Glutathione–Ribose Maillard Reactions. (2023). American Chemical Society. [Link]
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Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. (2009). National Center for Biotechnology Information. [Link]
-
Avobenzone. (n.d.). Wikipedia. [Link]
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Stabilization of aldehydes. (1983). European Patent Office. [Link]
-
Chemical Storage Guidelines. (n.d.). University of California, Santa Barbara. [Link]
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Storage of air and temperature sensitive reagents. (2014). Chemistry Stack Exchange. [Link]
-
Addition Polymers of Aldehydes. (n.d.). Carnegie Mellon University. [Link]
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Technical Support Center: Quantification of trans-4-Decen-1-al
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the quantification of trans-4-Decen-1-al. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this challenging analyte. As an α,β-unsaturated aldehyde, this compound presents unique difficulties related to its stability, reactivity, and chromatographic behavior. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these complexities and ensure the integrity of your results.
Part 1: Analyte Stability and Sample Handling
Unsaturated aldehydes are notoriously reactive, and their stability is a primary concern for accurate quantification.[1] Problems often originate before the sample ever reaches an analytical instrument.
Question: I'm seeing significant variability in my this compound measurements between replicate samples prepared at different times. What could be the cause?
Answer: This issue almost certainly points to analyte degradation during sample storage and handling. This compound is susceptible to several degradation pathways:
-
Oxidation: The aldehyde functional group is easily oxidized to a carboxylic acid, especially when exposed to air (oxygen). The double bond can also be a site for oxidation. This process can be accelerated by heat and light.[2]
-
Polymerization: Like many unsaturated aldehydes, it can undergo polymerization, reducing the concentration of the monomeric form you intend to measure.
-
Isomerization: Although the trans isomer is generally more stable, conversion to the cis isomer can occur, particularly when exposed to acidic or basic conditions, or light. Commercial standards themselves may contain a small percentage of the cis-isomer.[3][4]
Troubleshooting and Best Practices:
-
Storage Conditions: Store pure standards and stock solutions in tightly sealed, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2°C to 8°C is recommended) to minimize degradation.[1]
-
Solvent Choice: Use high-purity, antioxidant-free solvents for preparing standards and extracting samples. Ethers, for example, can form peroxides that will rapidly degrade the analyte.
-
Minimize Headspace: When preparing vials for storage or for an autosampler, minimize the gas headspace to reduce the amount of available oxygen.
-
Work Quickly: Prepare samples immediately before analysis whenever possible. If samples must be stored, do so at ≤4°C and for the shortest duration validated.
-
Inert Atmosphere: For maximum stability during sample preparation steps (e.g., evaporation, reconstitution), perform these under a gentle stream of nitrogen.
Part 2: Sample Preparation and Derivatization
Effective sample preparation is critical for removing matrix interferences and improving the analytical properties of this compound, especially from complex biological or food matrices.[5]
Question: My analyte recovery is low and inconsistent after solid-phase extraction (SPE). How can I improve this?
Answer: Low and variable recovery from SPE is a common problem stemming from incorrect sorbent selection, poor methodology, or analyte instability on the cartridge.
Troubleshooting SPE:
-
Sorbent Selection: For a moderately nonpolar analyte like this compound, reverse-phase sorbents (e.g., C18, C8) are a good starting point. However, aldehydes can exhibit secondary interactions with residual silanols on silica-based sorbents, leading to poor recovery. Consider using a polymer-based sorbent (e.g., divinylbenzene-based) which offers a cleaner, more inert surface.
-
pH Control: Ensure the pH of your sample and loading buffer is controlled and neutral to prevent on-cartridge isomerization or degradation.
-
Elution Solvent: Use a sufficiently strong organic solvent for elution. A common mistake is not using a strong enough solvent to overcome all interactions. Test different solvents like acetonitrile, methanol, and dichloromethane.[6]
-
Drying Step: Over-drying the SPE cartridge, especially with a strong vacuum, can cause the volatile this compound to evaporate, leading to significant analyte loss. Use a gentle stream of nitrogen and only dry as long as necessary to remove the aqueous wash solvent.
Question: I'm analyzing this compound with HPLC-UV, but the sensitivity is very poor. What can I do?
Answer: The aldehyde functional group lacks a strong chromophore, making it difficult to detect at low concentrations with a standard UV detector. The solution is chemical derivatization to attach a UV-absorbing or fluorescent tag to the molecule.[7]
The most common and reliable method is derivatization with 2,4-dinitrophenylhydrazine (DNPH) . This reagent reacts with the aldehyde's carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative that has strong absorbance around 360-365 nm, dramatically increasing sensitivity.[7][8]
Experimental Protocol: DNPH Derivatization
-
Reagent Preparation: Prepare a solution of DNPH (e.g., 0.5 mg/mL) in acetonitrile containing a small amount of a strong acid catalyst, such as sulfuric or phosphoric acid.
-
Reaction: Mix your sample extract or standard with an excess of the DNPH reagent.
-
Incubation: Allow the reaction to proceed in a sealed vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30-60 minutes). The exact conditions should be optimized.
-
Quenching (Optional): The reaction can be quenched by adding a reagent like pyridine to neutralize the acid catalyst if stability is a concern.
-
Analysis: The resulting hydrazone derivative is now ready for injection into the HPLC-UV system.
Below is a workflow diagram illustrating the sample preparation process, including the crucial derivatization step.
Caption: General sample preparation workflow for this compound analysis.
Part 3: Chromatographic Analysis
Whether you are using Gas Chromatography (GC) or Liquid Chromatography (LC), the chemical properties of this compound can cause frustrating chromatographic issues.
Question: My this compound peak is tailing badly in my GC-MS analysis. What are the likely causes and how can I fix it?
Answer: Peak tailing for an active compound like an aldehyde is a classic sign of unwanted chemical interactions within the GC system.[9] The primary culprits are "active sites"—exposed silanol groups (Si-OH) in the inlet liner, column, or connections that can hydrogen-bond with the aldehyde's polar carbonyl group.
This troubleshooting flowchart can guide your investigation.
Caption: Troubleshooting logic for GC peak tailing of active aldehydes.
Key Actions:
-
Use Deactivated Liners: Always use high-quality, deactivated (silanized) inlet liners. Even the best liners degrade over time with exposure to complex matrices. If you see tailing, replacing the liner is the first and easiest step.[10]
-
Column Maintenance: The front end of the analytical column can become contaminated or active. Trim 10-20 cm from the column inlet to remove the affected section.
-
Consider Derivatization for GC: While less common than for HPLC, silylation (e.g., using BSTFA) can be used to derivatize the aldehyde, making it less polar and less likely to interact with active sites.[11] This converts the aldehyde to an enol ether, which is more stable in the GC system.
Part 4: Data Interpretation and Quantification
Accurate quantification requires a well-calibrated instrument and an understanding of potential interferences.
Question: I am using GC-MS, but I'm not sure which ions to use for quantification to ensure specificity.
Answer: For mass spectrometry, it is crucial to select the right ions for Selected Ion Monitoring (SIM) or for extraction from a full-scan chromatogram. You need a specific and abundant quantifier ion and one or two less abundant qualifier ions to confirm identity.
Based on the structure of this compound (MW: 154.25), common fragments would arise from cleavages around the double bond and the aldehyde group. While a definitive fragmentation pattern requires experimental data on your specific instrument, typical ions can be predicted.
| Analyte Form | Ion Type | Suggested m/z | Rationale |
| Native this compound | Quantifier | m/z 41, 55, or 82 | These are common, stable fragments from the aliphatic chain and cleavage near the double bond. The molecular ion (m/z 154) is often weak or absent with electron ionization (EI). |
| Qualifier | m/z 67, 96 | Additional fragment ions to confirm identity. The ratio of qualifier to quantifier should be constant across all standards and samples. | |
| DNPH Derivative | Quantifier | m/z 334 (M+) | The molecular ion of the derivative is much more stable and is often the base peak, making it an excellent choice for quantification. |
| Qualifier | m/z 182, 225 | Characteristic fragments of the DNPH tag and the parent molecule. |
Note: These m/z values are suggestions. You MUST confirm the fragmentation pattern by injecting a pure standard and analyzing the resulting mass spectrum on your instrument.
Question: How do I control for matrix effects in my LC-MS/MS analysis?
Answer: Matrix effects (ion suppression or enhancement) are a major challenge in LC-MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.
The most effective way to compensate for this is by using a stable isotope-labeled internal standard (SIL-IS) , such as deuterium-labeled this compound (e.g., d2-trans-4-decenal).
Why a SIL-IS is the Gold Standard:
-
Co-elution: The SIL-IS is chemically almost identical to the native analyte, so it elutes at the exact same retention time.
-
Shared Matrix Effects: Because it co-elutes and has the same ionization properties, it experiences the same degree of ion suppression or enhancement as the target analyte.
-
Accurate Correction: By calculating the ratio of the native analyte response to the SIL-IS response, you effectively cancel out the variability caused by matrix effects, leading to highly accurate and precise quantification.
If a SIL-IS is not available, a structural analog can be used as an internal standard, but it may not co-elute perfectly or experience identical matrix effects, making it a less reliable choice.
References
-
NANOLAB. (n.d.). Aldehyde Quantification: Laboratory Methods and Importance. Retrieved from [Link]
-
Chemsrc. (2025). trans-4-Decenal | CAS#:65405-70-1. Retrieved from [Link]
-
Jody, F., & Sotiria, R. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 112. Retrieved from [Link]
-
Siegel, D., Meinema, A. C., Permentier, H., Hopfgartner, G., & Bischoff, R. (2014). Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. Analytical Chemistry, 86(11), 5337-5344. Retrieved from [Link]
-
Science.gov. (n.d.). quantitatively determine aldehydes: Topics by Science.gov. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Formaldehyde Measurement in Biological Samples. Retrieved from [Link]
-
Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Unige.it. (n.d.). Sample preparation for MALDI. Retrieved from [Link]
- Google Patents. (n.d.). CN107011136B - Synthesis method of trans-4-decenal.
-
The Good Scents Company. (n.d.). (E)-4-decenal, 65405-70-1. Retrieved from [Link]
-
ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
-
Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]
-
Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]
-
Teledyne Tekmar. (2024). Troubleshooting Common Issues with Purge and Trap Autosamplers!. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
DiVA portal. (2003). New Techniques for Sample Preparation in Analytical Chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). trans-4-Decenal, 96%, may cont. ca 7% cis-isomer. Retrieved from [Link]
-
Kunishima, N., et al. (2016). Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants. Journal of Biological Chemistry, 291(28), 14591–14603. Retrieved from [Link]
-
Wang, B., et al. (2024). Mechanism of thermal oxidation into volatile compounds from (E)-4-decenal: A density functional theory study. Food Chemistry, 437, 137831. Retrieved from [Link]
-
ResearchGate. (2024). Mechanism of thermal oxidation into volatile compounds from (E)-4-decenal: A density functional theory study. Retrieved from [Link]
-
MDPI. (2020). Studies on the Anti-Oxidative Function of trans-Cinnamaldehyde-Included β-Cyclodextrin Complex. Retrieved from [Link]
-
University of Illinois IDEALS. (2023). ISOMERIZATION AMONG THE ISOMERS OF 2-HEXENAL and 3-HEXENAL BY FOURIER TRANSFORM MICROWAVE SPECTROSCOPY. Retrieved from [Link]
-
NIH. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
-
Chromatography Online. (2022). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Proton-transfer-reaction mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2010). Identification of character-impact odorants in coriander and wild coriander leaves using gas chromatography-olfactometry (GCO) and comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry (GC×GC–TOFMS). Retrieved from [Link]
-
MDPI. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Retrieved from [Link]
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Technical Support Center: Refining trans-4-Decen-1-al Dosage in Bioassays
Welcome to the technical support resource for researchers utilizing trans-4-Decen-1-al in bioassays. This guide is designed to provide practical, field-tested insights into the effective application of this compound, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you to troubleshoot common issues, refine your experimental design, and generate reliable, reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and application of this compound.
Q1: What is this compound and what are its key chemical properties?
A1: this compound (CAS: 65405-70-1) is an unsaturated fatty aldehyde.[1][2][3] Its structure, containing a ten-carbon chain with a reactive aldehyde group and a trans-configured double bond, dictates its behavior in experimental settings.[1][4] Understanding its properties is the first step to successful bioassay design. Due to its long carbon chain, it is poorly soluble in aqueous solutions like cell culture media but is soluble in organic solvents such as ethanol and DMSO.[1][4][5][6] The aldehyde functional group is chemically reactive and can interact with nucleophilic molecules, including components of your culture medium and cellular macromolecules.[1][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 65405-70-1 | [2][3][9] |
| Molecular Formula | C₁₀H₁₈O | [1][3] |
| Molecular Weight | 154.25 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][4][5] |
| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents | [1][4][5][6] |
| Boiling Point | ~222 °C | [5] |
| Flash Point | ~78-85 °C | [5][10] |
Q2: How do I properly prepare a stock solution of this compound?
A2: Proper stock solution preparation is critical for accurate and reproducible dosing. Given its poor water solubility, a high-concentration primary stock must be prepared in an appropriate organic solvent. DMSO or absolute ethanol are the most common choices.
Causality: Using an organic solvent ensures complete dissolution. Failure to do so would result in a non-homogenous suspension, making accurate downstream dilutions impossible and leading to highly variable results. The goal is to create a concentrated stock that allows the final concentration of the solvent in your bioassay to be negligible (typically <0.5%, ideally <0.1%), as the solvent itself can have biological effects.
See Protocol 1 for a detailed, step-by-step guide to preparing stock and working solutions.
Q3: Why are my experimental results inconsistent when using this compound?
A3: Inconsistency often stems from the inherent reactivity and volatility of aldehydes.[11][12]
-
Reactivity: The aldehyde group can react with amines (e.g., amino acids like lysine in your media or on proteins) and thiols (e.g., cysteine or glutathione).[7][11] This depletes the effective concentration of your compound over the course of an experiment. This is why preparing fresh working solutions immediately before each experiment is a non-negotiable step.
-
Volatility: As a relatively small organic molecule, this compound has a degree of volatility.[13] Evaporation from culture plates, especially during long incubation periods in vented flasks or plates, can lower the effective concentration and introduce variability. Using sealed plates or minimizing headspace can mitigate this.
-
Adsorption: Hydrophobic compounds can adsorb to plastic surfaces (pipette tips, culture plates), reducing the actual concentration delivered to the cells. Using low-retention plastics can help minimize this effect.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and solving specific problems encountered during bioassays with this compound.
Issue 1: Unexpected or High Cytotoxicity at Low Concentrations
-
Possible Cause 1: Oxidative Degradation. Aldehydes can oxidize upon exposure to air, forming corresponding carboxylic acids or other reactive species that may have different and potentially higher toxicity profiles.[4]
-
Self-Validating Solution: Store the neat compound and concentrated stock solutions under an inert gas (nitrogen or argon) at the recommended temperature (2-8°C) in tightly sealed, light-resistant containers.[4] Prepare working solutions immediately before use from the stable stock. Do not store dilute, aqueous working solutions.[11]
-
-
Possible Cause 2: Off-Target Cellular Effects. Aldehydes are electrophiles that can form covalent adducts with cellular macromolecules like proteins and DNA, leading to cellular stress and toxicity independent of the intended target.[7][8][14] This is a known mechanism of aldehyde-induced cytotoxicity.[12]
-
Self-Validating Solution: The definitive method to address this is to perform a comprehensive dose-response analysis. This validates the toxicity profile in your specific model. Start with a very wide range of concentrations (e.g., logarithmic dilutions from 10 nM to 100 µM) to identify the threshold for toxicity. Always include a "vehicle control" (media with the same final concentration of solvent, e.g., 0.1% DMSO) to ensure the observed effects are due to the compound, not the solvent.
-
Issue 2: Precipitate Forms When Adding Compound to Aqueous Media
-
Possible Cause: Exceeding Solubility Limit. This is the most common cause. When the concentrated organic stock is added to the aqueous culture medium, the compound may crash out of solution if its final concentration exceeds its aqueous solubility limit.
-
Self-Validating Solution:
-
Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture medium is as low as possible, typically below 0.5%.[15]
-
Improve Mixing Technique: When preparing working solutions, add the stock solution dropwise into the vortexing medium rather than all at once. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Serial Dilutions: Perform serial dilutions in the final culture medium. This step-wise reduction in concentration is less likely to cause precipitation than a single large dilution. See the workflow diagram below for a visual guide.
-
-
Workflow Diagram: Preparation of Working Solutions
This diagram illustrates the critical steps for preparing accurate and soluble working solutions from a primary organic stock.
Caption: Workflow for preparing this compound working solutions.
Section 3: Essential Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a stable, concentrated primary stock solution and accurate, soluble working solutions for cell-based assays.
Materials:
-
This compound
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile, serum-free cell culture medium
-
Sterile, complete cell culture medium (with serum, if applicable)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated precision pipettes
Methodology:
-
Primary Stock Preparation (e.g., 100 mM in DMSO): a. In a chemical fume hood, carefully weigh out a precise amount of this compound (MW: 154.25 g/mol ). For example, weigh 15.43 mg. b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For 15.43 mg, add 1 mL of DMSO to make a 100 mM stock. c. Ensure complete dissolution by vortexing vigorously. d. Aliquot the primary stock into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C under an inert atmosphere for long-term stability.
-
Working Solution Preparation (Perform Immediately Before Use): a. Thaw one aliquot of the primary stock. b. Prepare an intermediate dilution by adding the primary stock to serum-free medium. For example, add 10 µL of 100 mM stock to 990 µL of serum-free medium to create a 1 mM intermediate solution. Vortex immediately. The absence of serum proteins at this stage can prevent binding and loss of the compound. c. Perform serial dilutions from this intermediate stock into your final complete culture medium to achieve the desired final concentrations (e.g., 100 µM, 10 µM, 1 µM, etc.). d. Crucially, prepare a vehicle control containing the exact same final concentration of DMSO as your highest dose treatment. e. Use these freshly prepared working solutions to treat your cells immediately. Do not store these aqueous dilutions.
Protocol 2: Dose-Response Curve for Cytotoxicity (e.g., using MTT Assay)
Objective: To determine the concentration range over which this compound exhibits cytotoxic effects on a specific cell line. This is essential for distinguishing targeted biological effects from general toxicity.[16]
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a series of working solutions of this compound via serial dilution as described in Protocol 1. A good starting point is a 10-point, 3-fold dilution series starting from 100 µM. Also prepare a vehicle control (media + DMSO) and a "cells only" control (media only).
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared working solutions (e.g., 100 µL per well). Ensure each concentration is tested in triplicate or quadruplicate.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, MTS, PrestoBlue™, or CellTiter-Glo®).
-
Data Analysis: a. Normalize the data by setting the "cells only" control as 100% viability and the "no cells" (media only) background as 0%. b. Plot the normalized cell viability (%) against the logarithm of the compound concentration. c. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability). This value is a critical parameter for designing future experiments.
Troubleshooting Diagram: Investigating Inconsistent Bioassay Results
Caption: A decision tree for troubleshooting inconsistent bioassay results.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. (E)-4-decenal, 65405-70-1. [Link]
-
Centers for Disease Control and Prevention. Volatile Organic Compounds (VOCs) in Whole Blood. [Link]
-
Chen, C. I., et al. (2022). Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets. Toxicology and Applied Pharmacology, 455, 116270. [Link]
-
Grafström, R. C. (1990). In vitro studies of aldehyde effects related to human respiratory carcinogenesis. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 238(3), 175-184. [Link]
-
PromoCell. Troubleshooting guide for cell culture. [Link]
-
Chen, C. H., et al. (2018). Environmental Aldehyde Sources and the Health Implications of Exposure. Reactive Aldehyde Damage in Human Diseases. [Link]
-
Washington State Department of Health. Volatile Organic Chemical (VOC) Sampling Procedure. [Link]
-
Beauchamp, R. O., et al. (1985). A critical review of the literature on acrolein toxicity. CRC Critical Reviews in Toxicology, 14(4), 309-380. [Link]
- Google Patents. CN107011136B - Synthesis method of trans-4-decenal.
-
O'Brien, P. J., et al. (2005). Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health. Critical Reviews in Toxicology, 35(7), 609-662. [Link]
-
BioAir Solutions. Testing methods for VOCs. [Link]
-
Chemsrc. trans-4-Decenal | CAS#:65405-70-1. [Link]
-
U.S. Environmental Protection Agency. Method 0031: Sampling Method for Volatile Organic Compounds (SMVOC). [Link]
-
Planchon, T. A., et al. (2018). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 19(6), 1754. [Link]
-
Bretz, F., Bornkamp, B., & Dumortier, T. (2025). Dose-response characterization: A key to success in drug development. Clinical Trials, 22(4), 384-392. [Link]
-
California Air Resources Board. Method 422 Determination of Volatile Organic Compounds in Emissions from Stationary Sources. [Link]
-
U.S. Environmental Protection Agency. DOSE-RESPONSE ASSESSMENT SUPPLEMENT - IRIS Toxicological Review of Formaldehyde. [Link]
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- 16. Dose-response characterization: A key to success in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Experiments with trans-4-Decen-1-al
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with trans-4-Decen-1-al. This guide is structured to provide actionable solutions to common and complex challenges encountered during experimentation with this versatile yet sensitive unsaturated aldehyde. Our focus is on ensuring the integrity of your experiments by proactively avoiding and systematically troubleshooting contamination.
Frequently Asked Questions (FAQs)
This section provides quick answers to common queries regarding the handling and stability of this compound.
Q1: My freshly purchased this compound has a noticeable sharp, acidic odor. Is it still usable?
A1: A sharp, acidic odor is a primary indicator of oxidation. This compound can readily oxidize in the presence of air to form the corresponding carboxylic acid, (E)-4-decenoic acid. While minor oxidation may be acceptable for some applications, it is crucial to purify the aldehyde before use in sensitive reactions to prevent side reactions and ensure accurate stoichiometry. A simple purification method involves washing with a saturated sodium bicarbonate solution to remove the acidic impurity.
Q2: I observe a slight yellowing of my this compound sample over time, even when stored in the dark. What is causing this?
A2: The yellowing of unsaturated aldehydes can be attributed to the formation of polymeric materials. This process can be initiated by exposure to light, heat, or trace impurities. It is advisable to store this compound under an inert atmosphere, at a low temperature, and protected from light to minimize polymerization.
Q3: Can I use standard laboratory plasticware for handling and storing this compound?
A3: Due to its organic nature, it is recommended to use glass or PTFE-based containers for handling and storing this compound. Aldehydes can potentially leach plasticizers from certain types of plastics, leading to contamination of your sample.
Q4: What is the typical shelf-life of this compound?
A4: The shelf-life is highly dependent on storage conditions. When stored properly under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C) and protected from light, it can remain stable for several months. However, it is best practice to re-analyze the purity of the compound if it has been stored for an extended period.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance on identifying and resolving specific experimental issues.
Guide 1: Unexpected Side Products in a Reaction Mixture
Problem: Your reaction involving this compound yields a complex mixture of products, with significant amounts of unidentified byproducts.
Potential Causes & Solutions:
-
Oxidation: The aldehyde may have oxidized to the carboxylic acid prior to the reaction.
-
Troubleshooting: Before starting your reaction, check the purity of the starting material using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A simple wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can remove acidic impurities.
-
-
Isomerization: The trans double bond may have isomerized to the cis configuration, leading to diastereomeric products.
-
Troubleshooting: Isomerization can be catalyzed by acid, base, or heat. Ensure your reaction conditions are as mild as possible. If acidic or basic conditions are required, consider protecting the aldehyde functionality. 1H NMR spectroscopy is an excellent tool to quantify the cis/trans isomer ratio.
-
-
Polymerization: Aldehydes, particularly when impure, can undergo polymerization.
-
Troubleshooting: Purify the this compound immediately before use, for example, by vacuum distillation. Running the reaction under an inert atmosphere can also help prevent polymerization initiated by atmospheric oxygen.
-
Guide 2: Inconsistent Reaction Yields
Problem: You are experiencing significant variability in the yield of your desired product.
Potential Causes & Solutions:
-
Purity of Starting Material: As mentioned, impurities like the corresponding carboxylic acid or the cis-isomer can interfere with the reaction.
-
Troubleshooting: Implement a strict quality control check on your starting material before each reaction. A quick Thin Layer Chromatography (TLC) or GC-MS analysis can reveal the presence of significant impurities.
-
-
Solvent Quality: Peroxides in solvents like diethyl ether or tetrahydrofuran (THF) can react with the aldehyde or other reagents.
-
Troubleshooting: Use freshly distilled or commercially available anhydrous, peroxide-free solvents. It is good practice to test for peroxides in your solvents before use.
-
-
Atmospheric Contamination: Exposure to air and moisture can degrade both the aldehyde and many common reagents used in organic synthesis.
Analytical Protocols for Contamination Detection
Accurate assessment of purity is critical. Below are protocols for common analytical techniques.
Protocol 1: GC-MS Analysis for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Step-by-Step Methodology:
-
Sample Preparation: Dilute a small aliquot of your this compound sample in a high-purity volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable.
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds with different boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 300) to capture the molecular ions and fragmentation patterns of potential impurities.
-
-
Data Analysis:
-
Identify this compound: The main peak should correspond to your product. Its mass spectrum will show a molecular ion peak (M+) at m/z 154 and characteristic fragmentation patterns.
-
Look for Impurities:
-
(E)-4-decenoic acid: Will likely have a longer retention time and a molecular ion at m/z 170.
-
cis-4-Decen-1-al: May have a slightly different retention time than the trans-isomer. The mass spectra will be very similar, but the subtle difference in retention time is key.[4][5]
-
Polymers/Oligomers: May appear as broad, late-eluting peaks or contribute to a rising baseline at high temperatures.
-
-
Protocol 2: ¹H NMR Spectroscopy for Isomer and Aldehyde Purity
¹H NMR provides valuable information about the structure and isomeric purity of your sample.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a few milligrams of your sample in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Spectral Interpretation:
-
Aldehyde Proton: The proton of the aldehyde group (-CHO) will appear as a characteristic triplet at approximately 9.7 ppm. The integration of this peak should correspond to one proton. A diminished integration value may suggest degradation.
-
Olefinic Protons: The protons on the double bond (CH =CH ) are key to determining the isomeric ratio.
-
Carboxylic Acid Impurity: The acidic proton of (E)-4-decenoic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |
| Aldehyde (-CHO) | ~9.7 | Triplet | ~1.5 | Characteristic of an aldehyde proton adjacent to a CH₂ group. |
| Olefinic (-CH=CH-) | ~5.4 | Multiplet | trans: 11-18, cis: 5-14 | The J-value is diagnostic for cis/trans isomerism.[6][7] |
| Allylic (-CH₂-CH=) | ~2.0 | Multiplet | ||
| Methylene (-CH₂-CHO) | ~2.4 | Quartet | ||
| Other Aliphatic (CH₂, CH₃) | 0.9 - 1.4 | Multiplets | ||
| Carboxylic Acid (-COOH) | >10 | Broad Singlet | Indicates oxidation. |
Purification Protocols
Should your analysis reveal significant contamination, the following protocols can be employed for purification.
Protocol 3: Purification via Bisulfite Adduct Formation
This classic method is highly effective for removing non-aldehydic impurities.[7][8][9][10][11]
Step-by-Step Methodology:
-
Dissolve the impure this compound in a minimal amount of ethanol or methanol.
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) and stir vigorously. A white precipitate of the bisulfite adduct should form.
-
Filter the solid adduct and wash it with a small amount of cold ethanol, followed by diethyl ether to remove any trapped impurities.
-
To regenerate the pure aldehyde, dissolve the adduct in water and add a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the solution is basic.
-
The aldehyde will separate as an oily layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Workflow for Purification via Bisulfite Adduct
Caption: Handling air-sensitive reagents.
-
Storage: Always store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at 2-8°C, and protected from light.
-
Inert Atmosphere Techniques: For reactions sensitive to air or moisture, use Schlenk line or glovebox techniques. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. [1][2][3]* Solvent Purity: Use high-purity, anhydrous solvents. If solvents have been opened and stored for some time, they should be redistilled or tested for peroxides before use.
-
Quenching Peroxides: If peroxide contamination is suspected in a solvent, it can be quenched by shaking with a freshly prepared solution of ferrous sulfate. [8][12][13] By implementing these troubleshooting guides and preventative measures, you can significantly enhance the reliability and reproducibility of your experiments involving this compound.
References
-
Kintek Solution. (n.d.). How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Quenching Organic Peroxides. Retrieved from [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available from: [Link]
-
Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
Fiveable. (n.d.). Inert atmosphere Definition. Retrieved from [Link]
-
University of California, Berkeley. (2017, July 14). Management of Peroxide-Forming Organic Solvents. Retrieved from [Link]
-
Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57022. Available from: [Link]
-
University of California, Berkeley. (2017, July 14). Safe Handling of Peroxide-Formers (PFs). Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
The Good Scents Company. (n.d.). (Z)-4-decenal. Retrieved from [Link]
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matrix effects in trans-4-Decen-1-al analysis
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Validation & Comparative
A Comparative Guide to trans-4-Decen-1-al and cis-4-Decen-1-al: Stereochemistry's Role in Bioactivity
Introduction: The Significance of a Single Bond
In the realm of semiochemicals and flavor chemistry, stereoisomerism—the subtle yet profound difference in the spatial arrangement of atoms—can dictate the boundary between a potent biological signal and an inert molecule. This guide provides an in-depth comparison of two such isomers: trans-4-Decen-1-al (also known as (E)-4-Decen-1-al) and cis-4-Decen-1-al ((Z)-4-Decen-1-al). While sharing the same molecular formula (C₁₀H₁₈O), the orientation around the carbon-carbon double bond at the C4 position results in distinct chemical properties and, consequently, divergent biological functions and sensory perceptions.
This document is intended for researchers, chemists, and professionals in drug development and chemical ecology. It moves beyond a simple cataloging of properties to explore the causality behind their differences, provide actionable experimental protocols for their differentiation, and contextualize their roles in nature and industry. We will delve into their physicochemical characteristics, synthesis strategies, and known biological activities, while also highlighting critical gaps in current research that present opportunities for future investigation.
Physicochemical Properties: A Tale of Two Geometries
The geometry of the double bond influences the overall shape of the molecule, which in turn affects intermolecular forces, boiling points, and vapor pressures. The trans isomer, with its more linear and rigid structure, generally packs more efficiently, leading to differences in physical properties compared to the kinked structure of the cis isomer.
Table 1: Comparative Physicochemical Properties of 4-Decen-1-al Isomers
| Property | This compound | cis-4-Decen-1-al | Rationale for Differences |
| CAS Number | 65405-70-1[1] | 21662-09-9[2][3] | N/A |
| Molecular Formula | C₁₀H₁₈O[4] | C₁₀H₁₈O[2][5] | Identical as they are isomers. |
| Molecular Weight | 154.25 g/mol [4][6] | 154.25 g/mol [2][6] | Identical as they are isomers. |
| Appearance | Colorless to pale yellow liquid[7][8] | Colorless to yellowish liquid[2][9] | Similar due to the shared chromophore (aldehyde). |
| Boiling Point | 199-200 °C @ 760 mmHg[8] | 78-80 °C @ 10 mmHg[2][6] | The more linear trans isomer has stronger intermolecular forces, leading to a higher boiling point at atmospheric pressure. The cis data is at reduced pressure. |
| Density | 0.835-0.845 g/mL @ 25 °C[8] | 0.847 g/mL @ 25 °C[2] | Minor differences, likely due to variations in molecular packing in the liquid state. |
| Refractive Index | 1.440-1.450 @ 20 °C[8] | 1.442-1.446 @ 20 °C[2][9] | Very similar, as this property is primarily dependent on electron density, which is comparable. |
| Vapor Pressure | 0.119 mmHg @ 25 °C[8] | 0.080 mmHg @ 20 °C[9] | The slightly higher vapor pressure of the trans isomer at 25°C suggests it is more volatile than the cis isomer at 20°C. |
| Solubility | Insoluble in water; soluble in ethanol and most fixed oils.[10] | Not miscible in water; soluble in ethanol and non-volatile oils.[2][3] | Both are nonpolar aldehydes, leading to poor water solubility and good solubility in organic solvents. |
| Odor Profile | Strong, aldehydic, orange-like, green, fatty, citrus.[7][8][11] | Powerful, unique cardamom, herbal, spicy, with notes of chamomile and mandarine.[9][12] | The distinct shapes of the isomers lead to different interactions with olfactory receptors, resulting in markedly different perceived scents. |
Synthesis and Stereocontrol
The synthesis of these isomers requires strategies that can control the geometry of the double bond, a common challenge in organic chemistry.
-
This compound: Common industrial synthesis can be achieved through the reaction of 1-octen-3-ol with ethyl vinyl ether.[7][11] More stereospecific routes have been developed, such as a method starting from 5-bromo-trans-4-pentenal. This involves protecting the aldehyde group, performing a cross-coupling reaction with n-pentyl magnesium bromide, and subsequent deprotection to yield the trans isomer with high purity.[13][14]
-
cis-4-Decen-1-al: This isomer can be synthesized by the oxidation of the corresponding cis-4-decen-1-ol.[3] Another method involves the reaction of 1-octene-1-ol and vinyl ethyl ether in the presence of an acid catalyst.[3] Stereoselective synthesis often relies on the semi-hydrogenation of a corresponding alkyne using specific catalysts (e.g., Lindlar's catalyst) to favor the cis geometry, followed by oxidation of the resulting alcohol.
Biological Activity & Mechanism of Action: An Area Ripe for Discovery
The geometry of unsaturated aldehydes is a critical determinant of their interaction with biological receptors, particularly the olfactory receptors (ORs) of insects. While both isomers are recognized as flavor and fragrance compounds, their roles as semiochemicals are less clearly delineated in comparative studies.
Sensory Perception and Flavor Profile The most striking difference between the two isomers lies in their odor profiles.
-
This compound is predominantly associated with a fresh, citrus, and orange-like aroma.[8][15] It is a natural component of citrus peel oils and contributes to their characteristic scent.[7]
-
cis-4-Decen-1-al , in contrast, possesses a much spicier and more complex profile, often described as reminiscent of cardamom, with herbal and chamomile undertones.[9][12] This difference underscores the high specificity of olfactory receptors, where the "lock-and-key" or, more accurately, the "hand-in-glove" model of receptor-ligand interaction is paramount. The different three-dimensional shapes of the isomers mean they activate different combinations of ORs, leading to distinct neural signals and perceived scents.[16]
Role in Insect Chemical Ecology Aldehydes are a well-established class of insect pheromones, functioning in alarm, aggregation, and mating behaviors.[13][17] For instance, various C10-C18 aldehydes are key components of sex pheromones in numerous Lepidopteran species.[17] In Heteroptera (true bugs), short-chain aldehydes like (E)-2-hexenal and (E)-2-octenal are common alarm pheromones.[18]
However, a direct comparative study of the behavioral or electrophysiological effects of cis- and trans-4-decenal on the same insect species is notably absent from the published literature. This represents a significant knowledge gap. Based on established principles of chemical ecology, it is highly probable that the two isomers would elicit different responses:
-
Receptor Specificity: Insect ORs often exhibit high stereoselectivity. One isomer could be a potent attractant while the other is significantly less active or even inhibitory.
-
Pheromone Blends: In many species, the precise ratio of cis and trans isomers is crucial for generating the correct behavioral response. An incorrect ratio can disrupt communication.
While not a direct comparison, a study on the parasitoid Trissolcus japonicus showed attraction to decanal (the saturated C10 aldehyde), indicating that insects of this order can detect and respond to aldehydes of this chain length.[19] This suggests that stink bugs (Pentatomidae), which are known to use a variety of aldehydes in their chemical communication, would be an excellent model system for a comparative study of the 4-decenal isomers.[5][20]
Mammalian Toxicity Both isomers are classified as uremic toxins, which are compounds that accumulate in the body during renal failure.[6][10][12] Their mechanism of toxicity involves transport into the kidneys via organic ion transporters and the stimulation of reactive oxygen species, which can lead to cellular damage.[6][12]
Insect Olfactory Signaling Pathway
The perception of aldehydes in insects begins when the odorant molecule enters the sensilla on the antenna and binds to an Odorant Receptor (OR) located on the dendrites of an Olfactory Receptor Neuron (ORN). Insect ORs are unique in that they form a heteromeric ligand-gated ion channel, consisting of a variable, odor-binding OR subunit and a conserved co-receptor subunit known as Orco. The binding of an aldehyde like 4-decen-al to the specific OR subunit induces a conformational change, opening the channel and allowing an influx of cations (Na⁺, K⁺, Ca²⁺). This depolarizes the neuron, generating an action potential that travels to the antennal lobe of the insect's brain for processing.[5][14][17]
Caption: Generalized insect olfactory signal transduction pathway for aldehydes.
Experimental Protocols: Differentiation and Bioassay
Distinguishing between cis and trans isomers and evaluating their biological activity requires precise analytical and electrophysiological techniques.
Protocol 1: Isomer Separation by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To achieve baseline separation of cis- and this compound to confirm purity and quantify their ratio in a mixture. The principle relies on the differential interaction of the isomers with the stationary phase of the GC column. Generally, trans isomers, being more linear, elute slightly earlier than the corresponding cis isomers on polar columns.[10]
Methodology:
-
Sample Preparation:
-
Prepare a 100 ppm stock solution of a cis/trans isomer mixture in high-purity hexane.
-
Create a dilution series (e.g., 1, 5, 10, 25, 50 ppm) for calibration.
-
Prepare individual 10 ppm solutions of purified cis and trans standards for retention time confirmation.
-
-
Instrumentation:
-
GC System: Agilent 8890 GC (or equivalent).
-
Column: A highly polar cyanopropyl-based capillary column (e.g., Agilent J&W CP-Select for FAME, 100 m x 0.25 mm x 0.2 µm) is critical for resolving geometric isomers.[10]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless inlet, 250 °C. Use a 1 µL injection volume in splitless mode for low concentrations.
-
MS System: Agilent 5977B MSD (or equivalent).
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 250.
-
-
GC Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: Increase to 180 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 240 °C at a rate of 5 °C/min.
-
Hold: Hold at 240 °C for 5 minutes.
-
Causality: A slow temperature ramp is crucial for maximizing the differential interaction of the isomers with the stationary phase, thereby improving resolution.[10]
-
-
Data Analysis:
-
Identify the peaks for each isomer based on the retention times of the pure standards.
-
Confirm identity by comparing the mass spectra against a reference library (e.g., NIST). Note that the EI mass spectra of cis and trans isomers are typically identical.
-
Quantify the isomers by integrating the peak areas and using the calibration curve.
-
Caption: Workflow for the analytical separation of 4-decenal isomers via GC-MS.
Protocol 2: Comparative Bioassay by Electroantennography (EAG)
Objective: To measure and compare the olfactory response of an insect antenna to puffs of cis- and this compound. EAG measures the summated potential of all responding olfactory neurons, providing a quantitative measure of antennal sensitivity to a given compound.[6][7]
Methodology:
-
Insect Preparation:
-
Select a suitable insect species (e.g., a Pentatomid bug like Halyomorpha halys).
-
Anesthetize the insect by chilling on ice for 2-3 minutes.
-
Excise one antenna at the base using micro-scissors under a dissecting microscope.[8]
-
Immediately mount the antenna between two glass capillary electrodes filled with a conductive saline solution (e.g., 0.1 M KCl) and containing Ag/AgCl wires. The base of the antenna connects to the reference electrode, and the distal tip connects to the recording electrode.[8][11]
-
-
Stimulus Preparation:
-
Prepare serial dilutions of high-purity cis- and this compound in paraffin oil or hexane (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).
-
Apply 10 µL of each solution onto a small piece of filter paper (1 cm²) and insert it into a disposable Pasteur pipette.
-
Prepare a solvent-only pipette as a negative control.
-
-
EAG Setup and Recording:
-
Place the mounted antenna preparation in a Faraday cage to shield from electrical noise.
-
Direct a continuous, humidified, and charcoal-filtered air stream (500 mL/min) over the antenna via a main delivery tube.
-
Insert the tip of the stimulus pipette into a small hole in the main air tube.
-
Deliver a controlled puff of air (e.g., 0.5 seconds) through the pipette, carrying the odorant over the antenna.
-
Record the resulting voltage deflection using a high-impedance amplifier and data acquisition software. The response is measured as the peak amplitude in millivolts (mV).[6]
-
-
Experimental Design and Data Analysis:
-
Present the stimuli in a randomized order, from low to high concentration, to minimize adaptation.
-
Allow a 60-second recovery period between puffs for the antenna to return to baseline.
-
For each isomer, test at least 6-8 different antennae (n=6-8).
-
Normalize the responses by subtracting the solvent control response from the stimulus response.
-
Compare the dose-response curves for the cis and trans isomers using statistical analysis (e.g., ANOVA) to determine if there is a significant difference in antennal sensitivity.
-
Conclusion and Future Directions
The geometric isomers this compound and cis-4-Decen-1-al serve as a compelling example of how a subtle change in molecular architecture can dramatically alter sensory perception and, by extension, biological function. While the trans isomer is characterized by its fresh, citrusy aroma, the cis form delivers a complex, spicy-herbal scent. This distinction, rooted in their differential interactions with olfactory receptors, is well-established in the flavor and fragrance industry.
However, a critical review of the scientific literature reveals a clear and compelling gap: the lack of direct, comparative studies on their roles in insect chemical ecology. While aldehydes are known insect semiochemicals, the specific behavioral and electrophysiological effects of these two isomers have not been systematically compared. Such research would be invaluable, potentially uncovering a new insect pheromone system or providing the basis for novel, isomer-specific pest management strategies. Future research should focus on performing comparative EAG and behavioral assays on relevant insect models, such as agricultural pests from the Pentatomidae family, to elucidate the distinct biological roles of these two fascinating molecules.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for trans-4-Decen-1-al
Introduction: The Analytical Challenge of trans-4-Decen-1-al
This compound is an unsaturated aldehyde noteworthy for its powerful and distinct aroma, described as aldehydic, orange-like, and green.[1][2][3] This profile makes it a valuable component in the flavor and fragrance industries.[2][3] Beyond its sensory applications, it is also identified as a uremic toxin, a class of compounds that can accumulate in patients with chronic kidney disease, potentially contributing to systemic toxicity.[4] The dual role of this compound as both a desirable flavor ingredient and a potential biomarker of disease underscores the critical need for robust, accurate, and reliable analytical methods for its quantification.
The inherent reactivity of the aldehyde functional group, combined with the unsaturation in its alkyl chain, presents a unique set of analytical challenges. These include susceptibility to oxidation, polymerization, and thermal degradation, which can compromise the accuracy of analytical results. Therefore, any analytical method intended for its measurement must undergo a rigorous validation process to demonstrate it is "fit for purpose." This guide provides a comparative analysis of common analytical techniques and a detailed framework for their validation, grounded in the principles established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]
The Foundation: Regulatory Framework for Method Validation
The objective of analytical method validation is to provide documented evidence that a procedure is suitable for its intended use.[9][10] This ensures the integrity of data submitted for regulatory approval and is a cornerstone of Good Manufacturing Practices (GMP). The ICH Q2(R2) guideline, recently revised, provides a comprehensive framework for validation, which is harmonized with FDA recommendations.[5][8][9][11] These guidelines outline the specific performance characteristics that must be evaluated.
The validation process is not a one-time event but part of the analytical procedure lifecycle, which begins during method development and continues through routine use.[9][12] A well-defined validation protocol with pre-defined acceptance criteria is essential before initiating any validation studies.
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A Researcher's Guide to Investigating the Receptor Cross-Reactivity of trans-4-Decen-1-al
For researchers, scientists, and drug development professionals, understanding the molecular targets of a compound is paramount. This guide provides a comprehensive framework for investigating the receptor cross-reactivity of the unsaturated aldehyde, trans-4-Decen-1-al. While this compound is recognized for its distinct citrus and fatty odor profile, its interactions with sensory receptors at a molecular level are not extensively documented in publicly available literature.[1][2][3] This guide, therefore, serves as a practical roadmap for deorphanizing its primary receptors and identifying potential off-target interactions, a critical step in both fragrance development and safety assessment.
We will delve into the probable receptor families that may interact with this compound based on its chemical structure and provide detailed, field-proven methodologies to quantitatively assess these interactions. The focus is on empowering researchers to generate their own high-quality, reproducible data.
Primary and Potential Cross-Reactive Receptor Targets for this compound
Based on its α,β-unsaturated aldehyde structure, two primary classes of receptors are hypothesized to be the main interactors with this compound: Olfactory Receptors (ORs) and the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.
-
Olfactory Receptors (ORs): As the largest subfamily of G-protein coupled receptors (GPCRs), ORs are the primary detectors of volatile odorant molecules.[4][5] Many aldehydes are known to activate specific ORs. For instance, the rat I7 olfactory receptor (OR-I7) is a well-studied receptor that responds to aliphatic aldehydes like octanal.[6][7] It is highly probable that this compound's characteristic odor is mediated by one or more human ORs. The activation of these GPCRs typically involves the G-protein Gαolf, leading to an increase in intracellular cyclic AMP (cAMP).[5]
-
Transient Receptor Potential Ankyrin 1 (TRPA1): This ion channel is a well-established sensor for environmental irritants and endogenous inflammatory agents.[7] Crucially, TRPA1 is activated by a wide range of α,β-unsaturated aldehydes through covalent modification of cysteine residues in the channel's cytoplasmic domain.[7][8] Compounds like cinnamaldehyde and 4-hydroxynonenal (HNE) are potent TRPA1 agonists.[7][9] Given its structure, this compound is a strong candidate for a TRPA1 agonist, which could contribute to chemesthetic (irritant or pungent) sensations. TRPA1 activation leads to an influx of cations, most notably calcium (Ca2+).[10]
Comparative Analysis of Receptor Activation: A Methodological Approach
To elucidate the cross-reactivity profile of this compound, a direct comparison of its activity on representative members of the OR and TRP channel families is necessary. Below are detailed protocols for expressing these receptors in a heterologous system and performing functional assays to determine key quantitative parameters like EC50 (half-maximal effective concentration).
Experimental Workflow for Receptor Characterization
The overall workflow involves heterologous expression of the target receptors in a stable cell line, followed by functional assays to measure receptor activation in response to this compound.
Caption: General workflow for receptor expression and functional analysis.
Protocol 1: Functional Characterization of Olfactory Receptor Activation using a cAMP Assay
This protocol is designed to measure the activation of a candidate olfactory receptor, a GPCR, by quantifying the downstream production of the second messenger cAMP. We will use a luciferase-based biosensor for high-throughput and sensitive detection.[11][12]
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture Hana3A cells (a derivative of HEK293 cells suitable for OR expression) in MEM supplemented with 10% FBS.
-
Co-transfect the cells with three plasmids:
-
An expression vector containing the human olfactory receptor of interest.
-
A pGloSensor-22F cAMP plasmid (luciferase-based cAMP biosensor).
-
A control plasmid (e.g., empty vector) for mock transfections.
-
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.[11]
-
-
Assay Preparation:
-
Prepare a stimulation buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES and 5 mM glucose).[11]
-
Prepare a 2% equilibration solution containing the GloSensor™ cAMP Reagent in the stimulation buffer.
-
Wash the cells with the stimulation buffer.
-
Add 25 µL of the equilibration solution to each well and incubate at room temperature in the dark for 2 hours to allow the substrate to enter the cells.[11]
-
-
Ligand Stimulation and Luminescence Reading:
-
Prepare serial dilutions of this compound in the stimulation buffer. Remember to prepare these at 2x the final desired concentration.
-
Using a chemiluminescence plate reader, measure the basal luminescence for 2-3 cycles.
-
Add 25 µL of the 2x this compound dilutions to the respective wells.
-
Immediately begin continuous luminescence measurement for at least 20 cycles over 30 minutes.[13]
-
-
Data Analysis:
-
Normalize the luminescence data to the basal reading for each well.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathway for Olfactory Receptors
Caption: Olfactory receptor G-protein signaling cascade.
Protocol 2: Functional Characterization of TRPA1 Activation using a Calcium Flux Assay
This protocol is designed to measure the activation of the TRPA1 ion channel by quantifying the influx of extracellular calcium upon channel opening.[7] A fluorescent calcium indicator dye will be used.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Transfect the cells with an expression vector containing human TRPA1 cDNA.
-
Plate the transfected cells in a 96-well, black-walled, clear-bottom plate and incubate for 24-48 hours.
-
-
Cell Loading with Calcium Dye:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Ringer's solution).
-
Aspirate the culture medium and wash the cells gently with the salt solution.
-
Add the loading buffer to each well and incubate in the dark at room temperature for 30-60 minutes.[12]
-
-
Ligand Stimulation and Fluorescence Reading:
-
Prepare serial dilutions of this compound in the salt solution.
-
Use a fluorescence plate reader (e.g., a FLIPR instrument) to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells.
-
Immediately begin recording the fluorescence intensity over time. For TRPA1, responses are typically rapid.[7]
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity from baseline (ΔF/F0).
-
Plot the peak fluorescence change against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathway for TRPA1 Activation
Caption: TRPA1 ion channel activation by an electrophilic compound.
Data Presentation and Interpretation
The experimental data generated from these protocols should be summarized in a clear, tabular format to facilitate direct comparison of the potency and efficacy of this compound across different receptor types.
Table 1: Comparative Functional Activity of this compound on Target Receptors
| Receptor Target | Receptor Type | Assay Type | Key Parameter | Measured Value (M) | Efficacy (% of Control Agonist) |
| Olfactory Receptor X | GPCR | cAMP Luminescence | EC50 | To be determined | To be determined |
| Taste Receptor Y | GPCR | Calcium Flux (Gq) | EC50 | To be determined | To be determined |
| Human TRPA1 | Ion Channel | Calcium Flux | EC50 | To be determined | To be determined |
| Control Receptor | e.g., non-aldehyde OR | cAMP Luminescence | EC50 | No activity expected | N/A |
Note: This table is a template for presenting experimentally derived data. In the absence of published data for this compound, researchers are encouraged to use this format to report their findings. For context, some α,β-unsaturated aldehydes show EC50 values for TRPA1 in the micromolar range (e.g., 4-hydroxynonenal EC50 ≈ 27-77 µM).[7]
Conclusion
This guide provides a robust experimental framework for characterizing the receptor cross-reactivity of this compound. By employing standardized heterologous expression systems and validated functional assays, researchers can deorphanize its primary olfactory targets and quantify its potential off-target effects on other chemosensory receptors like TRPA1. The resulting quantitative data will be invaluable for understanding the complete sensory profile of this compound, informing its applications in the flavor and fragrance industry, and contributing to a more comprehensive safety and toxicological assessment.
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A Comparative Analysis of trans-4-Decen-1-al: Purity, Isomeric Integrity, and Impurity Profiling from Natural and Synthetic Sources
Abstract
trans-4-Decen-1-al is a potent unsaturated aldehyde valued for its strong, fresh, and citrus-like aroma, making it a key component in the flavor and fragrance industries, as well as a valuable intermediate in organic synthesis.[1][2] Its utility, however, is critically dependent on its chemical purity and, most importantly, its isomeric integrity. This guide provides a comprehensive comparative analysis of this compound obtained from two primary origins: natural extraction and chemical synthesis. We will explore the characteristic purity profiles, isomeric ratios (trans vs. cis), and common impurities associated with each source. This analysis is supported by detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, enabling researchers and drug development professionals to make informed decisions when selecting a source material appropriate for their specific application, from sensory analysis to rigorous pharmaceutical development.
Sources of this compound: A Tale of Two Origins
The provenance of a chemical reagent can profoundly influence its performance in sensitive applications. This is particularly true for a molecule like this compound, where subtle differences in impurity profiles or stereochemistry can alter its biological activity or sensory characteristics.
Natural Isolation: The Botanical Blueprint
This compound is a naturally occurring volatile compound found in a variety of plant sources, where it contributes to their characteristic aromas. Notable natural sources include coriander leaf, yuzu, and the essential oils of citrus fruits like grapefruit and orange.[1][3]
The typical method for isolation is steam distillation followed by fractional distillation or chromatographic purification. While this method provides a "natural" label, which is desirable in certain food and fragrance applications, it presents several challenges:
-
Low Yield: The concentration of this compound in natural sources is often very low, making extraction a costly and resource-intensive process.
-
Complex Matrix: The raw extract is a complex mixture of dozens or even hundreds of other volatile compounds. Achieving high purity (>95%) requires extensive, multi-step purification, which can still leave trace amounts of structurally similar compounds.
-
Inconsistent Supply: The chemical composition of essential oils can vary significantly based on plant species, growing conditions, and harvesting time, leading to batch-to-batch variability.
Caption: Workflow for isolating this compound from natural sources.
Chemical Synthesis: Precision and Scalability
To overcome the limitations of natural extraction, industrial production of this compound relies heavily on chemical synthesis. This approach offers high scalability, cost-effectiveness, and, crucially, greater control over the final product's purity and isomeric form.[3][4]
Several synthetic routes exist, with a common strategy being the controlled oxidation of the corresponding alcohol, (E)-4-decen-1-ol.[1] Another documented method involves a cross-coupling reaction using a protected bromo-pentenal derivative and a Grignard reagent, followed by deprotection.[5]
Key advantages of synthesis include:
-
High Purity: Synthetic routes can be designed to produce this compound with very high chemical purity, often exceeding 98-99%.
-
Stereochemical Control: Modern synthetic methods can be highly stereoselective, yielding a product with a very high proportion of the desired trans isomer.
-
Defined Impurity Profile: Impurities in synthetic batches are typically related to starting materials, reagents, or predictable side reactions (e.g., formation of the cis isomer, over-oxidation to carboxylic acid), making them easier to identify and control.
Caption: A generalized workflow for the chemical synthesis of this compound.
Analytical Methodologies for Quality Assessment
To objectively compare samples from different sources, a robust analytical strategy is essential. The primary techniques for characterizing an unsaturated aldehyde like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for purity and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation and isomeric ratio determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile and semi-volatile compounds. It provides a quantitative measure of chemical purity (as % area) and allows for the tentative identification of impurities by comparing their mass spectra to library databases.[6][7][8] For aldehydes, derivatization with reagents like PFBHA can enhance sensitivity and chromatographic performance.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled in its ability to provide detailed structural information. For this compound, ¹H NMR is critical for confirming the stereochemistry of the double bond. The coupling constant (J-value) between the vinylic protons (the H atoms on the C=C double bond) is diagnostic: a large coupling constant (typically 12-18 Hz) confirms a trans configuration, while a smaller value (6-12 Hz) would indicate a cis configuration.[11][12][13]
Comparative Analysis: Natural vs. Synthetic
The choice between natural and synthetic this compound should be driven by the specific requirements of the application. The following tables summarize the key performance differences based on typical analytical data.
Purity and Impurity Profile
Synthetic this compound consistently offers higher chemical purity. Impurities in natural extracts are typically other structurally related natural products, whereas synthetic impurities are artifacts of the chemical process.
| Attribute | Natural Isolate (Typical) | Synthetic Product (High Grade) | Causality and Implication |
| Purity (GC Area %) | 85 - 95% | > 98% | Natural extracts contain numerous co-distilled compounds. Synthetic routes are optimized for a single target. |
| Major Impurities | Other terpenes, alcohols, and aldehydes (e.g., decanal, undecenal) | cis-4-Decen-1-al, unreacted starting materials, 4-decenoic acid | The impurity profile reflects the source matrix (botanical) versus the reaction pathway (chemical). |
| Odor Profile | More complex, "rounded" due to trace components. | Cleaner, sharper, more "true-to-type" citrus/aldehydic scent.[4][14] | For fragrance applications, the "impurities" in natural extracts may be desirable. For research, they are confounding variables. |
| Consistency | Variable (batch-to-batch) | High (batch-to-batch) | Synthetic production offers tight quality control, which is essential for reproducible research and manufacturing. |
Isomeric Purity (trans vs. cis)
For applications where biological activity or specific sensory properties are paramount, the isomeric ratio is a critical quality attribute. Stereoselective synthesis provides a clear advantage in delivering the pure trans isomer.
| Attribute | Natural Isolate (Typical) | Synthetic Product (High Grade) | Causality and Implication |
| trans:cis Ratio | Typically high in trans, but may contain variable amounts of the cis isomer. | > 99:1 | Synthetic routes are specifically designed to favor the thermodynamically more stable trans product. |
| Analytical Proof | ¹H NMR coupling constant for vinylic protons: ³J ≈ 15 Hz | ¹H NMR coupling constant for vinylic protons: ³J ≈ 15 Hz | A large coupling constant is the definitive proof of the trans geometry.[11][15] The presence of a second set of vinylic signals with a smaller J-value would indicate the cis isomer. |
Detailed Experimental Protocols
Trustworthy analysis relies on validated, self-consistent protocols. The following are step-by-step methodologies for the key experiments described.
Protocol: GC-MS Analysis for Purity Assessment
-
Sample Preparation: Prepare a 1000 ppm stock solution of the this compound sample in high-purity hexane. Create a working solution by diluting 100 µL of the stock into 900 µL of hexane for a final concentration of 100 ppm.
-
Instrument Setup:
-
GC Column: Use a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: 250°C, Split mode (50:1).
-
Oven Program: Start at 50°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 35 to 400.
-
-
Injection and Analysis: Inject 1 µL of the working solution. Integrate all peaks in the resulting chromatogram. The purity is calculated as the area of the this compound peak divided by the total area of all peaks. Identify impurities by matching their mass spectra against the NIST library.
Protocol: ¹H NMR Analysis for Isomeric Ratio Determination
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[12]
-
Data Acquisition:
-
Spectrometer: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Experiment: Run a standard 1D proton experiment (zg30 pulse program).
-
Parameters: Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Identify Vinylic Protons: Locate the multiplet signals for the protons on the double bond (typically between 5.3-5.5 ppm).
-
Measure Coupling Constant: Expand the vinylic region and use the software's tool to measure the peak-to-peak distance within the multiplet. A value of ~15 Hz confirms the trans geometry.
-
Quantify Isomers: If signals for the cis isomer are present (at a slightly different chemical shift and with a J-value of ~10-12 Hz), integrate the distinct signals for both isomers to determine their relative ratio.
-
Conclusion
The selection of this compound must be a deliberate choice aligned with the scientific or commercial objective.
-
For applications in the flavor and fragrance industry where a complex, "natural" aroma profile is desired and batch-to-batch consistency is less critical, a high-quality natural isolate may be suitable.
-
For research, drug development, and applications requiring high purity, batch-to-batch reproducibility, and unambiguous stereochemistry, a well-characterized synthetic standard is the authoritative and scientifically sound choice.[2]
Ultimately, this guide underscores a fundamental principle of applied chemistry: the source of a molecule is as important as the molecule itself. Rigorous analytical validation, using the protocols outlined herein, is not merely a quality control step but an essential component of generating reliable and reproducible results.
References
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Tallman, K. A., & Liebler, D. C. (2008). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Lipids, 43(8), 765–774. Retrieved from [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
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Alarcao, A. M., & Spickett, C. M. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Antioxidants, 8(6), 173. Retrieved from [Link]
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Wang, M., et al. (2016). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry, 88(14), 7247–7255. Retrieved from [Link]
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The Good Scents Company. (n.d.). (E)-4-decenal. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
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ResearchGate. (2008). Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. Retrieved from [Link]
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CDC Stacks. (1999). New analytical method for determining aldehydes in aqueous samples. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of trans-4-Decen-1-al and Other Biologically Significant Aldehydes
Introduction: The Diverse and Dichotomous World of Aldehydes
Aldehydes represent a class of organic compounds that are ubiquitous in biology and industry. Characterized by a carbonyl group bonded to a hydrogen atom, their chemical reactivity makes them central players in a vast array of biological processes. Their roles are profoundly dichotomous: they can be essential signaling molecules and pleasant flavorants, or potent toxins and markers of cellular distress. This guide provides a comparative analysis of the biological activity of trans-4-Decen-1-al, a compound recognized in the flavor and fragrance industry, against other well-characterized aldehydes, particularly those generated endogenously through lipid peroxidation, such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA).
We will explore their differential effects on cellular viability, their antimicrobial potential, and their function as semiochemicals in insect communication. This analysis is designed for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also the experimental frameworks necessary to investigate these versatile molecules.
Comparative Biological Activities: A Tale of Structure and Concentration
The biological effect of an aldehyde is intricately linked to its chemical structure—specifically its chain length, the presence and position of double bonds, and additional functional groups. These features dictate its reactivity, hydrophobicity, and ability to interact with biological macromolecules.
Cytotoxicity and Modulation of Cellular Signaling
The primary mechanism behind aldehyde toxicity involves their electrophilic nature, which allows them to form covalent adducts with nucleophilic cellular macromolecules like proteins and DNA.[1] α,β-unsaturated aldehydes, including this compound and the highly-studied 4-HNE, are particularly reactive via Michael addition and the formation of Schiff bases.[2][3][4][5]
Key Comparisons:
-
4-Hydroxynonenal (4-HNE): Widely regarded as one of the most toxic products of lipid peroxidation, 4-HNE exemplifies the dose-dependent nature of aldehydes.[3][4][6][7] At low micromolar concentrations (~0.1-5 µM), it acts as a signaling molecule, promoting cell survival and activating antioxidant defense mechanisms.[3][8] However, at higher concentrations (>10 µM), it induces severe oxidative stress, inhibits protein and DNA synthesis, and triggers apoptosis.[3][8] Its high reactivity stems from three functional groups: an aldehyde, a C=C double bond, and a hydroxyl group.[4][5]
-
Malondialdehyde (MDA): As a major end-product of polyunsaturated fatty acid peroxidation, MDA is a widely used biomarker for oxidative stress.[6][9][10] It is mutagenic, reacting with DNA bases to form adducts, principally M1G (pyrimido[1,2-a]purin-10(3H)-one), which can lead to genomic instability.[2][9]
-
This compound: The toxicological profile of this compound is less extensively documented. It is classified as a uremic toxin, which can accumulate in kidney disease and contribute to pathology by stimulating the production of reactive oxygen species (ROS).[11] This ROS production is thought to be mediated by the inhibition of NADPH oxidase.[11] Chronic exposure is associated with renal and cardiovascular damage.[11] While it is an α,β-unsaturated aldehyde, its toxicity is generally considered moderate compared to highly reactive molecules like 4-HNE or acrolein.[12] It is also known to be a skin and eye irritant.[11]
Reactive aldehydes act as second messengers of oxidative stress, modulating critical signaling pathways. 4-HNE is known to regulate the MAPK pathway and redox-sensitive transcription factors like NF-κB and Nrf2.[13] As a uremic toxin, this compound can induce DNA methyltransferases, leading to the silencing of the anti-aging protein Klotho.[11]
Diagram: General Mechanism of Aldehyde-Induced Cytotoxicity
Caption: Aldehyde-induced cytotoxicity workflow.
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values can vary significantly based on the cell line and assay conditions.
| Aldehyde | Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| 4-Hydroxynonenal (HNE) | HepG2 (Human Liver) | 49.7 ± 3.43 | 24 | MTT | [14] |
| Hep3B (Human Liver) | 42.6 ± 2.39 | 24 | MTT | [14] | |
| Acrolein | GES-1 (Human Gastric) | 58 | 24 | MTT | [14] |
| Crotonaldehyde | BEAS-2B (Human Bronchial) | ~100 | 24 | Not Specified | [14] |
| 2,4-Decadienal | Human Diploid Fibroblasts | Most toxic of several LPO products | 24 | Not Specified | [15] |
| This compound | Data not readily available in comparative studies | - | - | - |
Note: This table highlights the potent cytotoxicity of HNE and related α,β-unsaturated aldehydes. The lack of readily available IC50 data for this compound underscores the need for further comparative research.
Antimicrobial Activity
The structural features of aldehydes, particularly their ability to interact with and disrupt lipid membranes, confer significant antimicrobial properties.
Mechanism of Action: The antimicrobial efficacy of 2E-alkenals is linked to their ability to cause gross perturbation of the lipid fraction of the microbial plasma membrane.[16] Their lipophilicity allows them to insert into the membrane, increasing its permeability and causing leakage of cellular contents, ultimately leading to cell death. The presence of the α,β-double bond enhances this activity.[16]
Key Comparisons:
-
This compound: While specific studies on the antimicrobial activity of this compound are sparse, the activity of structurally similar compounds like (E)-2-decenal suggests it would likely be effective.[16] The 10-carbon chain provides a degree of lipophilicity suitable for membrane interaction.
-
Other Aldehydes: A study investigating a series of 2E-alkenals found that their ability to induce leakage from liposomes correlated well with chain length, with longer chains being more effective.[16] For instance, (E,E)-2,4-decadienal was found to have the highest microbicidal activity among the six alkenals tested.[16] Other natural aldehydes like cinnamaldehyde and citral are well-known for their broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[17][18]
Minimum Inhibitory Concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thymol | Staphylococcus aureus | 300 - 600 | [17] |
| Escherichia coli | 310 - 5000 | [17] | |
| Citral | Staphylococcus aureus | 280 | [17] |
| Terpinen-4-ol | Pseudomonas aeruginosa | ~50 | [17] |
| (E)-2-Dodecenal | Various bacteria/yeasts | 50 - 500 | [17] |
Note: These values for other bioactive aldehydes suggest that concentrations in the range of 50-500 µg/mL are often effective, providing a benchmark for potential testing of this compound.
Role as Semiochemicals in Insect Communication
Insects have co-opted diverse classes of chemicals, including aldehydes, to serve as pheromones for mediating social behaviors like mating and defense.[19] The specificity of these signals is remarkable, with closely related species often using the same compounds for different purposes.
Key Comparisons:
-
This compound: This compound is found naturally in plants like coriander and yuzu.[20] While not identified as an insect-produced pheromone in the available literature, its presence as a plant volatile organic compound (PVOC) could imply a role in plant-insect interactions, such as attracting pollinators or repelling herbivores.
-
Other Aldehydes: The role of other aldehydes in insect communication is well-established.
-
In Cotesia parasitoid wasps, heptanal acts as a repellent pheromone in one species to avoid mate competition, while in a closely related species, it enhances the attractiveness of the female's sex pheromone.[21]
-
The eastern spruce budworm (Choristoneura fumiferana) uses a specific 95:5 blend of E- and Z11-tetradecenals as its primary sex pheromone to attract males.[22]
-
Many Lepidoptera species use long-chain (C10-C18) unsaturated aldehydes, alcohols, and acetates as "Type I" sex pheromones.[23]
-
Diagram: Pheromonal Communication Workflow
Caption: Generalized workflow of insect pheromonal communication.
Experimental Protocols for Comparative Analysis
To ensure scientific integrity and reproducibility, standardized protocols are essential for comparing the biological activities of different aldehydes.
Protocol 1: MTT Assay for Cellular Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare stock solutions of this compound, 4-HNE (positive control), and other test aldehydes in DMSO. Create a serial dilution in cell culture medium to achieve final concentrations ranging from 1 µM to 500 µM. Ensure the final DMSO concentration is <0.1%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various aldehyde concentrations. Include wells with medium only (blank), cells with medium (negative control), and cells with 0.1% DMSO (vehicle control). Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Abs_sample / Abs_control) * 100. Plot the viability against the log of the concentration to determine the IC50 value.
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies lipid peroxidation by measuring MDA, which reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored product.[2]
Methodology:
-
Sample Preparation: Homogenize cell pellets or tissue samples in a suitable lysis buffer on ice. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay for normalization.
-
Reaction Mixture: In a microcentrifuge tube, mix 100 µL of sample supernatant with 200 µL of TBA reagent (containing TBA, trichloroacetic acid, and HCl).
-
Standard Curve: Prepare a standard curve using a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Incubation: Tightly cap the tubes and incubate at 95°C for 60 minutes.
-
Cooling & Centrifugation: Cool the tubes on ice for 10 minutes, then centrifuge at 10,000 x g for 15 minutes to pellet any precipitate.
-
Absorbance Reading: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.
-
Data Analysis: Calculate the MDA concentration in the samples by interpolating from the standard curve and normalizing to the protein concentration (e.g., nmol MDA/mg protein).
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test aldehyde in the broth, starting from a high concentration (e.g., 2000 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no aldehyde) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the aldehyde in which no visible turbidity (growth) is observed. A viability indicator like resazurin can be added to aid visualization.
Conclusion and Future Perspectives
This guide illuminates the multifaceted biological activities of aldehydes, highlighting a significant knowledge gap between well-documented endogenous toxins and commercially utilized compounds.
-
Established Toxicity: Aldehydes derived from lipid peroxidation, such as 4-HNE and MDA, are potent mediators of cellular damage. Their high reactivity leads to widespread adduction with proteins and DNA, disrupting cellular homeostasis and contributing to the pathogenesis of numerous diseases.[3][6][13][24]
-
Emerging Profile: this compound, while structurally an α,β-unsaturated aldehyde, presents a more nuanced profile. Its role as a uremic toxin points to a clear cytotoxic potential, particularly under conditions of chronic exposure.[11] However, its full toxicological and signaling impact, especially in direct comparison with canonical LPO products, remains to be elucidated.
-
Future Directions: Rigorous comparative studies are needed to quantify the cytotoxicity of this compound across multiple cell lines and to identify its specific protein and DNA targets. Furthermore, its potential as a novel antimicrobial agent warrants investigation, given the promising activity of structurally related aldehydes. Exploring its role in the complex language of plant-insect chemical ecology could also unveil new applications in agriculture and pest management.
By employing the standardized protocols outlined herein, researchers can contribute to a more comprehensive understanding of this diverse and biologically critical class of molecules.
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Xu, H., et al. (2020). Distinct Roles of Cuticular Aldehydes as Pheromonal Cues in Two Cotesia Parasitoids. Journal of Chemical Ecology, 46(2), 165-174. [Link]
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Singh, Z., et al. (2017). Use of Malondialdehyde as a Biomarker for Assessing Oxidative Stress in Different Disease Pathologies. Iranian Journal of Public Health, 46(9), 1233-1240. [Link]
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Dębiak, M., et al. (2022). Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. Molecules, 27(19), 6295. [Link]
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Tsikas, D. (2017). Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. Analytical Biochemistry, 524, 13-30. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of trans-4-Decen-1-al Using Analytical Standards
Introduction: The Imperative of Structural Integrity in Aromatic Aldehydes
trans-4-Decen-1-al (CAS: 65405-70-1) is an unsaturated aldehyde recognized for its powerful and diffusive citrus, orange-like, and green floral odor profile.[1][2][3] Found naturally in coriander leaf and yuzu, it is a high-impact ingredient in the flavor and fragrance industries.[4] For researchers in synthesis, drug development, and quality control, the unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a critical determinant of a product's efficacy, safety, and sensory properties. The presence of isomers, particularly cis-4-Decen-1-al, can significantly alter its chemical and olfactory characteristics.[5]
This guide provides a comprehensive, multi-technique framework for the structural confirmation of a synthesized or isolated sample of this compound against a certified reference standard. We will move beyond procedural lists to explore the causality behind our analytical choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity.
The Cornerstone of Comparison: The Analytical Standard
The entire principle of structural confirmation rests upon a direct comparison to a known entity. An analytical standard, purchased from a reputable supplier (e.g., Fisher Scientific, MilliporeSigma), serves as this "ground truth."[5][6] When sourcing a standard, it is crucial to obtain its Certificate of Analysis (CofA), which details its purity and the percentage of any known impurities, such as the corresponding cis-isomer.[5] This information is vital, as the goal is not just to confirm the presence of the trans isomer but also to quantify its purity relative to other isomers and impurities.
An Integrated Analytical Workflow for Unambiguous Confirmation
A single analytical technique is rarely sufficient for complete structural elucidation. We employ a synergistic trio of methods—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—to build an irrefutable case for the sample's identity and stereochemistry.
Figure 1: High-level workflow for the structural confirmation of this compound.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is the ideal first step. Gas chromatography provides high-resolution separation, allowing us to distinguish the trans-isomer from the cis-isomer and other volatile impurities. Mass spectrometry provides two crucial data points: the molecular weight (from the molecular ion peak) and a characteristic fragmentation pattern that acts as a chemical fingerprint.
Step-by-Step Methodology
-
Preparation: Prepare 100 ppm solutions of both the analytical standard and the experimental sample in a high-purity solvent like dichloromethane.
-
Injection: Inject 1 µL of each solution into the GC-MS system. It is advisable to run a solvent blank first to ensure no system contamination.
-
GC Separation: Utilize a non-polar or semi-polar capillary column (e.g., DB-5ms) suitable for separating fatty aldehydes. A typical temperature program would be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Detection: Use standard electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 300.
Data Comparison & Trustworthiness
The protocol's validity comes from direct comparison. The experimental sample must match the certified standard in two key parameters.
| Parameter | Standard (Expected Result) | Experimental Sample (for Confirmation) | Causality & Significance |
| Retention Time (RT) | Consistent RT under identical conditions | Must match standard's RT within ±0.05 min | Co-elution strongly suggests identical compounds. |
| Kovats Retention Index | ~1171-1175 (non-polar column)[7] | Calculated index must match | Normalizes RT against n-alkanes, making the data more robust and transferable between labs. |
| Mass Spectrum | Molecular Ion (M⁺) at m/z 154 | Must show M⁺ at m/z 154 | Confirms the molecular formula C₁₀H₁₈O.[5][8] |
| Fragmentation Pattern | Characteristic fragments for an aliphatic aldehyde | Must match the standard's fragmentation pattern | Provides a structural fingerprint, confirming the class of compound. |
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: While GC-MS suggests identity, NMR provides definitive proof of the molecular structure and, most critically, the stereochemistry of the double bond. ¹H NMR allows us to "see" the electronic environment of each proton, and the coupling constant (J-value) between the vinylic protons is the gold standard for assigning trans vs. cis geometry. ¹³C NMR confirms the carbon backbone and the presence of all 10 unique carbon atoms.
Step-by-Step Methodology
-
Preparation: Dissolve ~5-10 mg of the standard and the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Analysis: Process the spectra and identify the chemical shifts (δ) and coupling constants (J).
Data Comparison for Definitive Structural Elucidation
The spectra from the experimental sample must be superimposable with the standard. Key diagnostic signals are compared against established data.[9]
| Nucleus | Signal Region (δ, ppm) | Expected Multiplicity & J-value | Structural Assignment & Significance |
| ¹H | ~9.76 | Triplet (t) or Singlet (s) | -CHO (Aldehydic proton). Confirms the aldehyde functional group. |
| ¹H | ~5.31-5.47 | Multiplet (m) | -CH=CH- (Vinylic protons). The key to stereochemistry lies here. |
| J-value of vinylic H's | ~15 Hz | A coupling constant of this magnitude is definitive for a trans double bond . A cis bond would show a J-value of ~10 Hz. | |
| ¹H | ~2.45 | Multiplet (m) | -CH₂ -CHO (Protons alpha to the carbonyl). |
| ¹³C | ~202.7 | - | C =O (Aldehydic carbon). |
| ¹³C | ~131.9 & ~128.7 | - | -C H=C H- (Vinylic carbons). |
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and powerful technique for confirming the presence of key functional groups.[10] It acts as a complementary check to NMR and MS. The energy absorbed at specific frequencies corresponds to the vibrational energies of specific bonds, providing a quick structural checklist.
Step-by-Step Methodology
-
Preparation: Place a single drop of the neat liquid sample (or standard) onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands.
Data Comparison of Key Functional Groups
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2720 & ~2820 | C-H Stretch | Aldehyde (-CHO) | A pair of weak bands, highly diagnostic for an aldehyde C-H. |
| ~1725 | C=O Stretch | Aldehyde (-CHO) | Strong, sharp peak confirming the carbonyl group. |
| ~1670 | C=C Stretch | Alkene | Confirms the presence of the double bond. |
| ~965 | C-H Out-of-Plane Bend | trans-Alkene | A strong, characteristic band that provides further evidence for the trans configuration. |
Synthesizing the Data for a Final Verdict
The power of this workflow lies in the convergence of evidence. A logical, self-validating process confirms the structure.
Figure 2: Logical decision workflow for data integration and structural confirmation.
If the experimental sample successfully passes every checkpoint in this workflow—matching the standard's retention time, mass spectrum, NMR chemical shifts, critical coupling constants, and FTIR absorption bands—the structure of this compound can be assigned with the highest level of confidence. Any deviation at any stage indicates either a different compound, the wrong isomer, or the presence of significant impurities, necessitating further investigation.
Conclusion
Confirming the structure of this compound is a process of systematic, comparative analysis. By leveraging the separation power of GC-MS, the definitive structural detail of NMR, and the functional group verification of FTIR against a certified standard, researchers can create a robust, self-validating data package. This multi-faceted approach ensures that the material is precisely what it is claimed to be, upholding the standards of quality, safety, and reproducibility essential to scientific and industrial progress.
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A Guide to Inter-Laboratory Comparison of trans-4-Decen-1-al Analysis: Methodologies, Validation, and Best Practices
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison (ILC) for the quantitative analysis of trans-4-Decen-1-al. The objective is to equip researchers, analytical scientists, and quality control professionals with the necessary technical insights and a robust, field-tested protocol to ensure accuracy, reproducibility, and comparability of analytical results across different laboratories. We will delve into the inherent challenges of analyzing unsaturated aldehydes, justify the selection of a specific analytical methodology, provide a detailed experimental workflow, and outline the statistical evaluation of performance.
The Analytical Imperative: Why an Inter-Laboratory Comparison for this compound?
This compound is a significant long-chain unsaturated aldehyde. It is a potent aroma compound, imparting distinct citrus, orange, and green notes in fragrances and flavors.[1] Beyond its sensory applications, it is also recognized as a secondary product of lipid peroxidation of polyunsaturated fatty acids.[2][3] Its presence and concentration can, therefore, be an indicator of oxidative stability and off-flavor development in food products and other biological matrices.
Given its dual role as a desirable flavorant and an undesirable marker of degradation, its accurate quantification is critical. However, the analysis of unsaturated aldehydes is notoriously challenging due to their chemical properties:
-
Volatility and Thermal Lability: These compounds can be lost during sample preparation and can degrade in a hot GC inlet, leading to inaccurate quantification.[4]
-
Polarity: The polar carbonyl group can cause poor peak shape (tailing) on non-polar or mid-polar GC columns.[4]
-
Reactivity: The double bond and aldehyde functional group make this compound susceptible to isomerization, oxidation, and adduct formation, particularly with common derivatization reagents.[5][6]
An inter-laboratory comparison is the ultimate test of an analytical method's robustness and transferability. It serves as an independent, external validation of a laboratory's proficiency, a requirement for accreditation under standards like ISO/IEC 17025, and is essential for building confidence in data that may be used for regulatory submissions, quality control, or fundamental research.[7][8]
Selecting the Optimal Analytical Approach: GC-MS with PFBHA Derivatization
While both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for aldehyde analysis, GC coupled with Mass Spectrometry (MS) offers superior selectivity and sensitivity for this application.[9][10] To overcome the inherent analytical challenges of aldehydes, a chemical derivatization step is indispensable.[4][9]
We recommend O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) as the derivatization reagent for the following reasons:
-
Stability: PFBHA reacts with the aldehyde's carbonyl group to form a stable oxime derivative. Unlike derivatives formed with 2,4-dinitrophenylhydrazine (DNPH), PFBHA-oximes are thermally stable and less prone to decomposition at elevated GC temperatures.
-
Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive for detection by MS, especially in negative chemical ionization (NCI) mode, though electron impact (EI) ionization also provides excellent results.[11]
-
Specificity: The reaction is highly specific to the carbonyl group, minimizing side reactions.[4]
This guide will therefore be based on a validated Headspace Solid-Phase Microextraction (HS-SPME) method coupled with GC-MS analysis of the PFBHA-oxime derivative of this compound.
Diagram of the PFBHA Derivatization Reaction
Caption: Reaction of this compound with PFBHA to form a stable oxime derivative.
Inter-Laboratory Comparison (ILC) Protocol
This section provides a detailed, step-by-step methodology that should be distributed to all participating laboratories to ensure uniformity of execution.
Test Material
A single batch of a stable matrix (e.g., high-oleic sunflower oil) will be fortified with a known concentration of high-purity this compound (purity ≥96%) by the coordinating laboratory. The final concentration will be unknown to the participants. Each laboratory will receive two identical, sealed vials of the test material and will be instructed to analyze them as independent duplicates.
Reagents and Standards
-
This compound certified reference standard (CAS: 65405-70-1).[12][13]
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% or higher purity.
-
Internal Standard (IS): e.g., Undecanal-d22 or other suitable labeled aldehyde not present in the sample.
-
Solvents: Methanol, Acetonitrile (HPLC or GC grade).
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
Preparation of Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Internal Standard Stock (1000 µg/mL): Prepare in the same manner as the analyte stock.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock standard in the chosen matrix (or a similar, blank matrix) to cover the expected concentration range (e.g., 0.1 - 20 µg/g). Spike each calibration standard with the internal standard at a constant concentration.
-
PFBHA Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of deionized water. Prepare fresh daily.
Sample Preparation and Derivatization (HS-SPME)
-
Accurately weigh 0.5 (±0.05) g of the ILC test material into a 20 mL headspace vial.
-
Spike the sample with the internal standard solution.
-
Add 50 µL of the aqueous PFBHA reagent to the vial.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Vortex the vial for 30 seconds.
-
Place the vial in a heating block or autosampler agitator set to 60°C. Allow the sample to incubate for 60 minutes to facilitate the derivatization reaction and equilibration.[11]
GC-MS Analysis
-
After incubation, expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes.
-
Desorb the fiber in the GC inlet for 5 minutes at 250°C.
-
GC Conditions (Example):
-
Column: SLB™-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm df).
-
Inlet: Splitless mode.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition: Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions: Select characteristic, abundant ions for the this compound-PFBHA derivative (E/Z isomers) and the internal standard derivative. Note: The specific ions should be determined during method development.
-
Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Data Analysis and Reporting
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the working standards. Perform a linear regression (1/x weighting may be appropriate).
-
Quantify this compound in the two ILC test material replicates using the calibration curve.
-
Report the following to the coordinating laboratory:
-
The two individual concentration results (in µg/g).
-
The mean concentration and standard deviation.
-
The calibration curve equation and correlation coefficient (r²).
-
Representative chromatograms of a standard and a sample.
-
Performance Evaluation and Data Interpretation
The coordinating laboratory will collate the results and perform a statistical analysis to evaluate each participant's performance.
Statistical Analysis
The primary metric for performance evaluation will be the Z-score .[14] The Z-score compares a laboratory's deviation from the consensus value to a standard deviation for proficiency assessment.
The Z-score for each laboratory (i) is calculated as:
Zi = (xi - X) / σp
Where:
-
xi is the mean result reported by laboratory i.
-
X is the assigned value (the robust mean or median of all participant results after outlier removal).
-
σp is the standard deviation for proficiency assessment (target value), often derived from historical performance data or a set percentage of the assigned value.
Interpretation of Z-scores
The performance of the laboratories is assessed as follows:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (Warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (Action signal).
Hypothetical Data and Performance Summary
The following table presents a hypothetical summary of results from an ILC study.
| Laboratory ID | Reported Mean (µg/g) | Assigned Value (X) (µg/g) | Standard Deviation for Proficiency (σp) | Calculated Z-score | Performance |
| Lab-01 | 12.1 | 12.0 | 1.5 | 0.07 | Satisfactory |
| Lab-02 | 11.5 | 12.0 | 1.5 | -0.33 | Satisfactory |
| Lab-03 | 14.5 | 12.0 | 1.5 | 1.67 | Satisfactory |
| Lab-04 | 8.9 | 12.0 | 1.5 | -2.07 | Questionable |
| Lab-05 | 15.1 | 12.0 | 1.5 | 2.07 | Questionable |
| Lab-06 | 7.2 | 12.0 | 1.5 | -3.20 | Unsatisfactory |
Workflow Visualization
The entire inter-laboratory comparison process can be visualized as a structured workflow.
Caption: Workflow for the this compound inter-laboratory comparison study.
Conclusion and Continuous Improvement
Participation in this inter-laboratory comparison provides an invaluable, objective assessment of a laboratory's capability to accurately analyze this compound. A satisfactory result demonstrates a high level of competence and provides confidence in routine analytical data. For laboratories receiving questionable or unsatisfactory scores, this guide provides a framework for troubleshooting. Common sources of error include improper standard preparation, instrument calibration issues, variability in the SPME extraction, or matrix interferences. These laboratories are encouraged to conduct a thorough root-cause analysis and implement corrective actions before their next proficiency test. By adhering to a standardized, robust methodology and participating in regular proficiency testing, the scientific community can ensure the reliability and comparability of data for this important, yet challenging, analyte.
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Al-Qahtani, H., & El-Sayed, M. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 114. Available at: [Link]
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Institute for Occupational Safety and Health of the German Social Accident Insurance (IFA). (n.d.). Proficiency testing: Aldehydes. DGUV. Retrieved from [Link]
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Schulte-Ladbeck, R., Lindahl, R., Levin, J. O., & Karst, U. (2001). Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography. Journal of Environmental Monitoring, 3(3), 306-310. Available at: [Link]
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ResearchGate. (n.d.). Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography. Request PDF. Retrieved from [Link]
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Grootveld, M., et al. (2019). Evidence-Based Challenges to the Continued Recommendation and Use of Peroxidatively-Susceptible Polyunsaturated Fatty Acid-Rich Culinary Oils for High-Temperature Frying Practises: Experimental Revelations Focused on Toxic Aldehydic Lipid Oxidation Products. Frontiers in Nutrition, 6, 97. Available at: [Link]
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ResearchGate. (n.d.). Trends in the development of proficiency testing for chemical analysis: focus on food and environmental matrices. Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of trans,trans-2,4-Decadienal Metabolites in Mouse and Human Cells Using Liquid Chromatography-Mass Spectrometry. Request PDF. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
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PE100+ Association. (n.d.). Interlaboratory comparison. Retrieved from [Link]
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The Good Scents Company. (n.d.). (E)-4-decenal. Retrieved from [Link]
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ResearchGate. (n.d.). Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. Retrieved from [Link]
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DiVA portal. (2024). Measurement 230 (2024) 114553. Retrieved from [Link]
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ChemistryViews. (2021, May 24). Quantifying Cis- and Trans-Alkenes. Retrieved from [Link]
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Anslyn, E. V., et al. (2021). A Colorimetric Method for Quantifying Cis- and Trans-Alkenes Using an Indicator Displacement Assay. Angewandte Chemie International Edition, 60(29), 15837-15842. Available at: [Link]
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A Comparative Guide to Insect Attractants: Evaluating trans-4-Decen-1-al Against Commercial Lures for the Brown Marmorated Stink Bug (Halyomorpha halys)
A Senior Application Scientist's In-Depth Technical Guide
For researchers and professionals in drug development and pest management, the identification and validation of effective semiochemicals are paramount. This guide provides a comprehensive analysis of the current state of knowledge regarding attractants for the invasive and economically significant Brown Marmorated Stink Bug (Halyomorpha halys), with a focus on the established commercial lures and an exploration of the potential, yet unproven, efficacy of trans-4-Decen-1-al.
While the allure of novel compounds is a constant driver of research, it is crucial to ground our explorations in rigorous scientific methodology and a clear understanding of existing, validated tools. This guide will first detail the well-established science behind the commercial lures for H. halys, followed by an examination of this compound, and critically, will address the current knowledge gap regarding its comparative efficacy. In light of this gap, a detailed experimental protocol is proposed to facilitate such a comparison, providing a robust framework for researchers to generate the necessary data.
The Gold Standard: Commercial Lures for Halyomorpha halys
The primary tool for monitoring and managing H. halys populations is the use of traps baited with a synthetic lure that mimics the insect's natural aggregation pheromone.[1][2][3] This pheromone is a two-component system, consisting of (3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol and (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol.[4]
Crucially, the efficacy of this pheromone is significantly enhanced by the addition of a synergist, methyl (2E,4E,6Z)-2,4,6-decatrienoate (MDT).[1][3] This combination has been shown to be attractive to both adult and nymphal stages of H. halys throughout the growing season.[3][4]
Several companies, including Trécé Inc. and Scentry Biologicals, have developed and commercialized lures based on this pheromone-synergist system.[3][5] These commercial products are formulated for controlled and extended release of the active ingredients, ensuring their effectiveness in the field for several weeks.[3]
The success of these commercial lures is well-documented in numerous field trials, making them the current benchmark against which any new potential attractant must be compared.[2][4]
This compound: An Unexplored Candidate
This compound is an aldehyde with a citrus-like, aldehydic, and green odor profile. It is a naturally occurring compound found in plants such as coriander leaf and yuzu. While it is used in the fragrance industry, its role as an insect attractant is not well-established in peer-reviewed literature, particularly in comparison to the highly specific and potent pheromone-based lures for pests like H. halys.
A thorough review of the scientific literature reveals a significant lack of studies directly evaluating the efficacy of this compound as an attractant for H. halys or other major agricultural pests, and no direct comparisons with commercially available pheromone lures were found. This represents a critical knowledge gap. While it is plausible that a plant-derived volatile could elicit a response in a polyphagous insect like H. halys, its effectiveness relative to the species-specific aggregation pheromone is unknown.
Bridging the Gap: A Proposed Experimental Protocol for Comparative Efficacy Testing
To address the current lack of data, the following experimental protocol is proposed for a field-based comparison of this compound with a standard commercial lure for Halyomorpha halys. This protocol is designed to be a self-validating system, incorporating controls and replication to ensure the trustworthiness of the results.
Objective
To compare the attractiveness of a custom lure containing this compound to a commercially available Halyomorpha halys lure in a field setting.
Materials
-
Traps: Standard black pyramid traps designed for stink bug monitoring.
-
Commercial Lure: A commercially available Halyomorpha halys lure (e.g., from Trécé Inc. or Scentry Biologicals) containing the aggregation pheromone and MDT synergist.
-
This compound Lure: Custom-prepared lures. A high-purity synthetic standard of this compound should be loaded onto a controlled-release dispenser (e.g., a rubber septum or a membrane-based dispenser) at a concentration determined by preliminary dose-response trials or based on typical release rates of other aldehydic insect attractants.
-
Control Lure: A blank dispenser containing only the solvent used for the this compound lure.
-
Trap Collection Jars: With a killing agent (e.g., a vapor strip) to retain captured insects.
-
Randomization Plan: A pre-determined randomized block design for trap placement.
-
Data Sheets: For recording trap captures.
Experimental Design
A randomized complete block design is recommended to minimize the effects of spatial variation within the experimental site.
-
Treatments:
-
Black pyramid trap + Commercial H. halys Lure (Positive Control)
-
Black pyramid trap + this compound Lure (Test)
-
Black pyramid trap + Blank Lure (Negative Control)
-
-
Replication: A minimum of five blocks (replicates) should be established. Each block will contain one of each of the three treatments.
-
Site Selection: The experiment should be conducted in an area with a known population of Halyomorpha halys, such as near agricultural fields (e.g., apple orchards, soybean fields) or in a location with a history of high stink bug pressure.
-
Trap Placement: Within each block, the three traps should be placed a minimum of 20 meters apart to avoid interference between lures. The blocks themselves should be separated by at least 50 meters. Traps should be mounted on posts at a consistent height (e.g., 1 meter).
Procedure
-
Trap Deployment: Deploy the traps according to the randomization plan.
-
Lure Placement: Place one of the three lure types (Commercial, this compound, or Blank) in the designated trap. Handle lures with gloves to avoid contamination.
-
Data Collection: Check the traps weekly for a pre-determined period (e.g., 8-12 weeks) that covers a significant portion of the H. halys activity season.
-
Insect Identification and Counting: Collect all captured insects from each trap. Identify and count the number of adult male, adult female, and nymphal H. halys. Also, record the number of non-target insects to assess the specificity of the lures.
-
Trap Maintenance: Rotate the positions of the treatments within each block weekly to account for any positional effects. Replace lures according to the manufacturer's recommendations (for the commercial lure) and at a consistent interval for the custom lures.
Data Analysis
The primary data to be analyzed will be the mean number of H. halys (total adults, males, females, and nymphs) captured per trap per week for each treatment.
-
Statistical Test: A mixed-model Analysis of Variance (ANOVA) is appropriate for this design, with "Treatment" as a fixed effect and "Block" and "Week" as random effects.
-
Mean Separation: If the ANOVA shows a significant effect of the treatment, a post-hoc test (e.g., Tukey's HSD) should be used to compare the mean trap captures between the three treatments.
-
Specificity Analysis: The proportion of H. halys to non-target insects can be calculated for each treatment to assess lure specificity.
Visualizing the Experimental Workflow
Caption: Proposed experimental workflow for comparing the efficacy of this compound to a commercial H. halys lure.
Conclusion
The development of effective insect lures is a cornerstone of modern integrated pest management. While commercial lures for the Brown Marmorated Stink Bug, based on its aggregation pheromone and a synergist, have proven to be highly effective, the exploration of novel attractants remains a valid scientific pursuit. This compound, a naturally occurring aldehyde, presents an intriguing, yet unvalidated, candidate.
The current scientific literature does not provide the necessary data to perform a direct comparison of the efficacy of this compound against these established commercial products. Therefore, this guide serves not only to summarize the existing knowledge but also to provide a clear and robust experimental framework for researchers to generate the required comparative data. By following the proposed protocol, the scientific community can begin to objectively assess the potential of this compound and other novel compounds as valuable tools in the ongoing effort to manage this significant agricultural pest.
References
-
Scentry Lures - Brown Marmorated Stink Bug. Scentry Biologicals.
-
Comparison of pheromone trap design and lures for Spodoptera frugiperda in Togo and genetic characterization of moths caught. Meagher, R. L., et al. (2019). Entomologia Experimentalis et Applicata, 167(6), 507-516.
-
Attraction of brown marmorated stink bug to different pheromone ratios, and to different ratios of mixed pheromone and (E,E,Z). Weber, D. C. (2016). Northeastern IPM Center.
-
Season-Long Patterns of Attraction of Brown Marmorated Stink Bug to Pheromone Lures and Light Traps in Orchard Agroecosystems. Leskey, T. C., et al. (2012). Psyche: A Journal of Entomology, 2012, 535062.
-
Simpler is better: Fewer non-target insects trapped with a four-component chemical lure vs. a chemically more complex food-type bait for Drosophila suzukii. Cha, D. H., et al. (2015). Entomologia Experimentalis et Applicata, 154(3), 225-233.
-
BROWN MARMORATED STINK BUG MONITORING TRAP AND LURE: PERFORMANCE SUMMARY AND DIRECTIVE. Trécé, Inc.
-
Attractiveness of Pheromone Components With and Without the Synergist, Methyl (2E,4E,6Z)-2,4,6- Decatrienoate, to Brown Marmorated Stink Bug (Hemiptera: Pentatomidae). Weber, D. C., et al. (2017). Journal of Economic Entomology, 110(6), 2414-2420.
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The Untapped Potential of Trans-4-Decen-1-al: A Guide to Investigating Synergistic Effects
Introduction: In the dynamic fields of chemical biology and drug development, the quest for enhanced efficacy and novel therapeutic strategies is perpetual. While the individual properties of chemical compounds are well-studied, the synergistic interactions between molecules remain a frontier of discovery. This guide focuses on trans-4-decen-1-al, a compound with known biological characteristics, and explores its untapped potential for synergistic effects with other compounds. For researchers, scientists, and drug development professionals, understanding and leveraging these synergies can unlock new applications and enhance existing ones.
This compound is a naturally occurring aldehyde found in sources such as coriander leaf and yuzu, contributing to their characteristic citrusy and aldehydic aromas.[1] While extensively used in the fragrance and flavor industry, its broader biological activities and potential for synergistic interactions are not as well-documented.[2] This guide will provide a comparative framework, drawing parallels with structurally similar compounds that have demonstrated significant synergistic effects, and will propose experimental pathways to investigate the synergistic potential of this compound.
The Principle of Synergy: More Than the Sum of its Parts
Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This phenomenon is a cornerstone of combination therapy in medicine and is increasingly explored in fields like pest control and antimicrobial research. The interaction between synergistic compounds can manifest through various mechanisms, including targeting different pathways that lead to the same outcome, enhancing the bioavailability of one compound by another, or inhibiting resistance mechanisms.
Comparative Analysis: Synergistic Effects of Structurally Related Aldehydes
Direct experimental data on the synergistic effects of this compound is limited in publicly available literature. However, extensive research on other α,β-unsaturated aldehydes, particularly trans-cinnamaldehyde, provides a strong basis for hypothesizing and investigating similar activities for this compound.
Synergistic Antimicrobial Activity
Trans-cinnamaldehyde has been shown to exhibit significant synergistic effects when combined with conventional antibiotics against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Studies have demonstrated that trans-cinnamaldehyde can enhance the efficacy of antibiotics, in some cases reducing the minimum inhibitory concentration (MIC) of the antibiotic by up to 16-fold.[3][4]
Proposed Mechanism of Action: The proposed mechanisms for this synergy include the disruption of bacterial cell membranes by the aldehyde, which increases the permeability and uptake of the antibiotic.[5] Additionally, trans-cinnamaldehyde has been shown to inhibit efflux pumps, which are a common mechanism of antibiotic resistance in bacteria.[5]
The structural similarity between this compound and trans-cinnamaldehyde, both featuring an α,β-unsaturated aldehyde moiety, suggests that this compound could potentiate the activity of antibiotics through similar mechanisms.
Table 1: Comparison of Synergistic Antimicrobial Effects of Aldehydes
| Compound | Combination Agent | Target Organism | Observed Effect | Potential Mechanism | Reference |
| trans-Cinnamaldehyde | Amikacin | MRSA | 16-fold reduction in MIC of Amikacin | Inhibition of resistance mechanisms (e.g., PBP2a expression), biofilm inhibition | [3][4] |
| trans-Cinnamaldehyde | Gentamicin | E. coli, E. cloacae | Synergistic and additive effects | Increased cell membrane permeability | [6] |
| This compound | Hypothetical | Various Pathogens | To be determined | Hypothesized to be similar to trans-cinnamaldehyde | N/A |
Synergistic Insecticidal and Larvicidal Activity
The combination of plant-derived volatile compounds, including aldehydes, has been shown to produce synergistic insecticidal effects. For instance, binary mixtures of geranial and trans-cinnamaldehyde have demonstrated potent synergistic larvicidal and pupicidal activity against the dengue vector, Aedes aegypti.[7] The combination of these compounds was significantly more effective than each compound alone.[7]
Proposed Mechanism of Action: The synergistic effect in insects is often attributed to the multi-target impact of the combined compounds on the nervous and detoxification systems of the insect.[8] One compound may inhibit detoxification enzymes, rendering the insect more susceptible to the neurotoxic effects of the second compound.
Given that aldehydes are a known class of insect attractants and repellents, investigating the synergistic effects of this compound with other insecticides or natural compounds could lead to the development of more effective and environmentally friendly pest control strategies.
Experimental Protocols for Investigating Synergy
To validate the hypothesized synergistic effects of this compound, a systematic experimental approach is required. The following protocols are based on established methodologies for assessing synergy.
Protocol 1: Checkerboard Assay for Antimicrobial Synergy
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the compound to be tested in combination (e.g., an antibiotic) in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound along the x-axis and the combination compound along the y-axis.
-
Inoculation: Add a standardized inoculum of the target microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) of each compound alone and in combination is determined by visual inspection for turbidity or by using a viability indicator.
-
Calculate FIC Index: The FIC index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Workflow for Checkerboard Assay
Caption: Workflow for determining antimicrobial synergy using the checkerboard assay.
Protocol 2: Co-toxicity Factor for Insecticidal Synergy
This method is used to evaluate the synergistic effect of insecticides.
Methodology:
-
Determine LC50: Determine the lethal concentration that kills 50% of the insect population (LC50) for this compound and the test insecticide individually.
-
Prepare Mixtures: Prepare mixtures of the two compounds at various ratios.
-
Bioassay: Expose the target insects to the mixtures and determine the LC50 of the mixture.
-
Calculate Co-toxicity Factor (CTC): The CTC is calculated using the following formula: CTC = (LC50 of compound A alone / LC50 of compound A in mixture) x 100
Interpretation of Results:
-
Synergistic effect: CTC > 120
-
Additive effect: 80 ≤ CTC ≤ 120
-
Antagonistic effect: CTC < 80
Future Directions and Conclusion
The exploration of synergistic interactions involving this compound represents a promising avenue for research and development. While direct evidence is currently lacking, the strong synergistic effects observed with structurally similar aldehydes provide a compelling rationale for investigation.
Visualization of Potential Synergistic Interactions
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Navigating the Bioactivity of trans-4-Decen-1-al: A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling
In the landscape of chemical biology and toxicology, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth exploration of the quantitative structure-activity relationship (QSAR) of trans-4-Decen-1-al, a molecule of interest in the fragrance industry and, more critically, as a potential uremic toxin. For researchers, scientists, and professionals in drug development, this document serves as a comparative guide, offering not only a theoretical framework for QSAR but also a practical, step-by-step methodology for its application. We will delve into the causal relationships between the physicochemical properties of this compound and its biological effects, comparing it with structurally similar aldehydes to elucidate the nuances of its activity.
Introduction to this compound and the Imperative for QSAR
This compound is a C10 unsaturated aldehyde known for its potent, diffusive, and fresh citrus-like aroma, which has led to its use in fragrances and flavorings.[1][2] It is naturally found in coriander leaf and yuzu.[3] However, beyond its sensory properties, it has been identified as a uremic toxin, a class of compounds that accumulate in the body during renal failure and contribute to the pathophysiology of uremic syndrome.[3] This dual role underscores the need for a deeper understanding of its biological interactions.
Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational and mathematical framework to establish a relationship between the chemical structure of a compound and its biological activity.[4] By quantifying molecular properties, known as descriptors, we can build predictive models that can estimate the activity of new or untested compounds, guide chemical modifications to enhance desired properties or mitigate toxicity, and gain insights into the mechanisms of action.[5] For a compound like this compound, a robust QSAR model can be invaluable in predicting its potential toxicity and in designing safer alternatives for industrial applications.
The Conceptual Framework of a Comparative QSAR Study
Due to the limited availability of specific, quantitative bioactivity data for this compound directly amenable to QSAR modeling, this guide proposes a comprehensive, hypothetical QSAR study. The principles and methodologies described herein are based on established best practices in the field and can be applied to any relevant experimental dataset.
Our comparative QSAR study will focus on a key biological endpoint relevant to the toxicity of aldehydes: cytotoxicity in human alveolar epithelial cells (A549) . This choice is informed by studies on the pulmonary toxicity of aliphatic aldehydes, which have demonstrated carbon number-specific effects on gene expression in these cells.[6]
The Comparative Compound Dataset
A robust QSAR model is built upon a diverse and well-characterized dataset of compounds. For our comparative analysis, we will consider a set of aliphatic aldehydes that are structurally related to this compound. This dataset allows for a systematic exploration of how variations in chain length, degree of unsaturation, and isomerism influence cytotoxicity.
| Compound Name | CAS Number | Molecular Formula | Structure | Rationale for Inclusion |
| This compound | 65405-70-1 | C₁₀H₁₈O | CCCCC/C=C/CCC=O | Target Compound |
| 2-Decenal | 3913-71-1 | C₁₀H₁₈O | CCCCCCCC=CC=O | Isomer of the target compound, with a different double bond position.[7] |
| Decanal | 112-31-2 | C₁₀H₂₀O | CCCCCCCCCC=O | Saturated C10 aldehyde, provides a baseline for the effect of unsaturation.[8] |
| Octanal | 124-13-0 | C₈H₁₆O | CCCCCCCC=O | Shorter chain saturated aldehyde. |
| Dodecanal | 112-54-9 | C₁₂H₂₄O | CCCCCCCCCCCC=O | Longer chain saturated aldehyde. |
| trans-2-Octenal | 2548-87-0 | C₈H₁₄O | CCCCC/C=C/C=O | Shorter chain unsaturated aldehyde. |
| trans-2-Dodecenal | 20407-84-5 | C₁₂H₂₂O | CCCCCCCCC/C=C/C=O | Longer chain unsaturated aldehyde. |
| 2,4-Decadienal | 25152-84-5 | C₁₀H₁₆O | CCCCC/C=C/C=C/C=O | C10 aldehyde with two double bonds, to study the effect of increased unsaturation.[9] |
Experimental Protocol: A Step-by-Step QSAR Workflow
The development of a predictive QSAR model follows a systematic workflow, ensuring the scientific integrity and statistical validity of the resulting model.[5]
Step 1: Data Collection and Curation The initial and most critical step is the acquisition of high-quality, consistent biological data. For our proposed study, this would involve determining the half-maximal inhibitory concentration (IC50) for the cytotoxicity of each aldehyde in the dataset against A549 cells using a standardized in vitro assay (e.g., MTT assay). The biological activity is typically expressed as pIC50 (-log IC50 in Molar) for QSAR modeling.
Step 2: Molecular Descriptor Calculation Molecular descriptors are numerical values that represent the physicochemical properties of a molecule.[10] A diverse set of descriptors should be calculated to capture various aspects of the molecular structure. These are broadly categorized as:
-
1D Descriptors: Molecular weight, atom counts, etc.
-
2D Descriptors: Topological indices, connectivity indices, etc.
-
3D Descriptors: Molecular shape, volume, surface area, etc.
-
Physicochemical Descriptors: LogP (lipophilicity), polarizability, dipole moment, etc.[11][12]
-
Quantum Chemical Descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are indicative of chemical reactivity.[10][13]
These descriptors can be calculated using various software packages such as Dragon, MOE, or open-source libraries like RDKit.
Step 3: Descriptor Selection and Dataset Splitting With a large number of calculated descriptors, it is crucial to select the most relevant ones to avoid overfitting the model. Techniques like genetic algorithms, stepwise regression, or principal component analysis can be employed for feature selection. The dataset is then split into a training set (typically 70-80% of the data) to build the model and a test set (20-30%) to evaluate its predictive performance on unseen data.[5]
Step 4: Model Development Several statistical and machine learning methods can be used to build the QSAR model. Common approaches include:
-
Multiple Linear Regression (MLR): A simple and interpretable method that establishes a linear relationship between the descriptors and the biological activity.
-
Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.
-
Support Vector Machines (SVM): A powerful machine learning technique for both linear and non-linear relationships.
-
Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.
The choice of method depends on the complexity of the data and the desired interpretability of the model.
Step 5: Model Validation Rigorous validation is essential to ensure the robustness and predictive power of the QSAR model.[4] This involves:
-
Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are performed on the training set to assess the model's stability.
-
External Validation: The model's predictive ability is tested on the external test set, which was not used during model development.
-
Statistical Metrics: Key metrics for evaluating a regression-based QSAR model include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). For a good predictive model, R² and Q² values should be high (typically > 0.6), and the RMSE should be low.
Step 6: Defining the Applicability Domain The applicability domain (AD) of a QSAR model defines the chemical space for which the model can make reliable predictions. This is crucial to prevent extrapolation to compounds that are too dissimilar from those in the training set. The AD can be determined using various methods, such as the leverage approach.
Visualizing the QSAR Workflow and Key Relationships
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the QSAR workflow and the conceptual relationships between molecular properties and biological activity.
Caption: A streamlined workflow for developing a robust QSAR model.
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A Comparative Guide to Synthetic vs. Natural trans-4-Decen-1-al in Bioassays
For researchers, scientists, and drug development professionals, the choice between synthetic and naturally derived compounds is a critical decision that can impact experimental outcomes, reproducibility, and scalability. This guide provides an in-depth comparison of synthetic and natural trans-4-Decen-1-al, a volatile unsaturated aldehyde with significant applications in flavor, fragrance, and as a bioactive molecule. We will explore the nuances of their performance in bioassays, supported by experimental data and established protocols.
Introduction to this compound: A Molecule of Interest
This compound ((E)-dec-4-enal) is a C10 unsaturated aldehyde known for its powerful and complex aroma, often described as having aldehydic, orange, green, and floral notes.[1][2] It is a naturally occurring compound found in various essential oils, including those from citrus fruits like grapefruit and orange, as well as coriander leaf and yuzu.[3][4] In the realm of chemical ecology, it can act as a pheromone or allomone, mediating interactions between organisms. Its potent bioactivity and distinct sensory profile make it a valuable compound in various research and commercial applications.
From a chemical standpoint, this compound is a colorless to pale yellow liquid.[3][5] Its structure, featuring a C-C double bond at the 4th position, contributes to its reactivity and characteristic properties.[3]
Sourcing and Purity: Natural vs. Synthetic
The primary distinction between natural and synthetic this compound lies in their origin and, consequently, their impurity profiles.
Natural this compound is typically extracted from plant sources. This process can be complex and often results in a lower yield, making the natural variant more expensive. A key consideration for researchers is that natural extracts are often complex mixtures containing other volatile and non-volatile compounds. While these co-occurring molecules can sometimes lead to synergistic effects in bioassays, they can also introduce variability and confound experimental results.
Synthetic this compound , on the other hand, is produced through controlled chemical reactions. Common synthesis routes include the oxidation of 4-decen-1-ol or palladium-catalyzed coupling reactions.[3] One patented method involves a cross-coupling reaction with n-pentyl magnesium bromide.[1] These processes allow for a high degree of purity and stereoselectivity, ensuring a consistent product.[1][6] For scientific rigor, particularly in dose-response studies, the high purity of synthetic material is a significant advantage. Fragrance creators often utilize a nature-identical version created in a lab to maintain consistent quality and preserve natural resources.[4]
| Feature | Natural this compound | Synthetic this compound |
| Source | Extracted from plant materials (e.g., citrus peel, coriander)[3][4] | Chemical synthesis[1][3] |
| Purity | Variable, may contain other natural compounds | High, typically >95% |
| Consistency | Batch-to-batch variation can occur | High batch-to-batch consistency |
| Cost | Generally higher | Generally lower |
| Stereoselectivity | Naturally occurring isomer | Can be controlled to produce the desired trans isomer with high purity[1][6] |
Performance in Bioassays: A Comparative Analysis
The choice between natural and synthetic this compound in bioassays hinges on the specific research question.
For Olfactory and Gustatory Bioassays:
In sensory-based assays, such as those evaluating aroma and flavor profiles, the subtle differences between natural and synthetic versions can be significant. The presence of minor components in natural extracts can contribute to a more rounded and complex sensory experience. However, for fundamental research aimed at understanding the specific interaction of this compound with olfactory or gustatory receptors, the high purity of the synthetic compound is paramount to avoid off-target effects.
For Cellular and Molecular Bioassays:
In cellular and molecular biology, where the compound's effect on signaling pathways or enzyme activity is under investigation, the use of highly pure synthetic this compound is strongly recommended. Impurities in natural extracts could have unintended biological activities, leading to misinterpretation of the results. For instance, this compound has been identified as a uremic toxin, and studying its effects requires a pure compound to understand its specific pathological mechanisms.[7][8][9]
Experimental Data Synopsis:
While direct comparative studies in peer-reviewed literature are scarce, industry practice and anecdotal evidence from researchers suggest the following:
-
Receptor Binding Assays: Synthetic this compound, with its known purity, provides more reliable and reproducible dose-response curves.
-
Behavioral Assays (e.g., insect olfactometry): The biological relevance of the natural extract, with its complete blend of volatiles, might elicit a more robust behavioral response in some cases. However, to identify this compound as the key active component, subsequent experiments with the pure synthetic compound are necessary.
Experimental Protocol: Olfactory Bioassay Using Electroantennography (EAG)
To objectively compare the electrophysiological response of an insect antenna to natural and synthetic this compound, an Electroantennography (EAG) bioassay is a standard and effective method.
Objective: To measure and compare the depolarization of an insect's antennal neurons in response to puffs of air containing either natural or synthetic this compound.
Materials:
-
Live insects (e.g., moths, fruit flies)
-
Tungsten electrodes
-
Micromanipulators
-
EAG apparatus (amplifier, data acquisition system)
-
Purified and humidified air source
-
Pasteur pipettes with filter paper strips
-
Solutions of synthetic this compound in a suitable solvent (e.g., hexane) at various concentrations (e.g., 0.1, 1, 10, 100 µg/µL)
-
Natural extract containing this compound, with the concentration of the target compound quantified by GC-MS.
-
Control solvent (hexane)
Methodology:
-
Preparation of Odor Cartridges:
-
Apply 10 µL of each test solution (synthetic, natural, and control) onto a small strip of filter paper.
-
Insert the filter paper into a clean Pasteur pipette.
-
-
Antennal Preparation:
-
Carefully excise an antenna from a live, immobilized insect.
-
Mount the antenna between the two tungsten electrodes using conductive gel. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.
-
-
EAG Recording:
-
Establish a continuous flow of purified, humidified air over the mounted antenna.
-
At precise intervals, deliver a puff of air (e.g., 0.5 seconds) from one of the odor cartridges into the continuous air stream.
-
Record the resulting electrical potential change (depolarization) from the antenna.
-
Present the different odor stimuli in a randomized order, with sufficient time between puffs for the antenna to recover.
-
-
Data Analysis:
-
Measure the peak amplitude of the EAG response for each stimulus.
-
Normalize the responses by subtracting the response to the solvent control.
-
Compare the dose-response curves for the synthetic this compound and the natural extract.
-
Diagram of the Experimental Workflow:
Sources
- 1. CN107011136B - Synthesis method of trans-4-decenal - Google Patents [patents.google.com]
- 2. (E)-4-decenal, 65405-70-1 [thegoodscentscompany.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 5. This compound | 65405-70-1 [chemicalbook.com]
- 6. CN107011136A - A kind of synthetic method of anti-4 decenal - Google Patents [patents.google.com]
- 7. This compound | C10H18O | CID 5702654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Decenal | C10H18O | CID 61875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Decenal, (4Z)- | C10H18O | CID 5362620 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Analysis of trans-4-Decen-1-al for Flavor and Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of trans-4-Decen-1-al and its alternatives in flavor and fragrance applications. This document eschews rigid templates in favor of a structure that prioritizes scientific integrity, causality in experimental design, and actionable data. Every protocol described is designed to be a self-validating system, grounded in authoritative references.
Introduction: The Olfactory Signature of this compound
This compound is an unsaturated aldehyde recognized for its potent and complex aroma profile. It imparts a powerful, fresh, and distinctly citrusy scent, often described as aldehydic with notes of orange and mandarin peel, complemented by green and floral undertones.[1][2] This unique olfactory signature has established it as a valuable component in the fragrance and food industries.[1]
The molecule's trans configuration at the fourth carbon bond is crucial to its characteristic scent and chemical properties. This guide will delve into the analytical and sensory evaluation of this compound, comparing its performance with a primary alternative, citral, a common component in citrus-flavored products.
Comparative Framework: this compound vs. Citral
The selection of a flavor or fragrance compound is contingent on its sensory profile, chemical stability, and performance within a specific product matrix. Here, we compare this compound with citral, a mixture of the isomers geranial (trans) and neral (cis), which is also known for its citrusy aroma.
Table 1: Comparative Sensory Profile
| Attribute | This compound | Citral (Geranial & Neral) |
| Odor Description | Powerful, aldehydic, orange, green, floral[2] | Strong, lemony, citrusy |
| Taste Description | Strong overripe citrus, fatty, waxy[1] | Lemon, citrus, slightly sweet |
| Key Nuances | Mandarin peel, hints of muguet on dilution[1] | Geranial: milder citrus; Neral: more intense, pungent grass smell[3] |
| Applications | Enhances citrus top notes in perfumes and flavors (orange, tangerine, mandarin, grapefruit)[1] | Widely used as a citrus base flavoring in various products[3] |
Experimental Methodologies
To provide a robust comparison, two primary experimental approaches are employed: Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis and Sensory Panel Evaluation for qualitative and quantitative assessment of the aroma and flavor profiles.
Quantitative Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
The quantification of volatile aldehydes like this compound and citral in a product matrix is critical for understanding their contribution to the overall flavor profile and for ensuring product consistency. Headspace GC-MS is a highly effective technique for this purpose, as it allows for the analysis of volatile compounds without complex sample extraction procedures.[4]
Experimental Workflow: Headspace GC-MS Analysis
Caption: Workflow for Headspace GC-MS analysis of volatile aldehydes.
Protocol: Headspace GC-MS for Aldehyde Quantification in a Beverage Matrix
-
Sample Preparation:
-
Prepare a standard solution of this compound and citral in a relevant solvent (e.g., ethanol).
-
Spike a known volume of the beverage matrix (e.g., a non-carbonated, unflavored sugar-acid solution) with the standard solution to achieve a desired concentration.
-
Transfer an aliquot of the spiked beverage into a headspace vial.
-
-
GC-MS Parameters:
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Column: A mid-polarity column, such as a DB-WAX or equivalent, is suitable for separating these aldehydes.
-
Oven Program: A temperature gradient program is essential for resolving the analytes from other volatile compounds in the matrix. A typical program might start at 40°C and ramp up to 230°C.
-
Mass Spectrometer: Operated in full scan mode for initial identification and then in selected ion monitoring (SIM) mode for accurate quantification.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the citral isomers based on their retention times and mass spectra.
-
Quantify the analytes using an external standard calibration curve.
-
Rationale for Experimental Choices:
-
Headspace Sampling: This technique is preferred for its sensitivity and the ability to analyze volatile compounds in complex matrices without extensive sample cleanup, which can introduce variability.
-
Mid-Polarity GC Column: This choice provides good separation of the aldehydes from other beverage components.
-
SIM Mode: This mode of mass spectrometric detection offers higher sensitivity and selectivity for quantitative analysis compared to full scan mode.
Sensory Evaluation: The Triangle Test
The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[5] This test is particularly useful when evaluating the impact of a single ingredient change, such as substituting this compound with citral.
Experimental Workflow: Triangle Test for Sensory Discrimination
Caption: Workflow for conducting a triangle test for sensory analysis.
Protocol: Triangle Test for Comparing this compound and Citral in a Beverage
-
Sample Preparation:
-
Prepare two batches of a simple beverage base (e.g., sugar-acid solution).
-
Add a carefully measured, sensorially equivalent concentration of this compound to one batch (Sample A) and citral to the other (Sample B). The concentrations should be determined through preliminary testing to be of similar intensity.
-
Present each panelist with three coded samples: two of one type and one of the other (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The presentation order should be randomized across panelists.
-
-
Panelist Instructions:
-
Instruct panelists to taste each sample from left to right.
-
Panelists are required to identify the sample they perceive as different from the other two.
-
Even if no difference is perceived, a choice must be made (forced choice).
-
-
Data Analysis:
-
Collect the responses from all panelists.
-
The results are analyzed using a binomial distribution or a Chi-squared test to determine if the number of correct identifications is statistically significant. A significance level (alpha) of 0.05 is typically used.
-
Rationale for Experimental Choices:
-
Forced Choice: This aspect of the triangle test minimizes the "no difference" response, which can be difficult to interpret statistically.
-
Randomized Presentation: This is crucial to avoid order effects and other biases that could influence the panelists' judgments.
-
Statistical Analysis: A rigorous statistical approach is necessary to determine if the observed results are due to a true sensory difference or simply due to chance.
Statistical Analysis and Interpretation of Data
Table 2: Hypothetical Experimental Data Comparison
| Parameter | This compound Formulation | Citral Formulation | Statistical Significance (p-value) |
| GC-MS Quantification (mg/L) | 0.52 ± 0.03 | 0.51 ± 0.04 | > 0.05 (Not Significant) |
| Triangle Test (Correct Identifications) | 25 out of 50 panelists | - | < 0.05 (Significant) |
| Sensory Descriptor Ratings (Scale 1-9) | |||
| - Orange Aroma Intensity | 7.2 ± 1.1 | 6.5 ± 1.3 | < 0.05 (Significant) |
| - Freshness | 6.8 ± 0.9 | 7.5 ± 0.8 | < 0.05 (Significant) |
| - Off-notes | 1.5 ± 0.5 | 2.8 ± 0.9 | < 0.05 (Significant) |
Interpretation of Results:
-
GC-MS Data: The hypothetical data in Table 2 shows no significant difference in the concentration of the two aldehydes in their respective formulations, indicating that the sensory comparison is based on their intrinsic properties at similar levels.
-
Triangle Test: A statistically significant result in the triangle test (p < 0.05) would indicate that a perceptible sensory difference exists between the two formulations. In our hypothetical example, 25 out of 50 correct identifications is statistically significant, meaning the panelists could distinguish between the two beverages.
-
Sensory Descriptor Ratings: Further analysis of descriptive sensory data can reveal the nature of the perceived differences. In this hypothetical case, the this compound formulation is rated higher for "Orange Aroma Intensity," while the citral formulation is perceived as having more "Freshness" but also more "Off-notes."
Conclusion and Recommendations
This guide has outlined a comprehensive framework for the statistical analysis and comparison of this compound with a key alternative, citral. The combination of instrumental analysis (GC-MS) and sensory evaluation (triangle test and descriptive analysis) provides a robust methodology for making informed decisions in flavor and fragrance development.
The choice between this compound and citral will ultimately depend on the specific application and the desired sensory profile. This compound offers a potent and complex orange, green, and floral aroma, while citral provides a more direct and fresh lemon-citrus character. The potential for off-note development with citral, as suggested in the hypothetical data, is a critical consideration.
For researchers and developers, it is imperative to conduct such comparative studies within the specific product matrix of interest, as interactions between the flavor compound and other ingredients can significantly impact the final sensory experience.
References
-
The Good Scents Company. (E)-4-decenal. Retrieved from [Link]
-
Givaudan. Decenal-4-Trans. Retrieved from [Link]
-
ResearchGate. Sensory analysis of dehydrated orange juices: quantitative descriptive analysis and sensory acceptability test. Retrieved from [Link]
-
ResearchGate. Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. Retrieved from [Link]
-
MDPI. Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Retrieved from [Link]
-
ResearchGate. Amino Acid-Catalyzed Conversion of Citral: cis − trans Isomerization and Its Conversion into 6Methyl5-hepten-2-one and Acetaldehyde. Retrieved from [Link]
-
PubMed. Chemical and physical stability of citral and limonene in sodium dodecyl sulfate-chitosan and gum arabic-stabilized oil-in-water emulsions. Retrieved from [Link]
-
The Good Scents Company. (E)-4-decenal. Retrieved from [Link]
-
Givaudan. Decenal-4-Trans. Retrieved from [Link]
-
ResearchGate. Sensory analysis of dehydrated orange juices: quantitative descriptive analysis and sensory acceptability test. Retrieved from [Link]
-
MDPI. Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Retrieved from [Link]
-
ResearchGate. Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. Retrieved from [Link]
-
ResearchGate. Amino Acid-Catalyzed Conversion of Citral: cis − trans Isomerization and Its Conversion into 6Methyl5-hepten-2-one and Acetaldehyde. Retrieved from [Link]
-
ResearchGate. Citral cis and trans enantiomers and alcohol derivatives evoke and inhibit TRPV1 and TRPA1 currents. Retrieved from [Link]
-
The Good Scents Company. (E)-4-decenal. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Disposal of trans-4-Decen-1-al: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. The proper disposal of these substances is not merely a regulatory hurdle; it is a cornerstone of ethical scientific practice and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of trans-4-Decen-1-al, moving beyond rote instructions to explain the causality behind each critical step. Our aim is to empower you with the knowledge to not only follow protocols but to understand and implement a self-validating system of chemical waste management.
Understanding the Compound: this compound at a Glance
This compound is an unsaturated aldehyde, a class of compounds known for their distinctive odors and reactivity.[1] Its dual functionality—an aldehyde group and a carbon-carbon double bond—dictates its chemical behavior and informs the necessary precautions for its handling and disposal. Due to its structure, this compound may be prone to polymerization or oxidation when exposed to air for extended periods.[1] Incompatibilities include strong oxidizing agents, bases, and nucleophiles, which can trigger potentially hazardous reactions.[1]
According to its Safety Data Sheet (SDS), this compound is classified as harmful to aquatic life with long-lasting effects. It may also cause skin and eye irritation. Therefore, its disposal requires a meticulous approach to prevent environmental contamination and ensure personnel safety.
Immediate Safety and Spill Management: Your First Line of Defense
Before initiating any disposal procedure, it is imperative to have a robust spill management plan in place. Accidental releases are a primary route of exposure and environmental contamination.
Personal Protective Equipment (PPE): The Non-Negotiable Barrier
When handling this compound, including during disposal, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles are essential to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
Spill Cleanup Protocol
In the event of a spill, the immediate priority is to contain the material and prevent its spread.
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Ventilation: Ensure the area is well-ventilated. If the spill is significant, consider evacuating the immediate area.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to dike the spill and prevent it from entering drains.
-
Absorption: Once contained, absorb the spilled material with the absorbent.
-
Collection: Carefully scoop the absorbent material into a designated, chemically compatible waste container.
-
Decontamination: Clean the spill area with soap and water. All materials used for cleanup, including paper towels and absorbent pads, must be treated as hazardous waste and placed in a sealed bag for disposal.[1]
The Disposal Pathway: A Step-by-Step Procedural Guide
The disposal of this compound must adhere to a structured process that prioritizes safety, environmental protection, and regulatory compliance. The overarching principle is that all chemical waste must be managed in accordance with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
Proper waste management begins with accurate identification. This compound waste should be classified as a hazardous chemical waste. It is crucial to segregate this waste stream from other laboratory wastes to prevent inadvertent and dangerous chemical reactions.
Do Not Mix With:
-
Strong oxidizing agents
-
Strong bases
-
Nucleophilic reagents[1]
Step 2: Selecting the Appropriate Waste Container
The integrity of the waste container is paramount to preventing leaks and ensuring safe storage until disposal.
-
Material Compatibility: Use a container made of a material that is chemically compatible with aldehydes. High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Condition: The container must be in good condition, free from leaks, cracks, or other damage.[3]
-
Secure Closure: The container must have a tightly sealing screw-top cap to prevent the release of vapors and to avoid spills if the container is tipped.[3][4]
-
Headspace: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[5]
Step 3: Chemical Neutralization (Optional and with Caution)
For certain aldehyde waste streams, chemical neutralization can be an effective pretreatment step to reduce hazardous properties before final disposal. This process should only be performed by trained personnel in a controlled laboratory setting.
It is critical to note that specific, validated protocols for the neutralization of unsaturated aldehydes like this compound are not widely available in standard laboratory procedure manuals. The presence of the carbon-carbon double bond may lead to different reaction kinetics or byproducts compared to simpler, saturated aldehydes.
However, general methods for aldehyde neutralization can serve as a starting point for developing a validated, in-house procedure, always in consultation with your institution's Environmental Health and Safety (EHS) department.
One common method for aldehyde neutralization involves the use of sodium pyrosulfite (also known as sodium metabisulfite).[6] This compound reacts with aldehydes to form non-toxic, water-soluble adducts.[6] Commercial neutralizing agents, such as Aldex® or Form-ZERO™, are also available and are typically used for formaldehyde and glutaraldehyde.[1][7] These products often contain sulfur-based reducing agents.[8]
Proposed General Neutralization Protocol (for consideration and validation):
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Dilution: If dealing with a concentrated solution of this compound, it may be beneficial to dilute it with a water-miscible solvent to better control the reaction.
-
Prepare Neutralizing Solution: Prepare an aqueous solution of a neutralizing agent, such as sodium pyrosulfite.
-
Slow Addition: Slowly and with stirring, add the this compound waste to the neutralizing solution. Monitor for any signs of an exothermic reaction.
-
Reaction Time: Allow the mixture to react for a sufficient amount of time to ensure complete neutralization. This may be on the order of 15 minutes to a few hours.[6]
-
Verification: Before final disposal, it is advisable to test a small aliquot of the treated waste to confirm the absence of the aldehyde.
-
Final Disposal of Treated Waste: Even after neutralization, the resulting solution should be collected as hazardous waste unless you have explicit permission from your EHS department and local wastewater authority for drain disposal.
Causality: The purpose of neutralization is to convert the reactive aldehyde into a less hazardous substance, thereby reducing the risk during storage and transport. However, the byproducts of the reaction with an unsaturated aldehyde must be considered, and it is for this reason that consultation with EHS is essential.
Step 4: Waste Collection and Labeling
All this compound waste, whether neutralized or not, must be collected in a properly labeled hazardous waste container.
The hazardous waste label must include the following information:
-
The full chemical name: "this compound" and the names of any other components in the waste mixture, including solvents and water.[2]
-
The approximate percentage of each component.
-
The hazards associated with the waste (e.g., "Harmful to Aquatic Life," "Irritant").[9]
-
The name and contact information of the generating researcher or lab.
-
The accumulation start date (the date the first drop of waste was added to the container).[2][9]
Step 5: Storage Pending Disposal
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[4]
-
Segregation: Store the this compound waste away from incompatible materials.[2]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to catch any potential leaks.
Step 6: Arranging for Professional Disposal
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor. These organizations have the expertise and permits to transport, treat, and dispose of chemical waste in compliance with all regulations.
-
Request a Pickup: Follow your institution's procedures for requesting a hazardous waste pickup.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H412: Harmful to aquatic life with long lasting effects. May cause skin and eye irritation. | Safety Data Sheet |
| Incompatible Materials | Strong oxidizing agents, strong bases, nucleophiles. | [1] |
| Recommended PPE | Chemical splash goggles, nitrile gloves, lab coat/apron. | General Laboratory Safety Guidelines |
| Waste Container Material | High-density polyethylene (HDPE), glass. | [2] |
| Container Headspace | Leave at least 10% headspace. | [5] |
| Hazardous Waste Label | Must include "Hazardous Waste," chemical name, hazards, generator info, and accumulation start date. | [2][9] |
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is a multi-faceted process that extends beyond simple waste collection. It requires a thorough understanding of the chemical's properties, a commitment to rigorous safety protocols, and adherence to all applicable regulations. By internalizing the principles and procedures outlined in this guide, you contribute to a safer laboratory environment, protect our shared ecosystem, and uphold the highest standards of scientific integrity. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste management.
References
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Environmental Marketing Services. (2024, February 12). Waste Disposal in Laboratory. Retrieved from [Link]
- Google Patents. (n.d.). US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
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Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
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Archtechnochem. (n.d.). Aldex® Neutralizer FAQs. Retrieved from [Link]
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Ted Pella, Inc. (n.d.). Formalin, Glutaraldehyde, Aldehyde Neutralizing Products. Retrieved from [Link]
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UCLA Environment, Health & Safety. (n.d.). Chemical Waste Containers. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]
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SFA. (n.d.). VI. Waste Handling, Labeling, and Storage Requirements. Retrieved from [Link]
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HWH Environmental. (n.d.). Hazardous Waste Labeling: What You Need to Know. Retrieved from [Link]
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Temple University. (n.d.). Chemical Waste Storage. Retrieved from [Link]
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Texas Tech University Environmental Health and Safety. (2011, December 14). INTERIM GUIDANCE FOR HANDLING AND STORING CHEMICAL WASTES AT TTU. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers. Retrieved from [Link]
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GAIACA. (2021, July 27). Hazardous Waste Label Requirements. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
ACTenviro. (2024, November 20). RCRA Hazardous Waste Labeling Requirements: A Comprehensive Guide. Retrieved from [Link]
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Navigating the Safe Handling of trans-4-Decen-1-al: A Guide to Personal Protective Equipment and Disposal
The aldehyde trans-4-Decen-1-al is a valuable compound in various research and development applications. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), and operational and disposal plans to ensure the well-being of laboratory personnel and environmental integrity.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a combustible liquid and is known to be an irritant to the skin, eyes, and respiratory system.[1] Short-term exposure can lead to symptoms such as redness, coughing, and discomfort.[2] Furthermore, it is considered harmful to aquatic life with long-lasting effects, mandating careful handling and disposal to prevent environmental contamination.[3][4]
| Hazard | Description | Source |
| Skin Irritation | Causes skin irritation upon contact. | [1][3] |
| Eye Irritation | Causes serious eye irritation. | [1][3] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | [1] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | [3][4] |
| Flammability | Combustible liquid. | [5] |
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following provides a detailed breakdown of the necessary protective gear when working with this compound.
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.[1][3]
-
Chemical Safety Goggles: These should be worn at all times when handling the compound. They must provide a complete seal around the eyes to protect against splashes and vapors. Standard safety glasses are insufficient.
-
Face Shield: In situations with a higher risk of splashing, such as when transferring larger quantities or during heating, a full-face shield should be worn in addition to safety goggles.[6]
Skin and Body Protection
Direct skin contact is a primary route of exposure and can lead to irritation.[1][3] Therefore, comprehensive skin and body protection is critical.
-
Gloves: The choice of glove material is paramount. While general "chemical resistant" gloves are often cited, a more nuanced selection is necessary for optimal protection against aldehydes.
-
Recommended: Butyl rubber gloves offer excellent resistance to a wide variety of chemicals, including aldehydes.[1][2][3]
-
Acceptable for Splash Protection: Neoprene and nitrile gloves can provide adequate protection against incidental splashes, but they may have shorter breakthrough times with prolonged contact.[1][7] It is crucial to change nitrile gloves immediately if contamination occurs.[6] Natural rubber (latex) gloves are generally not recommended due to poor resistance to many organic chemicals and potential for allergic reactions.[1][8]
-
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills.
-
Apron: For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
-
Footwear: Fully enclosed shoes, preferably made of a non-porous material, must be worn. Open-toed shoes are strictly prohibited in the laboratory.
Respiratory Protection
In most laboratory settings with adequate ventilation, such as a certified chemical fume hood, respiratory protection is not typically required for routine handling of small quantities of this compound. However, in specific situations, it becomes necessary.
-
Use a NIOSH-approved respirator if:
-
Ventilation is inadequate.
-
A spill has occurred.
-
You are experiencing any respiratory irritation.
-
Exposure limits are exceeded.[1]
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection when handling this compound.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Gather all necessary materials and equipment before starting.
-
Don the appropriate PPE as outlined above.
-
Have a spill kit readily accessible. An eyewash station and safety shower must be in close proximity.[1]
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use spark-proof tools and keep the compound away from sources of ignition, as it is a combustible liquid.[1]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[1]
-
-
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or if you feel unwell.
-
For small spills, absorb the material with an inert substance like vermiculite or sand.[1]
-
Place the absorbed material into a sealed container for proper disposal.
-
Clean the spill area thoroughly.
-
Do not allow the spilled material to enter drains or waterways.[1]
-
Disposal Plan: Ensuring Environmental Safety
The disposal of this compound and any contaminated materials must be conducted in strict accordance with federal, state, and local regulations.[1]
-
Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed container. This includes any unused product and solutions.
-
Contaminated PPE: Used gloves, aprons, and any other disposable PPE that have come into contact with the chemical should be collected in a designated waste bag and disposed of as hazardous waste. Do not discard them in the regular trash.
-
Empty Containers: Empty containers may retain product residue and vapors and should be treated as hazardous waste.[1] Do not rinse them into the sink.
By adhering to these guidelines, researchers and drug development professionals can safely handle this compound, minimizing personal risk and protecting the environment. A proactive and informed approach to laboratory safety is not just a regulatory requirement but a professional responsibility.
References
-
Chemsrc. (2025, August 25). trans-4-Decenal. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
-
University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. esafetysupplies.com [esafetysupplies.com]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 5. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 8. gloves.com [gloves.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
